ML213
Beschreibung
Eigenschaften
IUPAC Name |
N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQGKPGBLYKQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389360 | |
| Record name | ML213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
489402-47-3 | |
| Record name | ML213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 489402-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of ML213, a KCNQ2/Kv7.2 Channel Activator
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ML213 is a potent and selective small-molecule activator of the KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) voltage-gated potassium channels.[1] These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of the cell membrane, which dampens repetitive firing.[2] this compound exerts its effects through direct interaction with the channel's pore domain, fundamentally altering its gating properties. It causes a significant hyperpolarizing shift in the voltage-dependence of activation, increases channel current, and slows deactivation.[3][4] Its unique selectivity profile for KCNQ2 and KCNQ4 over other KCNQ subtypes makes it an invaluable pharmacological tool for dissecting the physiological roles of these specific channels.[1][2] This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
The primary mechanism of this compound is the potentiation of KCNQ2/Kv7.2 channel activity through direct binding and stabilization of the channel's open conformation.
Binding Site: A Pore-Targeted Interaction
Cryo-electron microscopy and mutagenesis studies have definitively identified this compound as a pore-targeted activator .[3][5][6] Unlike activators that target the voltage-sensing domain (VSD), this compound binds within a hydrophobic pocket located at the interface between subunits of the channel's pore domain.[3][4]
Key features of the binding site include:
-
Critical Tryptophan Residue: The interaction is critically dependent on a specific tryptophan residue, Trp236 (W236) in KCNQ2, located in the intracellular portion of the S5 transmembrane segment.[5][6][7] Mutation of this residue to phenylalanine (W236F) strongly attenuates or abolishes the effects of this compound.[3][5]
-
Intersubunit Hydrophobic Pocket: The binding site is formed by residues from two adjacent subunits, primarily involving the S5 segment of one subunit and the S6 segment of the neighboring subunit.[3][4] This interaction is believed to stabilize the open state of the channel's activation gate, which is located at the base of the S6 segments.
Functional Consequences of Binding
Binding of this compound to the KCNQ2 channel induces several key changes in its electrophysiological properties:
-
Hyperpolarizing Shift in Voltage-Dependence: this compound causes a profound concentration-dependent leftward (hyperpolarizing) shift in the conductance-voltage (G-V) relationship.[2][8] This means the channels are more likely to open at more negative membrane potentials, increasing their activity near the typical resting potential of a neuron. The maximal shift observed is approximately 37 mV.[1][2][9]
-
Increased Current Amplitude: The compound significantly enhances the magnitude of the potassium current flowing through the channel at various depolarizing voltages, with a maximal increase of up to 445% reported for KCNQ2.[1][2]
-
Slowing of Deactivation: this compound slows the rate at which the channel closes (deactivates) upon repolarization of the membrane.[3][4] This prolonged open time contributes to a greater overall potassium efflux and stronger membrane hyperpolarization.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with KCNQ channels, compiled from electrophysiological studies.
Table 1: Potency of this compound on KCNQ Channel Subtypes
| Channel Subtype | Parameter | Value (nM) | Reference(s) |
| KCNQ2 (Kv7.2) | EC₅₀ (Current Enhancement) | 230 | [1][2][9] |
| EC₅₀ (V₁/₂ Shift) | 340 ± 70 | [2][9] | |
| KCNQ4 (Kv7.4) | EC₅₀ (Current Enhancement) | 510 | [1][2][9] |
| KCNQ2/3 | EC₅₀ (Current Enhancement) | 370 | [10] |
Table 2: Efficacy and Selectivity of this compound
| Parameter | Channel | Value | Reference(s) |
| Maximal V₁/₂ Shift | KCNQ2 | -37.4 mV | [1][2][9] |
| Maximal Current Increase | KCNQ2 | 445% | [1][2] |
| Selectivity vs. KCNQ1 | KCNQ1 | >80-fold (>30 µM) | [1][10] |
| Selectivity vs. KCNQ3 | KCNQ3 | >80-fold (>30 µM) | [10] |
| Selectivity vs. KCNQ5 | KCNQ5 | >80-fold (>30 µM) | [10] |
| Selectivity vs. Kir2.1 | Kir2.1 | >27-fold (>10 µM) | [1][10] |
| Selectivity vs. hERG | hERG | >28-fold (>10 µM) | [10] |
Key Experimental Protocols
The mechanism of this compound was elucidated using a combination of high-throughput screening, detailed electrophysiology, and molecular biology techniques.
Electrophysiological Recording
Objective: To measure the effects of this compound on the biophysical properties of KCNQ2 channels.
Methodology (Automated and Manual Patch Clamp):
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with cDNA encoding the human KCNQ2/Kv7.2 channel.
-
Electrophysiology Setup: Recordings are performed using either automated planar patch-clamp systems (e.g., IonWorks, Patchliner) for higher throughput or conventional whole-cell patch-clamp for detailed biophysical analysis.[2][5][6]
-
Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 135 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, adjusted to pH 7.3 with KOH.
-
External (Bath) Solution (in mM): e.g., 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with KOH. (High external K⁺ is used to increase current size and reduce voltage error).
-
-
Voltage Protocol for Activation Curves (G-V):
-
Cells are held at a negative holding potential (e.g., -100 mV or -80 mV) to ensure all channels are in a closed state.[3][8]
-
A series of depolarizing voltage steps are applied (e.g., from -100 mV to +50 mV in 10 or 20 mV increments).[5][8]
-
The resulting tail currents upon repolarization to a negative potential (e.g., -100 mV) are measured. The amplitude of the tail current is proportional to the number of channels opened at the preceding voltage step.
-
-
Data Analysis:
-
Conductance (G) is calculated from the tail current amplitude (I) using the formula G = I / (V_rev - V_tail), where V_rev is the reversal potential and V_tail is the tail pulse voltage.
-
The conductance values are plotted against the test potentials and fitted with a Boltzmann function: G/G_max = 1 / (1 + exp((V₁/₂ - V)/k)), where V₁/₂ is the half-maximal activation voltage and k is the slope factor.[8]
-
The protocol is repeated in the absence (control) and presence of various concentrations of this compound to determine the EC₅₀ for the V₁/₂ shift.
-
Site-Directed Mutagenesis
Objective: To identify the specific amino acid residues required for this compound activity.
Methodology:
-
Mutant Generation: The plasmid DNA containing the KCNQ2 gene is modified using a site-directed mutagenesis kit to change the codon for Tryptophan at position 236 (W236) to one for Phenylalanine (F).
-
Sequence Verification: The mutated plasmid is sequenced to confirm the W236F substitution and ensure no other mutations were introduced.
-
Transfection and Electrophysiology: The verified mutant KCNQ2(W236F) DNA is transfected into cells (e.g., HEK293).
-
Functional Assay: Whole-cell patch-clamp recordings are performed as described in section 4.1. The effect of a saturating concentration of this compound on the mutant channels is compared to its effect on the wild-type (WT) channels.
-
Interpretation: The loss or significant reduction of this compound's ability to shift the V₁/₂ or enhance the current of the KCNQ2(W236F) mutant channel confirms that W236 is a critical residue for its mechanism of action.[3][5]
Visualizations: Pathways and Workflows
Diagram 1: this compound Mechanism of Action on KCNQ2 Channel```dot
Caption: Workflow for determining the this compound-induced shift in the voltage of half-maximal activation (V₁/₂).
Diagram 3: Logic of Mutagenesis Experiment
Caption: Mutating Trp236 to Phenylalanine abolishes this compound's effect, confirming its role in the binding site.
References
- 1. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 5, this compound effects on voltage-dependent activation of KCNQ2 channels using automated electrophysiology - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Table 6, Selectivity of this compound for activation of KCNQ2 channels compared with activation or block of other potassium channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity Profile of ML213 for Kv7 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the selectivity profile of ML213, a potent activator of the Kv7 (KCNQ) family of voltage-gated potassium channels. The document details its quantitative effects, the experimental protocols used for its characterization, and its mechanism of action, serving as a critical resource for researchers in pharmacology and neuroscience.
Introduction to this compound and Kv7 Channels
The Kv7 family, comprising five members (Kv7.1-Kv7.5), are voltage-gated potassium channels that play a crucial role in regulating cellular excitability. They are key determinants of the resting membrane potential and neuronal firing properties. For instance, heteromers of Kv7.2 and Kv7.3 channels are the primary molecular basis of the neuronal "M-current," a subthreshold potassium current that stabilizes the membrane potential.[1] Given their physiological significance, Kv7 channels are important therapeutic targets for a range of neurological disorders, including epilepsy and chronic pain.[2][3]
This compound (N-(2,4,6-trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide) emerged from high-throughput screening as a novel and potent activator of specific Kv7 channel subtypes.[4] It serves as an invaluable pharmacological tool for dissecting the physiological roles of individual Kv7 channel isoforms and as a lead compound for the development of new therapeutics.
Quantitative Selectivity Profile of this compound
This compound was initially identified as a selective activator of Kv7.2 and Kv7.4 channels.[4] However, subsequent and more detailed electrophysiological studies have revealed a broader, though still defined, selectivity profile. The compound's potency is typically quantified by its half-maximal effective concentration (EC50), which varies depending on the channel subtype and the specific parameter being measured (e.g., increase in maximal conductance or shift in the voltage-dependence of activation).
Below is a summary of the reported quantitative data for this compound's activity on various Kv7 channel subtypes.
| Channel Subtype | Parameter | EC50 Value (nM) | Reference |
| Kv7.2 (KCNQ2) | Current Activation | 230 | [5][6] |
| V1/2 Shift | 340 ± 70 | [5] | |
| Kv7.4 (KCNQ4) | Current Activation | 510 | [5][6] |
| Max. Conductance Increase | 800 ± 300 | [7] | |
| Activation Curve Shift | 1600 ± 200 | [7] | |
| Kv7.5 (KCNQ5) | Max. Conductance Increase | 700 ± 200 | [5][7] |
| Activation Curve Shift | 4600 ± 2000 | [7][8] | |
| Kv7.4/Kv7.5 (Heteromer) | Max. Conductance Increase | 1100 ± 600 | [5][7][8] |
| Activation Curve Shift | 3800 ± 1200 | [5][7][8] | |
| Kv7.1, Kv7.3 | Current Activation | >80-fold less potent than on Kv7.2 | [6] |
Note: Some studies have indicated that this compound can also activate Kv7.3 and Kv7.5, suggesting a less selective profile than initially reported.[7][9] This highlights the importance of using multiple experimental systems and parameters to fully characterize the selectivity of a channel modulator.
Mechanism of Action
This compound exerts its effects by directly interacting with the channel pore, stabilizing its open conformation.[9] This mechanism is distinct from modulators that target the voltage-sensing domain.
Key Mechanistic Features:
-
Binding Site: this compound binds to a hydrophobic pocket within the pore domain of the channel. This interaction is critically dependent on a conserved tryptophan residue (W236 in Kv7.2) located in the S5 transmembrane segment.[4][10][11] Mutation of this residue abolishes the effect of this compound.[11]
-
Functional Effects: The binding of this compound leads to several distinct functional changes in channel gating:
-
Hyperpolarizing Shift: It causes a significant negative or hyperpolarizing shift in the voltage-dependence of activation, meaning the channels can open at more negative membrane potentials.[5][9]
-
Increased Conductance: this compound increases the maximal conductance of the channels.[5][7]
-
Slowing of Deactivation: It markedly slows the rate of channel closing (deactivation) upon repolarization.[5][7][9]
-
Experimental Protocols
The characterization of this compound's selectivity profile relies on a combination of high-throughput screening and detailed electrophysiological assays.
A. High-Throughput Screening (HTS) for Initial Discovery
This compound was initially identified from a large chemical library using a thallium-based fluorescence assay.[4] This HTS method is suitable for screening thousands of compounds rapidly.
-
Principle: The assay uses a cell line stably expressing the target Kv7 channel. The cells are loaded with a thallium-sensitive fluorescent dye. Thallium (Tl+) ions can permeate through open potassium channels and cause a change in fluorescence upon binding to the dye.
-
Protocol Outline:
-
Cell Plating: Cells expressing the Kv7 channel of interest are plated in multi-well plates (e.g., 384-well).
-
Dye Loading: Cells are incubated with a thallium-sensitive fluorescent indicator.
-
Compound Addition: Test compounds, such as this compound, are added to the wells.
-
Thallium Influx: A stimulus (e.g., a high potassium solution) is applied to open the channels, and a solution containing thallium is added.
-
Fluorescence Reading: A specialized reader (e.g., a FLIPR or VIPR instrument) measures the change in fluorescence over time, which is proportional to thallium influx and thus channel activity. Activators like this compound will cause an increased fluorescence signal.
-
Selectivity Screening: The assay is run in parallel on different cell lines, each expressing a different Kv7 subtype, to determine selectivity.
-
B. Electrophysiological Characterization (Gold Standard)
Whole-cell patch-clamp electrophysiology is the definitive method for characterizing the detailed effects of modulators on ion channel function.
-
Cell Preparation:
-
Cell Culture & Transfection: Human Embryonic Kidney (HEK293) cells or A7r5 vascular smooth muscle cells are commonly used.[7] Cells are cultured under standard conditions (37°C, 5% CO2).
-
Transfection: Cells are transiently transfected with plasmids encoding the specific Kv7 channel alpha subunits (e.g., Kv7.2, Kv7.4, or co-transfection for heteromers) using a suitable transfection reagent. A fluorescent marker like GFP is often co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.
-
-
Recording Solutions:
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2).
-
-
Recording Procedure:
-
A glass micropipette filled with the internal solution is used to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a transfected cell.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane voltage and measurement of the resulting ion currents.
-
This compound is applied to the cells via the external bath solution.
-
-
Voltage Protocols:
-
Conductance-Voltage (G-V) Relationship: To determine the voltage-dependence of activation, cells are held at a negative potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV). The resulting tail currents upon repolarization are measured to calculate conductance. The data are fitted with a Boltzmann function to determine the half-activation voltage (V1/2). The effect of this compound is measured by the shift in this V1/2.
-
Deactivation Kinetics: Channels are opened with a strong depolarizing pulse (e.g., to +20 mV), followed by repolarization to various negative potentials to measure the time course of channel closing (deactivation).
-
-
Data Analysis: Current amplitudes, activation curves, and deactivation time constants are analyzed before and after the application of various concentrations of this compound to determine its EC50 and maximal effect.
Conclusion
This compound is a potent and well-characterized activator of Kv7 channels, with primary activity on Kv7.2, Kv7.4, and Kv7.5-containing channels. While initial reports highlighted its selectivity for Kv7.2 and Kv7.4, it is now understood to have a broader profile, making it a valuable, albeit not perfectly selective, tool for probing Kv7 channel function. The detailed protocols outlined in this guide provide a framework for its use and for the characterization of other novel Kv7 channel modulators. A thorough understanding of its complex selectivity profile, as summarized here, is essential for the accurate interpretation of experimental results and for guiding future drug development efforts targeting the Kv7 channel family.
References
- 1. KV7 Channel Pharmacological Activation by the Novel Activator this compound: Role for Heteromeric KV7.4/KV7.5 Channels in Guinea Pig Detrusor Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Electrophysiological Assay for Kv7 Modulators on IonWorks Barracuda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Kv7.2/Kv7.4 activator | Probechem Biochemicals [probechem.com]
- 7. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Vasorelaxant effects of novel Kv 7.4 channel enhancers this compound and NS15370 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to ML213: A Selective Activator of Kv7.2 and Kv7.4 Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML213 is a potent and selective small molecule activator of the voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4).[1][2][3] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and key quantitative data from various in vitro studies. Detailed experimental methodologies for the assays used to characterize this compound are also presented, along with visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Molecular Target Identification and Selectivity
The primary molecular targets of this compound are the Kv7.2 and Kv7.4 potassium channels, which are members of the KCNQ family of voltage-gated potassium channels.[2][4] These channels play a crucial role in regulating neuronal excitability and smooth muscle contractility.[4][5][6] this compound exhibits significant selectivity for Kv7.2 and Kv7.4 over other members of the Kv7 family (Kv7.1, Kv7.3, and Kv7.5) and other unrelated potassium channels.[2]
Quantitative Potency and Selectivity Data
The potency of this compound has been determined using various electrophysiological and fluorescence-based assays. The half-maximal effective concentrations (EC50) for channel activation are summarized in the tables below.
| Channel Subtype | EC50 (nM) | Assay Type | Reference |
| Kv7.2 (KCNQ2) | 230 | Electrophysiology (IonWorks) | [2][4] |
| Kv7.2 (KCNQ2) | 359 | Thallium Flux (Fluorescence) | [4] |
| Kv7.4 (KCNQ4) | 510 | Electrophysiology (IonWorks) | [2][4] |
| Kv7.4 (KCNQ4) | 2400 | Thallium Flux (Fluorescence) | [4] |
| Kv7.5 | 700 | Not Specified | [7][8] |
| Heteromeric Kv7.4/7.5 | 1100 | Not Specified | [7][8] |
Table 1: Potency of this compound on Kv7 Channel Subtypes. This table summarizes the EC50 values of this compound for the activation of different Kv7 channel subtypes, highlighting its potent activity on Kv7.2 and Kv7.4.
| Channel Subtype | Activity/Selectivity | Assay Type | Reference |
| Kv7.1 (KCNQ1) | >80-fold selective | Thallium Flux & Electrophysiology | [4] |
| Kv7.1/KCNE1 | >80-fold selective | Thallium Flux & Electrophysiology | [4] |
| Kv7.3 (KCNQ3) | >80-fold selective | Thallium Flux & Electrophysiology | [4] |
| Kv7.5 (KCNQ5) | >80-fold selective | Thallium Flux & Electrophysiology | [4] |
| hERG | No significant activity at 10 µM | Radioligand Binding | [4] |
| Kir2.1 | No significant activity at 10 µM | Thallium Flux | [4] |
Table 2: Selectivity Profile of this compound. This table demonstrates the high selectivity of this compound for Kv7.2 and Kv7.4 channels over other Kv7 isoforms and unrelated potassium channels.
Mechanism of Action
This compound enhances the activity of Kv7.2 and Kv7.4 channels by shifting the voltage-dependence of their activation to more hyperpolarized potentials.[2][4] This means the channels are more likely to be open at the resting membrane potential, leading to an increased potassium efflux and subsequent hyperpolarization of the cell membrane. This hyperpolarization reduces the excitability of neurons and promotes relaxation in smooth muscle cells.[5]
The binding site for this compound has been identified as a hydrophobic pocket involving a critical tryptophan residue (Trp236 in Kv7.2) located in the S5 transmembrane domain of the channel.[5][6] This binding stabilizes the open conformation of the channel.
Figure 1: Signaling pathway of this compound action.
Experimental Protocols
The characterization of this compound's molecular target and mechanism of action involved several key experimental techniques.
Thallium-Based Fluorescence Assay
This high-throughput screening assay is used to measure the activity of potassium channels.
-
Principle: Thallium ions (Tl+) can pass through open potassium channels and bind to a Tl+-sensitive fluorescent dye inside the cells, causing an increase in fluorescence. Activators of potassium channels will increase the Tl+ influx and thus the fluorescent signal.
-
Cell Lines: HEK293 cells stably expressing the specific Kv7 channel subtype (e.g., Kv7.2, Kv7.4).
-
Reagents:
-
Tl+-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Stimulus buffer containing thallium sulfate.
-
This compound at various concentrations.
-
-
Procedure:
-
Cells are plated in 96- or 384-well plates and incubated overnight.
-
The cells are loaded with the Tl+-sensitive fluorescent dye.
-
The cells are then incubated with varying concentrations of this compound or a vehicle control.
-
A baseline fluorescence reading is taken.
-
The stimulus buffer containing Tl+ is added to the wells.
-
The change in fluorescence is measured over time using a fluorescence plate reader.
-
The EC50 values are calculated from the dose-response curves.
-
Figure 2: Workflow for the thallium-based fluorescence assay.
Automated Electrophysiology (IonWorks)
This technique provides a direct measure of ion channel activity by recording the currents flowing through the channels.
-
Principle: The patch-clamp technique is automated to allow for higher throughput. The electrical current passing through the ion channels in the cell membrane is measured in response to voltage steps.
-
Cell Lines: CHO or HEK293 cells stably expressing the specific Kv7 channel subtype.
-
Reagents:
-
External recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4).
-
Internal recording solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, pH 7.2).
-
This compound at various concentrations.
-
-
Procedure:
-
Cells are harvested and placed in suspension.
-
The IonWorks instrument automatically positions individual cells over apertures in a planar electrode, forming a giga-seal.
-
The whole-cell configuration is established.
-
A voltage protocol is applied to the cells (e.g., holding potential of -80 mV, followed by depolarizing steps).
-
Baseline currents are recorded.
-
This compound at various concentrations is applied to the cells.
-
The voltage protocol is repeated, and the resulting currents are recorded.
-
The change in current amplitude and voltage-dependence of activation is analyzed to determine the EC50.
-
Figure 3: Workflow for automated electrophysiology.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of Kv7.2 and Kv7.4 channels. Its high potency and selectivity make it a suitable probe for in vitro investigations into conditions where these channels are implicated, such as epilepsy, neuropathic pain, and smooth muscle disorders.[5][9] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. ML 213 | Kv7.2 channel activator | Hello Bio [hellobio.com]
- 2. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | CAS 489402-47-3 | TargetMol | Biomol.com [biomol.com]
- 4. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasorelaxant effects of novel Kv 7.4 channel enhancers this compound and NS15370 [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Mechanism of Action of ML213 on Neuronal Excitability
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML213 is a potent and selective small-molecule activator of the KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, primarily through their generation of the M-current, a subthreshold, non-inactivating potassium current. The activation of the M-current stabilizes the neuronal membrane potential, making it more difficult for neurons to reach the threshold for firing action potentials. This compound exerts its effect by directly binding to the channel pore, causing a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation. This action increases the probability of KCNQ2/KCNQ4 channels being open at resting and near-threshold membrane potentials, thereby enhancing the M-current and suppressing neuronal hyperexcitability. Its unique selectivity for KCNQ2 and KCNQ4 over other KCNQ subtypes makes this compound an invaluable pharmacological tool for dissecting the specific physiological and pathophysiological roles of these channels in the nervous system.
Core Mechanism of Action
The primary mechanism of action of this compound is as a positive allosteric modulator of KCNQ2 and KCNQ4 channels. Its influence on neuronal excitability is a direct consequence of its effects on the biophysical properties of these channels.
-
Voltage-Dependent Activation Shift: The principal effect of this compound is to shift the voltage at which the channels open towards more negative potentials.[1][2] In the presence of this compound, a smaller depolarization is required to open the channels. It causes a concentration-dependent leftward shift in the voltage of half-maximal activation (V₁/₂) for KCNQ2, with a maximal shift of approximately 37.4 mV.[1][2][3] This means the channels are more active at the normal resting membrane potential of a neuron.
-
Enhancement of the M-current: KCNQ2 and KCNQ4 channels are the primary molecular correlates of the neuronal M-current.[4][5] By increasing the open probability of these channels at subthreshold potentials, this compound effectively enhances the M-current. This outward potassium current has a powerful stabilizing influence on the membrane potential, counteracting depolarizing stimuli.[4]
-
Reduction of Neuronal Excitability: The enhancement of the M-current leads to membrane potential hyperpolarization or stabilization near the resting potential.[6][7] This increases the amount of inward current required to reach the action potential threshold, thus reducing the frequency of neuronal firing. This effect has been demonstrated in native neuronal preparations, where this compound depresses spinal segmental transmission, an effect that is blocked by the specific Kv7 channel blocker XE991.[5]
-
Pore-Targeted Binding Site: this compound's mechanism involves direct interaction with the channel's pore domain.[8] Specifically, it requires a conserved tryptophan residue (W236 in KCNQ2) located in the S5 transmembrane segment.[8][9][10] Mutation of this residue disrupts the modulatory effects of this compound, confirming its role as a pore-targeted activator.[8]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized across various assays. The data below summarizes its activity on different KCNQ channel subtypes.
Table 1: Potency (EC₅₀) of this compound on KCNQ Channel Subtypes
| Channel Subtype | Assay Type | EC₅₀ Value | Reference |
| KCNQ2 (Kv7.2) | Electrophysiology (IonWorks) | 230 nM | [1][2] |
| Thallium (Tl⁺) Influx | 359 nM | [1] | |
| KCNQ4 (Kv7.4) | Electrophysiology (IonWorks) | 510 nM | [1][2] |
| Thallium (Tl⁺) Influx | 2.4 µM | [11] | |
| KCNQ2/KCNQ3 | Electrophysiology (IonWorks) | 370 nM | [1] |
| KCNQ5 (Kv7.5) | Electrophysiology | 0.7 µM (maximal conductance) | [3][12][13] |
| KCNQ1 (Kv7.1) | Electrophysiology & Tl⁺ Influx | >30 µM (>80-fold selective) | [1][11] |
| KCNQ3 (Kv7.3) | Electrophysiology (IonWorks) | >30 µM (>80-fold selective) | [1][11] |
Table 2: Electrophysiological Effects of this compound on KCNQ2 Channels
| Parameter | Value | Conditions | Reference |
| Maximal V₁/₂ Shift | -37.4 mV | 5 µM this compound | [1][2][3] |
| EC₅₀ for V₁/₂ Shift | 340 ± 70 nM | Concentration-dependent shift | [1][2][3] |
| Maximal Current Increase | 445% | At -10 mV step potential | [1] |
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on KCNQ2/4 channels to reduce neuronal excitability.
Experimental Workflow for Characterization
References
- 1. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kv7 Channel Activators Flupirtine and this compound Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of novel subtype selective M-current activators on spinal reflexes in vitro: Comparison with retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KV7 Channel Pharmacological Activation by the Novel Activator this compound: Role for Heteromeric KV7.4/KV7.5 Channels in Guinea Pig Detrusor Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of KCNQ4 as a Therapeutic Strategy to Treat Hearing Loss [mdpi.com]
- 10. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 6, Selectivity of this compound for activation of KCNQ2 channels compared with activation or block of other potassium channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
ML213: A Technical Guide to its Discovery, Chemical Structure, and Biological Activity
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML213 is a potent and selective small-molecule opener of the KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) voltage-gated potassium channels. Discovered through a high-throughput screening campaign, it has become a critical tool for elucidating the physiological and pathophysiological roles of these specific ion channels in neuronal excitability. This document provides an in-depth technical overview of this compound, detailing its discovery process, chemical properties, synthesis, mechanism of action, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Discovery and Chemical Identity
This compound was identified from the NIH Molecular Libraries Small Molecule Repository (MLSMR) during a high-throughput screen for activators of the KCNQ2 channel.[1] The initial screening campaign utilized a fluorescence-based thallium influx assay, with subsequent hit validation and characterization performed using automated electrophysiology.[1]
-
Chemical Name: N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide
Chemical Synthesis
The synthesis of this compound is achieved via a straightforward amidation reaction. In a solution of dimethylformamide (DMF), 2-norbornanecarbonyl chloride is reacted with 2,4,6-trimethylaniline in the presence of triethylamine. The reaction mixture is stirred to completion, followed by isolation and purification of the final product. Purity is typically confirmed to be >95% by HPLC analysis.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized through various in vitro assays.
Table 1: Potency of this compound on KCNQ Channel Subtypes
| Channel Subtype | Assay Method | Potency (EC₅₀) | Reference |
| KCNQ2 (Kv7.2) | Thallium Influx | 359 nM | [4] |
| KCNQ2 (Kv7.2) | IonWorks Electrophysiology | 230 nM | [2][4] |
| KCNQ4 (Kv7.4) | IonWorks Electrophysiology | 510 nM | [2][4] |
| KCNQ2/Q3 | IonWorks Electrophysiology | 370 nM | [4] |
| KCNQ4 | Thallium Influx | 2400 nM | [4] |
Table 2: Selectivity Profile of this compound Against Other Potassium Channels
| Channel Subtype | Assay Method | Activity | Selectivity vs. KCNQ2 (IonWorks) | Reference |
| KCNQ1, KCNQ1/KCNE1, KCNQ3, KCNQ5 | Thallium Influx | Inactive | >80-fold | [2][4] |
| Kir2.1 | Electrophysiology | IC₅₀ > 30 µM | >27-fold | [4] |
| hERG | Electrophysiology | IC₅₀ > 10 µM | Not specified | [4] |
Detailed Experimental Protocols
Thallium Influx Assay (Primary Screen)
This high-throughput assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through open KCNQ2 channels using a Tl⁺-sensitive fluorescent dye.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the KCNQ2 channel are maintained in F-12 medium supplemented with 10% Fetal Bovine Serum and 250 µg/mL Hygromycin B.
-
Plate Preparation: Cells are seeded into 384-well black, clear-bottom plates at a density of 8,000 cells/well and incubated overnight.
-
Dye Loading: Culture medium is aspirated, and 25 µL/well of a dye-loading buffer (containing FluxOR™ reagent, PowerLoad™ concentrate, Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, and 2.5 mM Probenecid, pH 7.4) is added. Plates are incubated for 90 minutes at room temperature in the dark.
-
Compound Incubation: The dye-loading buffer is replaced with 20 µL/well of assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). 4 µL of this compound, diluted to various concentrations, is then added to the wells. Plates are incubated for 30 minutes at room temperature.
-
Fluorescence Measurement: Plates are transferred to a fluorescence imaging plate reader (e.g., Hamamatsu FDSS). A baseline fluorescence is recorded for 10 seconds, after which 6 µL/well of a stimulus buffer (containing 25 mM K⁺ and 25 mM Tl⁺) is added. Fluorescence is kinetically read every second for 180 seconds.
-
Data Analysis: The potentiation of the fluorescence signal, corresponding to Tl⁺ influx, is calculated to determine the EC₅₀ of the compound.
IonWorks™ Barracuda Automated Electrophysiology (Hit Validation and Selectivity)
This medium-throughput platform provides direct measurement of ion channel currents, confirming the activity and mechanism of action of hit compounds.
-
Cell Preparation: CHO cells stably expressing the KCNQ channel of interest are harvested and prepared as a single-cell suspension in an appropriate extracellular recording solution.
-
Automated Patch Clamping: The cell suspension is loaded into the IonWorks™ Barracuda instrument, which uses a 384-well PatchPlate™ to perform automated whole-cell patch-clamp recordings in Population Patch Clamp mode.
-
Voltage-Clamp Protocol: To elicit KCNQ2 currents, a specific voltage protocol is applied. A common protocol holds the cells at -80 mV, followed by a depolarizing step to -10 mV to activate the channels.
-
Compound Application and Data Acquisition: this compound is applied at various concentrations, and the resulting change in KCNQ2 current is recorded. To assess the mechanism of action, voltage activation curves are generated by applying a series of voltage steps before and after compound application.
-
Data Analysis: The enhancement of the outward K⁺ current is measured to calculate the EC₅₀. The shift in the voltage-dependence of activation (V₁/₂) is determined from the voltage activation curves.
Kir2.1 Counter-Screening (Manual Whole-Cell Patch-Clamp)
To determine selectivity, the effect of this compound on other potassium channels, such as Kir2.1, is assessed.
-
Cell Preparation: HEK293 cells stably expressing the human Kir2.1 channel are used for recordings.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a standard amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution containing high potassium.
-
Voltage Protocol: To measure Kir2.1's inwardly rectifying current, the membrane potential is held at a depolarized level (e.g., -20 mV) and then stepped to a series of hyperpolarizing potentials (e.g., from -120 mV to +40 mV).
-
Data Analysis: The current amplitude at a specific negative voltage (e.g., -100 mV) is measured before and after the application of this compound to determine the percent inhibition and calculate the IC₅₀.
Mandatory Visualizations
Logical Workflow for the Discovery of this compound
Caption: A flowchart illustrating the key stages in the discovery of this compound.
Signaling Pathway of this compound Action
Caption: The mechanism of action of this compound on neuronal membrane potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
ML213 and Its Impact on Vascular Smooth Muscle Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML213 is a potent and selective activator of specific subtypes of the Kv7 (KCNQ) family of voltage-gated potassium channels.[1][2][3][4] These channels, particularly Kv7.4 and Kv7.5, are critical regulators of vascular smooth muscle contractility.[2][3][5] Activation of these channels by this compound leads to membrane hyperpolarization and subsequent vasodilation, highlighting its potential as a therapeutic agent for smooth muscle disorders such as hypertension.[2][3] This technical guide provides an in-depth overview of the effects of this compound on vascular smooth muscle potassium channels, summarizing key quantitative data, detailing experimental protocols, and illustrating the core signaling pathway.
Core Mechanism of Action
Voltage-gated potassium (Kv) channels are crucial in regulating the resting membrane potential of vascular smooth muscle cells.[6][7][8] The KCNQ gene family encodes for five subtypes of Kv7 channels (Kv7.1-Kv7.5).[1][5] In vascular smooth muscle, Kv7.4 and Kv7.5 are the predominant subtypes.[2][3] These channels are open at resting membrane potentials, and the resulting potassium efflux contributes to maintaining a hyperpolarized state, which in turn limits the opening of voltage-gated calcium channels (VGCCs) and promotes muscle relaxation.[5][6]
This compound exerts its effects by directly binding to a tryptophan residue within a hydrophobic pocket in the S5 domain of the Kv7 channel, stabilizing the channel in its open state.[2] This leads to an increased potassium current, causing hyperpolarization of the smooth muscle cell membrane.[2][3] This change in membrane potential reduces the open probability of VGCCs, thereby decreasing calcium influx and resulting in vasorelaxation.[6][9]
Caption: Signaling pathway of this compound-induced vasorelaxation.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on Kv7 channels and vascular tissues from published studies.
Table 1: Electrophysiological Effects of this compound on Human Kv7 Channels Expressed in A7r5 Vascular Smooth Muscle Cells.[1]
| Channel Subtype | Parameter | Value |
| Kv7.4 | EC50 for Conductance Increase | 0.8 ± 0.3 µM |
| Maximum Conductance Increase | 212 ± 27% of control | |
| EC50 for Activation Curve Shift | 1.6 ± 0.2 µM | |
| Maximum Activation Curve Shift | -25.0 ± 2.5 mV | |
| Deactivation Rate Reduction (at 10 µM) | 4.6-fold | |
| Kv7.5 | EC50 for Conductance Increase | 0.7 ± 0.2 µM |
| Maximum Conductance Increase | 181 ± 17% of control | |
| EC50 for Activation Curve Shift | 4.6 ± 2.0 µM | |
| Maximum Activation Curve Shift | -43.9 ± 7.7 mV | |
| Deactivation Rate Reduction (at 10 µM) | 5.9-fold | |
| Kv7.4/7.5 | EC50 for Conductance Increase | 1.1 ± 0.6 µM |
| Maximum Conductance Increase | 204 ± 11% of control | |
| EC50 for Activation Curve Shift | 3.8 ± 1.2 µM | |
| Maximum Activation Curve Shift | -34.2 ± 3.3 mV |
Table 2: Vasorelaxant Effects of this compound on Pre-contracted Rat Arteries.[2]
| Artery Type | Pre-contraction Agent | This compound EC50 |
| Mesenteric Artery | Methoxamine (10 µM) | 0.25 ± 0.03 µM |
| Thoracic Aorta | Methoxamine (10 µM) | 1.1 ± 0.1 µM |
| Renal Artery | Methoxamine (10 µM) | 1.3 ± 0.1 µM |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording Kv7 channel currents in a cell line expressing these channels, such as the A7r5 vascular smooth muscle cell line.[1]
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Solutions:
-
Internal Solution (in mM): 135 KCl, 10 HEPES, 5 EGTA, 1 MgCl2, 5 Na2ATP (pH adjusted to 7.2 with KOH).
-
External Solution (in mM): 138 NaCl, 5.4 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
Procedure:
-
Cell Preparation: A7r5 cells are cultured and plated on glass coverslips 24-48 hours before the experiment. Cells are transfected with the desired Kv7 channel subunits if not stably expressed.
-
Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope. The chamber is perfused with the external solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with the internal solution.
-
Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The patch of membrane under the pipette is ruptured by gentle suction to allow electrical access to the cell's interior.
-
Data Acquisition: Currents are recorded using a voltage-step protocol. A typical protocol involves holding the cell at -74 mV, followed by 5-second depolarizing steps to various potentials (e.g., from -114 mV to -4 mV), and then a step to -114 mV to record tail currents.[1] Data is acquired before and after the application of varying concentrations of this compound to the external solution.
Wire Myography
This protocol is for measuring the isometric tension of small arteries to assess the vasorelaxant properties of this compound.[2][10][11][12]
Caption: Workflow for wire myography experiments.
Solutions:
-
Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 1.6 CaCl2, 5.5 Glucose, 0.026 EDTA.
-
High Potassium Solution (KPSS): PSS with equimolar substitution of NaCl with KCl.
Procedure:
-
Tissue Dissection: A segment of a rat artery (e.g., mesenteric) is dissected and placed in cold PSS.
-
Cleaning and Segmentation: The artery is cleaned of surrounding connective and adipose tissue, and cut into 2 mm segments.
-
Mounting: Two fine wires (e.g., 40 µm diameter) are threaded through the lumen of the arterial segment. These wires are then mounted onto the jaws of a wire myograph.
-
Equilibration: The mounted artery is submerged in a chamber containing PSS, maintained at 37°C, and bubbled with a gas mixture of 95% O2 and 5% CO2. The tissue is allowed to equilibrate for 30-60 minutes.
-
Normalization: The artery is stretched to its optimal resting tension, a procedure that ensures maximal and reproducible contractile responses.
-
Viability Check: The viability of the tissue is often checked by contraction with KPSS.
-
Experiment: The artery is pre-contracted with an agonist like methoxamine. Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the chamber, and the resulting relaxation (decrease in tension) is recorded.
Conclusion
This compound is a valuable pharmacological tool for studying the function of Kv7.4 and Kv7.5 channels and a promising lead compound for the development of novel therapeutics for conditions characterized by smooth muscle hyperreactivity. Its mechanism of action, involving direct activation of these key potassium channels in vascular smooth muscle, leads to a potent vasorelaxant effect. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, physiology, and drug development.
References
- 1. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasorelaxant effects of novel Kv 7.4 channel enhancers this compound and NS15370 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential activation of vascular smooth muscle Kv7.4, Kv7.5, and Kv7.4/7.5 channels by this compound and ICA-069673 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New tricks for old dogs: KCNQ expression and role in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological roles of K+ channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion channel molecular complexes in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Musculoskeletal Key [musculoskeletalkey.com]
- 12. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Role of ML213 in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide only modest relief and are accompanied by significant side effects. A key underlying mechanism of neuropathic pain is the hyperexcitability of sensory neurons, where damaged neurons fire abnormal, spontaneous action potentials.[1][2][3] This has led researchers to focus on ion channels that regulate neuronal excitability as promising targets for novel analgesics.[3][4]
Among these targets, the voltage-gated potassium channels of the Kv7 (or KCNQ) family have garnered substantial interest.[2][4] These channels, particularly subtypes Kv7.2, Kv7.3, and Kv7.5, are crucial for stabilizing the neuronal membrane potential and controlling excitability.[5][6] A decrease in the function or expression of these channels is linked to the neuronal hyperexcitability seen in chronic pain states.[2][3][7]
ML213 is a potent and selective small molecule activator of Kv7 channels.[4] Initially identified as a selective opener for Kv7.2 and Kv7.4, subsequent studies have shown it also activates Kv7.3 and Kv7.5.[2][8] Its ability to modulate neuronal excitability makes it an invaluable pharmacological tool for investigating the pathophysiology of neuropathic pain and for evaluating the therapeutic potential of Kv7 channel activation. This guide provides an in-depth overview of this compound's mechanism, its application in preclinical neuropathic pain models, and the detailed experimental protocols used in these studies.
Mechanism of Action of this compound
This compound exerts its effects by directly targeting and activating specific neuronal Kv7 channel subtypes. These channels are responsible for the "M-current," an outward potassium current that powerfully stabilizes the neuronal resting membrane potential and dampens repetitive firing.[9]
The core mechanism of this compound involves:
-
Direct Channel Binding: this compound binds to a hydrophobic pocket within the pore domain of the Kv7 channel, specifically interacting with a conserved tryptophan residue in the S5 segment.[10][11] This binding site is also targeted by other Kv7 activators like retigabine.[8][10]
-
Voltage-Dependence Shift: The binding of this compound stabilizes the channel in its open state. This is electrophysiologically observed as a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation.[4] In essence, this compound allows the channels to open at more negative membrane potentials, increasing the potassium efflux near the resting potential.
-
Neuronal Hyperpolarization: The enhanced outward flow of potassium ions (K+) drives the neuron's membrane potential to a more negative, hyperpolarized state.
-
Reduced Excitability: This hyperpolarization increases the threshold required to trigger an action potential, thereby reducing overall neuronal excitability and suppressing the aberrant spontaneous firing characteristic of neuropathic pain states.[2][5]
Caption: Signaling pathway of this compound in reducing neuronal hyperexcitability.
Application in the Streptozotocin (STZ) Model of Diabetic Neuropathic Pain
The most comprehensive studies on this compound's role in neuropathic pain have utilized the streptozotocin (STZ)-induced rat model of diabetic peripheral neuropathic pain (DPNP).[2] This model is widely used as it mimics many of the symptoms observed in human patients.[12]
In STZ-treated rats, which develop signs of mechanical and heat hypersensitivity, this compound has demonstrated significant anti-nociceptive effects.[2] Key findings from these studies include:
-
Attenuation of Mechanical Allodynia: A single intraperitoneal injection of this compound (5 mg/kg) significantly increased the paw withdrawal threshold (PWT) in diabetic rats, indicating a reversal of mechanical hypersensitivity.[2][13] This effect was observed for 1-2 hours post-injection.[2]
-
No Effect on Thermal Hyperalgesia: Interestingly, the same dose of this compound had no significant effect on the paw withdrawal latency (PWL) in response to a heat stimulus, suggesting that Kv7 channels may be more involved in the mechanisms of mechanical allodynia than thermal hyperalgesia in this specific pain model.[2][13]
-
Confirmation of Mechanism: The anti-allodynic effects of this compound were completely prevented by pre-treatment with XE991 (3 mg/kg, i.p.), a specific Kv7 channel blocker. This confirms that this compound's analgesic action is mediated through the activation of Kv7 channels.[2][13]
-
Comparable Efficacy to Standard of Care: The analgesic effect of this compound on mechanical allodynia was comparable to that of gabapentin (10 mg/kg, i.p.), a first-line treatment for DPNP.[2]
These findings highlight this compound as a critical tool for dissecting the specific contribution of Kv7 channels to different pain modalities and validate these channels as a viable target for treating DPNP.[2][13]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in the STZ rat model.
Table 1: Efficacy of this compound on Mechanical Allodynia in STZ Rats
| Treatment Group | Dose (i.p.) | Mean Paw Withdrawal Threshold (PWT) in grams (pre-drug) | Mean PWT (grams) at 1-2h post-drug | % Increase in PWT |
|---|---|---|---|---|
| Vehicle | N/A | ~25 g | ~25 g | 0% |
| This compound | 5 mg/kg | ~25 g | ~45 g | ~80% |
| Gabapentin | 10 mg/kg | ~25 g | ~45 g | ~80% |
Data are approximated from graphical representations in the cited literature.[2]
Table 2: Specificity of this compound's Anti-Allodynic Effect
| Treatment Group | Dose (i.p.) | Mean Paw Withdrawal Threshold (PWT) in grams (1-2h post-drug) |
|---|---|---|
| Vehicle | N/A | ~25 g |
| This compound | 5 mg/kg | ~45 g |
| XE991 + this compound | 3 mg/kg + 5 mg/kg | ~25 g |
Data are approximated from graphical representations in the cited literature, demonstrating that the Kv7 blocker XE991 prevents the analgesic effect of this compound.[2]
Table 3: In Vitro Potency and Selectivity Profile of this compound
| KCNQ Channel Subtype | EC₅₀ (Half-maximal effective concentration) |
|---|---|
| KCNQ2 (Kv7.2) | 230 nM |
| KCNQ4 (Kv7.4) | 510 nM |
| KCNQ1 (Kv7.1) | Inactive |
| KCNQ3 (Kv7.3) | Also activated, but less potent than on KCNQ2 |
| KCNQ5 (Kv7.5) | Also activated |
EC₅₀ values are from in vitro electrophysiology assays.[4] Subsequent studies confirmed activity on KCNQ3 and KCNQ5.[2][8]
Detailed Experimental Protocols
Reproducibility in preclinical research is paramount. The following are detailed methodologies for the key experiments cited.
STZ-Induced Diabetic Neuropathic Pain Model
-
Animals: Male Sprague Dawley rats (250–300 g) are used.[2]
-
Induction: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 60 mg/kg, dissolved in citrate buffer.[2] Control animals receive an injection of the vehicle buffer.
-
Confirmation of Diabetes: Development of diabetes is confirmed by measuring blood glucose levels. Animals with glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.
-
Development of Neuropathy: The rats are monitored for 35 days post-STZ injection to allow for the development of stable mechanical and heat hypersensitivity.[2]
Behavioral Testing for Pain Hypersensitivity
-
Acclimatization: Before each test, rats are acclimatized to the testing environment and apparatus for at least 15-20 minutes.
-
Mechanical Allodynia Assessment:
-
Apparatus: A dynamic plantar aesthesiometer is used. This device applies a linearly increasing force to the plantar surface of the hind paw.
-
Procedure: The rat is placed on a metal mesh platform. The device's touch-stimulator filament is positioned beneath the mid-plantar surface of the paw. When activated, the filament pushes upwards with increasing force.
-
Endpoint: The force in grams at which the rat withdraws its paw is automatically recorded as the Paw Withdrawal Threshold (PWT). A lower PWT indicates mechanical hypersensitivity.[2]
-
-
Thermal Hyperalgesia Assessment:
-
Apparatus: A Hargreaves analgesiometer is used. This device directs a focused beam of radiant heat to the plantar surface of the paw.
-
Procedure: The rat is placed in a plexiglass chamber on a glass floor. The heat source is positioned under the glass directly beneath the target paw.
-
Endpoint: The time in seconds it takes for the rat to withdraw its paw from the heat source is recorded as the Paw Withdrawal Latency (PWL). A shorter PWL indicates heat hypersensitivity.[2]
-
Drug Administration and Study Design
-
Baseline Measurement: PWT and PWL are measured before any drug administration to establish a baseline hypersensitivity level.
-
Drug Preparation: this compound, gabapentin, and XE991 are dissolved in an appropriate vehicle (e.g., a solution of DMSO, Tween 80, and saline).
-
Administration:
-
Post-Drug Measurement: PWT and PWL are re-assessed at multiple time points after drug injection (e.g., 1, 2, and 24 hours) to determine the onset and duration of the drug's effect.[2]
Caption: Experimental workflow for evaluating this compound in the STZ neuropathic pain model.
Conclusion and Future Directions
This compound has proven to be an essential pharmacological probe for elucidating the role of Kv7 channels in the complex pathophysiology of neuropathic pain. Preclinical studies, particularly in the STZ model of diabetic neuropathy, robustly demonstrate that activation of these channels by this compound can effectively and specifically reverse mechanical allodynia, a hallmark symptom of this condition.[2][13] The confirmation of its mechanism via blockade with XE991 solidifies the link between Kv7 channel activity and the modulation of sensory nerve hyperexcitability.
For researchers and drug development professionals, these findings have several key implications:
-
Target Validation: The efficacy of this compound provides strong validation for Kv7.2, Kv7.3, and Kv7.5 channels as high-value therapeutic targets for the treatment of neuropathic pain.
-
Tool for Mechanistic Studies: this compound allows for the precise investigation of how Kv7 channels contribute to different pain modalities, as evidenced by its differential effects on mechanical versus thermal hypersensitivity.
-
Scaffold for Drug Discovery: While this compound itself is a research tool, its structure and mechanism provide a valuable starting point for the development of new, more drug-like Kv7 channel openers with optimized pharmacokinetic and safety profiles for clinical use.
Future research should aim to explore the efficacy of this compound and other Kv7 activators in a broader range of neuropathic pain models, including chemotherapy-induced neuropathy and traumatic nerve injury.[14][15] Furthermore, investigating the specific expression and function of different Kv7 channel subtypes in various neuronal populations will be crucial for developing next-generation analgesics that offer improved efficacy and fewer side effects for patients suffering from neuropathic pain.
References
- 1. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv7 Channel Activators Flupirtine and this compound Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropathic pain and Kv7 voltage-gated potassium channels: The potential role of Kv7 activators in the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activation of peripheral KCNQ channels attenuates inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of KCNQ Channels Suppresses Spontaneous Activity in Dorsal Root Ganglion Neurons and Reduces Chronic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KCNQ2/3/5 channels in dorsal root ganglion neurons can be therapeutic targets of neuropathic pain in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of novel subtype selective M-current activators on spinal reflexes in vitro: Comparison with retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasorelaxant effects of novel Kv 7.4 channel enhancers this compound and NS15370 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Kv7 channels with the anticonvulsant retigabine alleviates neuropathic pain behaviour in the streptozotocin rat model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. What in vivo models are used for pain studies? [synapse.patsnap.com]
An In-depth Technical Guide to ML213: A Chemical Probe for KCNQ4 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML213, a potent and selective activator of the KCNQ4 (Kv7.4) and KCNQ2 (Kv7.2) voltage-gated potassium channels. This document details its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and its application as a chemical probe in various research contexts.
Introduction to KCNQ4 and the Role of Chemical Probes
The KCNQ family of voltage-gated potassium channels, particularly KCNQ2-KCNQ5, are predominantly expressed in the nervous system and play a crucial role in regulating neuronal excitability.[1][2] The KCNQ4 subtype is also found in sensory outer hair cells and vascular smooth muscle.[3][4] Given their physiological importance, KCNQ channels are significant therapeutic targets. Chemical probes like this compound are invaluable tools for dissecting the specific roles of these channel subtypes in health and disease. This compound was identified through a high-throughput screen and subsequent structure-activity relationship (SAR) studies, emerging as the first selective probe for KCNQ2 and KCNQ4 channels.[1][5]
Chemical and Physical Properties of this compound
This compound, with the chemical name N-(2,4,6-trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide, is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO[2] |
| Molecular Weight | 257.37 g/mol [2] |
| CAS Number | 489402-47-3[2] |
| Appearance | White crystalline solid[1] |
| Purity | ≥99% |
| Solubility | Soluble to 50 mM in DMSO and ethanol[6] |
Mechanism of Action
This compound functions as a positive allosteric modulator of KCNQ4 and KCNQ2 channels.[1][5] Its mechanism of action involves a direct interaction with the channel protein, leading to a hyperpolarizing (leftward) shift in the voltage-dependence of channel activation.[5][7] This means the channel is more likely to be open at more negative membrane potentials, leading to an increase in potassium efflux and subsequent membrane hyperpolarization.
The activity of this compound is critically dependent on a tryptophan residue (W242 in KCNQ4) located in the S5 transmembrane segment of the channel's pore domain.[3][7][8] Mutation of this residue to leucine (W242L) abolishes the effect of this compound, indicating this residue is a key component of the binding site.[4][7]
Quantitative Data
Potency and Efficacy of this compound on KCNQ Channels
The following table summarizes the potency (EC₅₀) and efficacy of this compound on various KCNQ channel subtypes as determined by different experimental assays.
| Channel Subtype | Assay Type | EC₅₀ (nM) | Maximal Effect | Reference(s) |
| KCNQ2 (Kv7.2) | Thallium Influx | 359 | - | [1] |
| Electrophysiology (IonWorks) | 230 | 445% increase in current | [1][5] | |
| KCNQ4 (Kv7.4) | Thallium Influx | 2400 | - | [1] |
| Electrophysiology (IonWorks) | 510 | - | [1][5] | |
| Manual Electrophysiology | 1800 (at -10 mV) | 2-fold increase in current | [9] | |
| KCNQ2/KCNQ3 | Electrophysiology (IonWorks) | 370 | - | [1] |
| KCNQ1, KCNQ3, KCNQ5 | Thallium Influx | >30,000 | >80-fold selective | [1] |
Selectivity Profile
This compound exhibits high selectivity for KCNQ2 and KCNQ4 over other KCNQ subtypes and a broad panel of other ion channels and receptors.[5]
| Target | Assay Type | Concentration Tested (μM) | Result | Reference(s) |
| 68 GPCRs, Ion Channels, and Transporters | Radioligand Binding | 10 | No significant binding (>50% inhibition) | [5] |
| 247 MLPCN Assays | Various | - | Active in only one non-KCNQ dependent assay | [5] |
Pharmacokinetics
While a potent in vitro tool, this compound has limitations for in vivo applications due to its metabolic instability.
| Parameter | Species | Result | Reference(s) |
| Aqueous Stability | - | Stable (>24-hour half-life) | [5] |
| Metabolic Stability | Rat Liver Microsomes | Poor | [5] |
| Human Liver Microsomes | Poor | [5] | |
| Brain Penetration | - | Modest | [1][10] |
Experimental Protocols
Thallium-Based Fluorescence Assay
This high-throughput screening assay indirectly measures potassium channel activity by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺, through the channel.
-
Cell Culture: CHO cells stably expressing the KCNQ channel of interest are plated in 384-well plates.
-
Dye Loading: The cell medium is removed, and cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) for 90 minutes at room temperature in the dark.[1]
-
Compound Addition: The dye solution is replaced with an assay buffer. Test compounds, such as this compound, are added to the wells at various concentrations.
-
Tl⁺ Influx and Signal Detection: A stimulus buffer containing Tl⁺ is added to the wells to induce channel opening and Tl⁺ influx. The resulting change in fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is proportional to the number of open channels. EC₅₀ values are calculated from the concentration-response curves.
Automated Electrophysiology (IonWorks)
This technique allows for higher throughput measurement of ion channel currents compared to traditional manual patch-clamp.
-
Cell Preparation: Cells expressing the target KCNQ channel are prepared in suspension.
-
Patch-Clamp Recording: The IonWorks instrument performs automated population patch-clamp recordings. Cells are captured on a multi-well plate where seals are formed, and the membrane is ruptured to achieve whole-cell configuration.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit channel currents. For KCNQ channels, a typical protocol involves holding the membrane potential at -100 mV and then applying depolarizing steps to various potentials (e.g., from -70 mV to +50 mV).[11]
-
Compound Application: this compound is applied at various concentrations, and the effect on the channel current is recorded.
-
Data Analysis: The current amplitude at a specific voltage (e.g., -10 mV) is measured before and after compound addition.[1] Concentration-response curves are generated to determine EC₅₀ values. The voltage of half-maximal activation (V₁/₂) is also calculated by fitting the conductance-voltage curves to a Boltzmann function to assess the shift in voltage dependence.[1][11]
Applications in Research
This compound's selectivity for KCNQ2 and KCNQ4 makes it a valuable tool for investigating the physiological roles of these specific channels.
-
Neuroscience: this compound can be used in in vitro preparations, such as brain slices, to study how activation of KCNQ2/4 channels modulates neuronal excitability and synaptic transmission.[5] It has been used to investigate the role of these channels in conditions like epilepsy and alcohol use disorder.[1][12]
-
Vascular Physiology: Studies have utilized this compound to demonstrate the role of KCNQ4 channels in regulating the contractility of smooth muscle in various blood vessels, identifying them as potential targets for treating hypertension.[7][13][14] this compound causes vasorelaxation and hyperpolarization of mesenteric artery smooth muscle cells.[7][13]
-
Hearing Research: Given the expression of KCNQ4 in auditory hair cells, this compound is a useful probe for studying the channel's role in hearing and its potential as a therapeutic target for certain forms of hearing loss.[3][8][9]
Limitations
The primary limitation of this compound is its poor metabolic stability in both rat and human liver microsomes, which predicts rapid clearance in vivo.[5][15] This restricts its utility for systemic in vivo studies requiring sustained exposure, although it has been used for acute systemic administration in some rodent studies.[12] Its modest brain penetration is another factor to consider for central nervous system research.[1][10]
Conclusion
This compound is a well-characterized chemical probe that serves as a potent and selective activator of KCNQ2 and KCNQ4 channels.[1][5] Its discovery has provided the research community with a crucial tool to elucidate the distinct physiological and pathophysiological roles of these important potassium channel subtypes. While its pharmacokinetic properties present challenges for chronic in vivo studies, this compound remains an indispensable asset for in vitro and acute in vivo pharmacological investigations.
References
- 1. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ML 213 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 7. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of KCNQ4 as a Therapeutic Strategy to Treat Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Figure 5, this compound effects on voltage-dependent activation of KCNQ2 channels using automated electrophysiology - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification and Validation of Midbrain Kcnq4 Regulation of Heavy Alcohol Consumption in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Kv7.2/Kv7.4 activator | Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
In-Depth Technical Guide: ML213's Potency on Heteromeric Kv7.4/7.5 Channels
This technical guide provides a comprehensive overview of the EC50 value and pharmacological effects of ML213 on heteromeric Kv7.4/7.5 potassium channels. It is intended for researchers, scientists, and professionals in drug development who are investigating the modulation of Kv7 channels. This document details the quantitative data, experimental methodologies, and relevant cellular signaling pathways.
Quantitative Data Summary
This compound is a potent activator of Kv7 channels, including homomeric Kv7.4 and Kv7.5, as well as heteromeric Kv7.4/7.5 channels. Its effects are characterized by an increase in the maximal channel conductance and a hyperpolarizing (negative) shift in the voltage-dependence of activation. The following table summarizes the key quantitative parameters of this compound's action on these channel subtypes.
| Channel Subtype | Parameter | Value | Reference |
| Heteromeric Kv7.4/7.5 | EC50 for Conductance Increase | 1.1 ± 0.6 µM | [1][2] |
| Maximal Conductance Increase | 204% ± 11% of control | [1][2] | |
| EC50 for Activation Curve Shift | 3.8 ± 1.2 µM | [1][2] | |
| Maximal Activation Curve Shift | -34.2 ± 3.3 mV | [1][2] | |
| Homomeric Kv7.4 | EC50 for Conductance Increase | 0.8 ± 0.3 µM | [1] |
| Maximal Conductance Increase | 212% ± 27% of control | [1] | |
| EC50 for Activation Curve Shift | 1.6 ± 0.2 µM | [1] | |
| Maximal Activation Curve Shift | -25.0 ± 2.5 mV | [1] | |
| Homomeric Kv7.5 | EC50 for Conductance Increase | 0.7 ± 0.2 µM | [1][2] |
| Maximal Conductance Increase | 181% ± 17% of control | [1] | |
| EC50 for Activation Curve Shift | 4.6 ± 2.0 µM | [1] | |
| Maximal Activation Curve Shift | -43.9 ± 7.7 mV | [1] |
Experimental Protocols
The determination of this compound's EC50 value on heteromeric Kv7.4/7.5 channels typically involves whole-cell patch-clamp electrophysiology on a cell line co-expressing both subunits.
Cell Culture and Transfection
-
Cell Line: A7r5 rat aortic smooth muscle cells are commonly used as they provide a suitable expression system.
-
Transfection: Cells are transiently co-transfected with plasmids encoding human Kv7.4 and Kv7.5 subunits. A fluorescent protein marker (e.g., GFP) can be co-transfected to identify successfully transfected cells.
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp recordings are performed at room temperature.
-
Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): 135 KCl, 10 HEPES, 5 EGTA, 1 MgCl₂, 0.5 K₂ATP, adjusted to pH 7.2 with KOH.
-
External Solution (Extracellular): A standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocol: To elicit Kv7.4/7.5 currents, a voltage-step protocol is applied. From a holding potential of -80 mV, the membrane potential is stepped to various test potentials (e.g., from -100 mV to +40 mV in 10 mV increments) for a duration sufficient to reach steady-state activation.
-
Drug Application: this compound is applied at increasing concentrations to the external solution. The effect of each concentration is allowed to stabilize before recording.
Data Analysis
-
Current Measurement: The steady-state outward current at the end of each voltage step is measured.
-
Conductance Calculation: The conductance (G) is calculated from the current (I) at each voltage (V) using the equation: G = I / (V - Vrev), where Vrev is the reversal potential for potassium.
-
Activation Curve Generation: The normalized conductance (G/Gmax) is plotted against the test potential and fitted with a Boltzmann function to determine the half-maximal activation voltage (V₀.₅).
-
EC50 Determination:
-
For Conductance Increase: The maximal conductance at a strongly depolarized potential (e.g., +40 mV) is measured at different this compound concentrations. These values are then plotted against the drug concentration and fitted to a Hill equation to determine the EC50.
-
For Activation Curve Shift: The shift in V₀.₅ (ΔV₀.₅) is calculated for each this compound concentration. The ΔV₀.₅ is then plotted against the drug concentration and fitted to a Hill equation to obtain the EC50.
-
Visualizations
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of this compound.
Signaling Pathway of Kv7.4/7.5 Channel Modulation
Caption: Modulation of Kv7.4/7.5 channel activity.
References
An In-depth Technical Guide to ML213 and M-current Modulation in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M-current, a subthreshold, non-inactivating potassium current, plays a pivotal role in regulating neuronal excitability.[1][2] Governed by the KCNQ (Kv7) family of voltage-gated potassium channels, particularly KCNQ2 and KCNQ3 subunits, the M-current acts as a powerful brake on repetitive firing and stabilizes the neuronal membrane potential.[2][3] Its modulation, therefore, presents a compelling therapeutic strategy for neurological disorders characterized by hyperexcitability, such as epilepsy and neuropathic pain.[4][5] This technical guide focuses on ML213, a potent and selective activator of KCNQ2 and KCNQ4 channels, and its role in the modulation of the M-current.
This compound was identified through high-throughput screening as a novel small molecule that enhances M-current activity.[6][7] Its unique selectivity profile and mechanism of action make it a valuable tool for dissecting the physiological roles of specific KCNQ channel subtypes and a promising lead for the development of new therapeutics. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound-mediated M-current modulation.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the potency, efficacy, and selectivity of this compound on KCNQ channels, which are the molecular basis of the M-current.
Table 1: Potency and Efficacy of this compound on KCNQ Channel Subtypes
| Channel Subtype | Assay Type | Parameter | Value | Reference |
| KCNQ2 (Kv7.2) | Electrophysiology (IonWorks) | EC50 | 230 nM | [6][7][8][9][10] |
| KCNQ2 (Kv7.2) | Fluorescence (Tl+ influx) | EC50 | 359 nM | |
| KCNQ2 (Kv7.2) | Electrophysiology | Maximal Current Increase | 445% (at -10 mV) | [6][11] |
| KCNQ2 (Kv7.2) | Electrophysiology | Maximal V1/2 Shift | -37.4 mV (at 5 µM) | [6][11] |
| KCNQ4 (Kv7.4) | Electrophysiology (IonWorks) | EC50 | 510 nM | [6][8][9][10] |
| KCNQ4 (Kv7.4) | Fluorescence (Tl+ influx) | EC50 | 2400 nM | [11] |
| KCNQ2/Q3 | Electrophysiology (IonWorks) | EC50 | 370 nM | [11] |
| KCNQ5 (Kv7.5) | Electrophysiology | EC50 (Maximal Conductance) | 0.7 ± 0.2 µM | [9] |
| KCNQ4/5 | Electrophysiology | EC50 (Maximal Conductance) | 1.1 ± 0.6 µM | [9] |
| KCNQ4/5 | Electrophysiology | Maximal V1/2 Shift | -34.2 ± 3.3 mV | [9] |
Table 2: Selectivity Profile of this compound
| Channel Subtype | Assay Type | Selectivity vs. KCNQ2 | Reference |
| KCNQ1 | Fluorescence | >80-fold | [11] |
| KCNQ1/KCNE1 | Fluorescence | >80-fold | [11] |
| KCNQ3 | Fluorescence | >80-fold | [11] |
| KCNQ5 | Fluorescence | >80-fold | [11] |
| hERG | Electrophysiology | Inactive | [11] |
| Kir2.1 | Electrophysiology | Inactive | [11] |
Signaling Pathways and Mechanism of Action
This compound enhances the M-current by directly acting on KCNQ channels. Its mechanism involves a leftward shift in the voltage-dependence of channel activation, meaning the channels open at more hyperpolarized membrane potentials.[6][7] This leads to an increase in the open probability of the channels at subthreshold voltages, thereby augmenting the M-current and reducing neuronal excitability.
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of this compound action on neuronal excitability.
Studies have suggested that this compound, similar to the anticonvulsant retigabine, interacts with a conserved tryptophan residue in the S5 segment of the KCNQ channel pore domain.[6][12] Mutation of this residue (W236L in KCNQ2) abolishes the effect of this compound, indicating a shared or overlapping binding site.[6]
Experimental Protocols
The characterization of this compound's effects on M-currents relies on precise experimental methodologies. Below are detailed protocols for key experiments.
Electrophysiological Recording of M-currents
Objective: To measure the effect of this compound on M-currents in neurons or heterologous expression systems.
Method: Whole-cell patch-clamp electrophysiology is the gold standard for recording ionic currents.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Cell line expressing KCNQ channels (e.g., CHO or HEK293 cells) or primary neurons
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution in DMSO
Procedure:
-
Cell Preparation: Culture cells expressing the KCNQ channel subtype of interest or prepare acute brain slices containing the neurons to be studied.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage protocol to elicit M-currents. A typical protocol involves stepping the membrane potential from -80 mV to various test potentials (e.g., -100 mV to +40 mV in 10 mV increments).[13]
-
Record baseline M-currents in the external solution.
-
Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Record M-currents in the presence of this compound after the effect has stabilized.
-
-
Data Analysis:
-
Measure the current amplitude at the end of each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage increase in current at a specific voltage (e.g., -10 mV) to determine efficacy.[6][11]
-
To determine the effect on voltage-dependence, convert current to conductance (G) and plot G as a function of voltage. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2).[6][11]
-
Generate concentration-response curves by applying multiple concentrations of this compound and calculate the EC50 value.
-
Thallium Flux Fluorescence Assay
Objective: To determine the potency of this compound in a high-throughput format.
Method: This assay uses the influx of thallium (Tl+), a surrogate for K+, into cells, which is detected by a Tl+-sensitive fluorescent dye.
Materials:
-
Fluorescence plate reader
-
Cell line expressing KCNQ channels
-
FluxOR™ Thallium Detection Kit (or similar)
-
Assay buffer
-
This compound stock solution
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well plate.
-
Dye Loading: Load the cells with the Tl+-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Thallium Addition and Fluorescence Reading: Add a stimulus buffer containing Tl+ to the wells and immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis:
-
Calculate the rate of Tl+ influx from the fluorescence signal.
-
Plot the Tl+ influx rate as a function of this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 value.[6]
-
The following diagram illustrates a typical experimental workflow for characterizing a compound like this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a valuable pharmacological tool for studying the M-current and the roles of KCNQ2 and KCNQ4 channels in neuronal function. Its potency, selectivity, and well-characterized mechanism of action make it a benchmark compound for future drug development efforts targeting the M-current for the treatment of neurological and psychiatric disorders. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers in this field.
References
- 1. Enhancing M Currents: A Way Out for Neuropathic Pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-current modulation of cortical slow oscillations: Network dynamics and computational modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dyshomeostatic modulation of Ca2+-activated K+ channels in a human neuronal model of KCNQ2 encephalopathy | eLife [elifesciences.org]
- 4. Effects of novel subtype selective M-current activators on spinal reflexes in vitro: Comparison with retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kv7 Channel Activators Flupirtine and this compound Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KV7 Channel Pharmacological Activation by the Novel Activator this compound: Role for Heteromeric KV7.4/KV7.5 Channels in Guinea Pig Detrusor Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML213 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML213 is a potent and selective positive allosteric modulator of the voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4).[1][2] These channels are critical regulators of neuronal excitability, and their modulation presents a therapeutic strategy for various neurological disorders. This compound enhances the activity of Kv7.2 and Kv7.4 channels, leading to membrane hyperpolarization and a reduction in neuronal firing. These application notes provide detailed protocols for the preparation of this compound solutions and its use in common in vitro assays to characterize its activity.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 257.37 g/mol | R&D Systems |
| Formula | C₁₇H₂₃NO | R&D Systems |
| Solubility in DMSO | Up to 50 mM | Tocris Bioscience |
| 36.67 mg/mL (142.48 mM) | MedChemExpress |
Table 2: In Vitro Activity of this compound
| Assay Type | Channel | EC₅₀ | Source |
| Thallium Flux Assay | Kv7.2 (KCNQ2) | 230 nM | R&D Systems |
| Thallium Flux Assay | Kv7.4 (KCNQ4) | 510 nM | R&D Systems |
| Electrophysiology | Kv7.2 (KCNQ2) | 230 nM | Yu et al., 2011 |
| Electrophysiology | Kv7.4 (KCNQ4) | 510 nM | Yu et al., 2011 |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 257.37 g/mol = 0.0025737 g = 2.57 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, brief sonication in a water bath may be required.
-
-
Storage:
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to a few days), the solution can be kept at 4°C.
-
Note: Always use freshly opened or anhydrous DMSO to ensure maximal solubility.
In Vitro Thallium Flux Assay for Kv7.2 Channel Activity
This protocol details a fluorescence-based thallium flux assay to measure the activity of this compound on Kv7.2 channels expressed in a stable cell line (e.g., CHO-KCNQ2).
Principle:
Potassium channels are permeable to thallium ions (Tl⁺). When the channels open, Tl⁺ flows into the cells and binds to a thallium-sensitive fluorescent dye, causing an increase in fluorescence. Activators of Kv7.2 will enhance this Tl⁺ influx and the corresponding fluorescent signal.[3]
Materials:
-
CHO cells stably expressing human Kv7.2 (CHO-KCNQ2)
-
Cell culture medium (e.g., F-12 medium with 10% FBS and selection antibiotic)
-
Black, clear-bottom 384-well assay plates
-
Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit) containing:
-
Thallium-sensitive dye
-
PowerLoad™ concentrate
-
Probenecid (optional, improves dye loading in some cell lines)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Thallium sulfate (Tl₂SO₄)
-
Potassium sulfate (K₂SO₄)
-
-
This compound stock solution in DMSO
-
Fluorescence plate reader with kinetic read capabilities and appropriate filters (e.g., excitation ~480-490 nm, emission ~520-540 nm)
Procedure:
-
Cell Plating:
-
Dye Loading:
-
The next day, carefully remove the culture medium.
-
Prepare the dye-loading buffer according to the kit manufacturer's instructions. This typically involves diluting the thallium-sensitive dye and PowerLoad™ concentrate in assay buffer.
-
Add 25 µL of the dye-loading buffer to each well.[1]
-
Incubate the plate in the dark at room temperature for 90 minutes.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control (DMSO at the same final concentration as in the this compound dilutions).
-
After the dye-loading incubation, carefully remove the dye solution.
-
Add 20 µL of assay buffer to each well.
-
Add 5 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at room temperature in the dark.[4][5]
-
-
Thallium Flux Measurement:
-
Prepare the stimulus buffer containing thallium sulfate and potassium sulfate. A typical final concentration in the well after addition is 2.0 mM Tl⁺ and 10 mM K⁺.[6] To achieve this with a 1:5 dilution, the stimulus buffer would contain 10 mM Tl₂SO₄ and 50 mM K₂SO₄.
-
Set the fluorescence plate reader to record kinetic fluorescence measurements.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 5 µL of the stimulus buffer to each well.
-
Continue recording the fluorescence intensity every second for at least 120 seconds.[4]
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the Kv7.2 channel activity.
-
Calculate the initial rate of fluorescence increase for each well.
-
Normalize the data to the vehicle control (0% activation) and a maximal activator control (if available) (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Mandatory Visualizations
Caption: Workflow for this compound in a thallium flux assay.
References
- 1. Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Preparing ML213 Stock Solutions for Cell Culture Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation of ML213 stock solutions for use in cell culture experiments. This compound is a selective opener of KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) voltage-gated potassium channels.[1] Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and accuracy. This document outlines the necessary materials, step-by-step procedures for dissolution and dilution, and best practices for storage and handling.
Introduction to this compound
This compound, with the chemical name N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide, is a potent and selective activator of KCNQ2 and KCNQ4 potassium channels.[1] These channels are crucial in regulating neuronal excitability, and their modulation by compounds like this compound is of significant interest in neuroscience and drug discovery.[2][3] this compound exhibits high selectivity for Kv7.2 and Kv7.4 over other Kv7 family members such as Kv7.1, Kv7.3, and Kv7.5.[1] Its ability to hyperpolarize the resting membrane potential makes it a valuable tool for studying the physiological roles of these specific potassium channels.[1]
This compound Properties
A summary of the key chemical and biological properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 257.37 g/mol | [1][4][5] |
| Molecular Formula | C₁₇H₂₃NO | [1][4][5] |
| Purity | ≥99% | [1][4] |
| CAS Number | 489402-47-3 | [1][4] |
| EC₅₀ for Kv7.2 (KCNQ2) | 230 nM | [1][2][3][4] |
| EC₅₀ for Kv7.4 (KCNQ4) | 510 nM | [1][3][4] |
| EC₅₀ for Kv7.5 | 0.7 ± 0.2 µM | [5][6] |
| Solubility in DMSO | Up to 50 mM | [1][4] |
| Solubility in Ethanol | Up to 50 mM | [1][4] |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of Kv7.2 and Kv7.4 channels. By binding to these channels, it facilitates their opening, leading to an increased potassium ion (K⁺) efflux. This efflux of positive ions results in hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability.
Experimental Protocols
Materials
-
This compound powder (≥99% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, nuclease-free water
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 257.37 g/mol x 1000 mg/g = 2.57 mg
-
-
-
Weighing:
-
Carefully weigh out 2.57 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath) or brief ultrasonication may be used to aid dissolution.[5]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 2 years).[4][5] The solid powder can be stored at +4°C for up to 2 years.[1][5][7]
-
Preparation of Working Solutions
It is recommended to prepare working solutions fresh for each experiment by diluting the high-concentration stock solution into the appropriate cell culture medium.
Example: Preparation of a 10 µM working solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
Apply the working solution to your cell culture as required by your experimental design. Note that the final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | +4°C | 2 years | [1][5][7] |
| Solid Powder | -20°C | 3 years | [5] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1 month | [4] |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 2 years | [5] |
Note: It is recommended to prepare and use solutions on the same day if possible.[4] Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[4]
Safety Precautions
-
This compound is for research use only and is not intended for human or veterinary use.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
All procedures involving the handling of the powder and concentrated stock solutions should be performed in a chemical fume hood.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ML 213 | Kv7.2 channel activator | Hello Bio [hellobio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
Application Notes and Protocols for ML213 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML213 is a potent and selective small-molecule activator of the voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4).[1][2] These channels, which are key components of the M-current, play a crucial role in regulating neuronal excitability by contributing to the resting membrane potential and dampening repetitive firing.[1] this compound acts as a pore-targeted activator, binding to a hydrophobic pocket that includes a conserved tryptophan residue (W236 in KCNQ2).[3][4][5] Its mechanism of action involves a hyperpolarizing shift in the voltage-dependence of channel activation, an increase in current amplitude, and a slowing of channel deactivation.[3] These properties make this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kv7.2 and Kv7.4 channels in conditions such as epilepsy and chronic pain.
Quantitative Data Summary
The following table summarizes the effective concentrations (EC₅₀) of this compound for various Kv7 channel subtypes as determined by patch clamp electrophysiology and other assays.
| Channel Subtype | EC₅₀ (Electrophysiology) | EC₅₀ (Other Assays) | Notes | References |
| Kv7.2 (KCNQ2) | 230 nM | 359 nM (Tl⁺ influx) | Potent activator. | [1] |
| Kv7.4 (KCNQ4) | 510 nM | 2400 nM (Tl⁺ influx) | Selective activator. | [1] |
| Kv7.2/7.3 (KCNQ2/Q3) | 370 nM | Not Reported | Activates heteromeric channels. | [1] |
| Kv7.5 (KCNQ5) | 0.7 µM | Not Reported | Also shows activity at higher concentrations. | [2][6] |
| KCNQ2 ΔV₁/₂ Shift | 340 ± 70 nM | Not Reported | Concentration for half-maximal shift in voltage dependence. | [1][2] |
Signaling Pathway and Mechanism of Action
This compound directly gates Kv7.2 and Kv7.4 channels, leading to an increase in potassium (K⁺) efflux. This hyperpolarizes the neuronal membrane, moving the membrane potential further from the threshold for action potential firing and thereby reducing neuronal excitability.
References
- 1. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: ML213 Protocol for Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a crucial cation channel primarily located on the membranes of late endosomes and lysosomes.[1][2][3] It plays a vital role in regulating lysosomal ion homeostasis, particularly the efflux of calcium (Ca²⁺) from the lysosomal lumen into the cytosol.[3] This release of lysosomal Ca²⁺ is a key signaling event that governs a multitude of cellular processes, including autophagy, lysosomal exocytosis, membrane trafficking, and lysosomal biogenesis.[1][4][5][6][7] Dysfunctional TRPML1 channels are linked to the lysosomal storage disorder Mucolipidosis type IV (MLIV), a neurodegenerative disease.[8]
ML213, along with other synthetic agonists like ML-SA1 and ML-SA5, serves as a powerful pharmacological tool to activate TRPML1 channels.[1][8][9] By initiating the release of Ca²⁺ from lysosomes, these agonists enable the study of TRPML1 function and its downstream signaling pathways. This application note provides a detailed protocol for utilizing TRPML1 agonists in calcium imaging experiments to monitor lysosomal calcium mobilization.
Principle of the Assay
This calcium imaging assay provides a cell-based, high-throughput method to measure the activation of TRPML1 channels. The protocol utilizes a cell-permeable fluorescent Ca²⁺ indicator, such as Fluo-4 AM. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the active Fluo-4 dye in the cytosol.[3] In a resting state, cytosolic Ca²⁺ concentrations are low, resulting in minimal fluorescence from the dye.[3] Upon stimulation with a TRPML1 agonist like this compound, the channels open, leading to a rapid efflux of Ca²⁺ from the lysosomal stores into the cytosol.[3] The subsequent binding of Ca²⁺ to the indicator dye causes a significant increase in its fluorescence intensity. This change in fluorescence, which can be monitored over time using a fluorescence plate reader or microscope, is directly proportional to the increase in intracellular Ca²⁺ concentration and serves as a direct readout of TRPML1 channel activation.[3]
Quantitative Data Summary
The following table summarizes quantitative data for commonly used TRPML1 agonists. These values can serve as a reference for designing experiments and interpreting results.
| Compound | Target | Action | EC50 / Effective Concentration | Cell Type | Reference |
| ML-SA1 | TRPML1 | Agonist | 10 µM | HK-2 cells | [5] |
| ML-SA1 | TRPML1 | Agonist | >50 µM for global Ca²⁺ signals | hCMEC/D3 cells | [10] |
| ML-SA5 | TRPML1 | Agonist | More potent than ML-SA1 | General | [8] |
| MK6-83 | TRPML1 | Agonist | Used to induce autophagy | HeLa cells | [6] |
| Ionomycin | Calcium Ionophore | Positive Control | 2 µM | HK-2 cells | [5] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and the experimental procedure, the following diagrams have been generated using Graphviz.
Caption: TRPML1 signaling cascade initiated by agonist activation.
Caption: Experimental workflow for the calcium mobilization assay.
Experimental Protocols
This section provides a detailed methodology for conducting a calcium imaging experiment to assess TRPML1 activation.
Materials and Reagents
-
TRPML1-expressing cells (e.g., HEK293, HeLa, or a specific cell line of interest)
-
Black-wall, clear-bottom 96-well microplates
-
Complete cell culture medium
-
TRPML1 agonist (e.g., this compound, ML-SA1) stock solution (in DMSO)
-
Fluo-4 AM calcium indicator dye (in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable imaging buffer
-
Ionomycin or ATP as a positive control
-
Vehicle control (DMSO in HHBS)
-
Fluorescence plate reader with automated injection capabilities or a fluorescence microscope
Cell Preparation and Seeding
-
Culture TRPML1-expressing cells according to standard cell culture protocols.
-
Harvest and resuspend the cells in a complete culture medium.
-
Seed the cells in a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[3]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to form a confluent monolayer.[3]
Calcium Indicator Dye Loading
-
Prepare a 2X Fluo-4 AM loading solution in HHBS. The final concentration of Fluo-4 AM is typically between 2-5 µM.[3] (Optional: Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04% to improve dye solubility and cell loading).
-
Carefully remove the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HHBS to remove excess extracellular dye.
-
After the final wash, add 100 µL of HHBS to each well.
-
Incubate the plate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye within the cells.[3]
Compound Preparation
-
Prepare a compound plate with serial dilutions of the TRPML1 agonist (e.g., this compound) in HHBS at 2X or 5X the desired final concentration.[3]
-
Include wells with a vehicle control (e.g., DMSO in HHBS at the same concentration as the highest agonist concentration).
-
Include wells with a positive control, such as Ionomycin (a calcium ionophore) or ATP, to confirm cell viability and responsiveness.
Calcium Mobilization Assay and Data Acquisition
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4.[3]
-
Place both the cell plate and the compound plate into the instrument.
-
Program the instrument to perform the following sequence for each well:
-
Record a baseline fluorescence reading for 10-20 seconds.[3]
-
Automatically add the TRPML1 agonist or control solution from the compound plate to the cell plate (e.g., 50 µL for a 2X solution to reach a final volume of 150 µL).
-
Continue to record the fluorescence signal kinetically for at least 60-180 seconds to capture the peak response and the subsequent signal decay.[3]
-
Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.
-
For each well, calculate the baseline fluorescence (F₀) by averaging the readings taken before compound addition.
-
The response can be quantified as the peak fluorescence intensity after compound addition or the area under the curve.
-
Plot the response (e.g., peak ΔF/F₀) against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
The protocol described provides a robust framework for studying the activation of the lysosomal calcium channel TRPML1 using synthetic agonists like this compound. This calcium imaging assay is a valuable tool for researchers in basic science and drug development to investigate the physiological roles of TRPML1 and to screen for novel modulators of its activity. Careful optimization of cell density, dye loading conditions, and agonist concentrations will ensure high-quality, reproducible data.
References
- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intracellular Ca2+ release channel TRPML1 regulates lower urinary tract smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPML1 activation ameliorates lysosomal phenotypes in CLN3 deficient retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosage of ML213 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ML213, a selective activator of KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) potassium channels, in rodent models. The information compiled here is intended to guide researchers in designing and executing preclinical studies for various therapeutic areas, including epilepsy and neuropathic pain.
Overview of this compound
This compound is a potent and selective small molecule activator of KCNQ2 and KCNQ4 voltage-gated potassium channels.[1][2] These channels play a critical role in regulating neuronal excitability, and their activation is a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3] this compound exhibits sub-micromolar potency for KCNQ2 and KCNQ4 channels and displays high selectivity against other KCNQ channel isoforms.[1][2] However, it is important to note that this compound has been shown to have poor metabolic stability in both rat and human liver microsomes, which suggests rapid clearance in vivo.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in rodent studies. This information is critical for dose selection and experimental design.
Table 1: In Vivo Efficacy of this compound in Rodent Seizure Models
| Species | Seizure Model | Administration Route | Effective Dose (ED₅₀) | Notes |
| Rat | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 13.9 mg/kg | A significant reduction in seizure frequency was observed at 30 mg/kg.[4] |
| Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 42.9 mg/kg | Result was not statistically significant. A 50% reduction in seizure score was observed at the highest dose tested (35 mg/kg).[4] |
Table 2: In Vivo Dosage in Other Rodent Models
| Species | Model | Administration Route | Dose Range | Observed Effect |
| Rat | Neuropathic Pain | Intraperitoneal (i.p.) | 5 mg/kg | Attenuation of mechanical hypersensitivity. |
| Rat | Locomotor Activity | Intraperitoneal (i.p.) | 1, 5, 10, 20 mg/kg | 5 mg/kg was the lowest effective dose to show a significant effect. |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dose | Brain:Plasma Ratio | Notes |
| Rat | Subcutaneous (s.c.) | Not Specified | Available in cited literature | Further details on Cmax, Tmax, and half-life are limited in the reviewed literature.[5] |
Experimental Protocols
The following are detailed protocols for key experiments involving the in vivo administration of this compound in rodents.
Maximal Electroshock (MES) Seizure Model in Rats
This protocol is designed to assess the anticonvulsant efficacy of this compound against generalized tonic-clonic seizures.
Materials:
-
Male Sprague-Dawley rats (100-150 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Corneal electrodes
-
A stimulator delivering 60 Hz of alternating current
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
0.9% saline solution
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated to allow for an administration volume of 4 mL/kg.
-
Animal Acclimation: Allow rats to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Time of Peak Effect (TPE): Conduct the MES test at the presumed TPE of this compound. If unknown, a preliminary study to determine the TPE is recommended.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each rat. After a few seconds, apply the corneal electrodes moistened with 0.9% saline.
-
Electrical Stimulation: Deliver an electrical stimulus of 150 mA at 60 Hz for 0.2 seconds.[6]
-
Observation: Immediately after stimulation, observe the rat for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is the primary endpoint indicating protection.[6]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using a suitable statistical method (e.g., Probit analysis).
Kainic Acid-Induced Seizure Model in Rodents
This model is used to induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of temporal lobe epilepsy.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Kainic acid (KA)
-
This compound
-
Vehicle
-
Lactated Ringer's solution
-
EEG recording equipment (optional, for chronic studies)
Procedure:
-
Drug Preparation: Prepare this compound and KA solutions in appropriate vehicles.
-
Induction of Status Epilepticus (SE):
-
Rats: Administer an initial i.p. dose of 10 mg/kg KA. If stage 4-5 seizures on the Racine scale are not observed within one hour, administer additional 5 mg/kg doses every 30 minutes until sustained generalized seizures occur.[7]
-
Mice: A common starting dose is 25 mg/kg s.c.[8] Dose adjustments may be necessary based on the mouse strain.
-
-
This compound Administration: Administer this compound or vehicle at a predetermined time point (e.g., before or after the induction of SE, depending on the study's objective).
-
Monitoring: Closely monitor the animals for seizure severity and duration using a standardized scale (e.g., Racine scale).
-
Post-SE Care: After the observation period, administer subcutaneous lactated Ringer's solution to prevent dehydration.[7]
-
Long-term Monitoring (for chronic studies): If investigating the effects on spontaneous recurrent seizures, animals can be implanted with EEG electrodes for continuous monitoring in the weeks following SE.
-
Data Analysis: Analyze seizure frequency, duration, and severity. For chronic studies, quantify the number and characteristics of spontaneous seizures.
Visualizations
Signaling Pathway of this compound
References
- 1. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavior of KCNQ Channels in Neural Plasticity and Motor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Table 6, Selectivity of this compound for activation of KCNQ2 channels compared with activation or block of other potassium channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Post-Kainic Acid Status Epilepticus-Induced Spontaneous Recurrent Seizures Model (rat) [panache.ninds.nih.gov]
- 8. EFFECT OF AGE ON KAINATE-INDUCED SEIZURE SEVERITY AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML213 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML213 is a potent and selective activator of the KCNQ-encoded voltage-gated potassium (Kv7) channels, specifically showing high efficacy for Kv7.2, Kv7.4, and Kv7.5 subtypes.[1][2][3] These channels are crucial regulators of smooth muscle contractility and neuronal excitability. In smooth muscle tissues, the activation of Kv7 channels by this compound leads to membrane hyperpolarization, which in turn causes relaxation of the muscle.[1][4] This makes this compound a valuable pharmacological tool for investigating the physiological roles of Kv7 channels in various organs and a potential therapeutic agent for disorders associated with smooth muscle hyperreactivity.[1]
These application notes provide detailed protocols for utilizing this compound in isolated organ bath experiments to study its effects on smooth muscle function, particularly its vasorelaxant properties.
Mechanism of Action
This compound exerts its effects by directly activating Kv7 channels. This activation increases potassium efflux from the smooth muscle cells, leading to hyperpolarization of the cell membrane.[1][4] This change in membrane potential closes voltage-gated Ca2+ channels, reducing intracellular calcium concentration and ultimately leading to smooth muscle relaxation.[2]
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Data Presentation: Efficacy of this compound in Various Isolated Tissues
The following table summarizes the effective concentrations (EC50) of this compound required to induce relaxation in different pre-contracted isolated smooth muscle tissues.
| Tissue | Species | Pre-contraction Agent | This compound EC50 (µM) | Reference |
| Mesenteric Artery | Rat | Methoxamine (10 µM) | 0.25 ± 0.05 | [5] |
| Thoracic Aorta | Rat | Methoxamine | 2.1 ± 0.3 | [5] |
| Renal Artery | Rat | Methoxamine | 2.3 ± 0.3 | [5] |
| Detrusor Smooth Muscle | Guinea Pig | Spontaneous Contractions | Concentration-dependent inhibition (0.1-30 µM) | [2] |
Experimental Protocols
Protocol 1: Vasorelaxant Effects of this compound on Isolated Rat Aortic Rings
This protocol details the procedure for assessing the vasorelaxant properties of this compound on isolated rat thoracic aorta.
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Methoxamine or Phenylephrine (for pre-contraction)
-
Isolated organ bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
Experimental Workflow:
Caption: Experimental workflow for isolated aortic ring experiments.
Procedure:
-
Tissue Preparation:
-
Euthanize a male Wistar rat via an approved method.
-
Immediately excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully clean the aorta of adhering connective and fatty tissues.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an isolated organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[6][7]
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, replacing the Krebs solution every 15-20 minutes.[7][8]
-
-
Viability and Pre-contraction:
-
Assess the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
After washing out the KCl and allowing the tissue to return to baseline, induce a stable submaximal contraction using an alpha-1 adrenergic agonist like methoxamine (e.g., 10 µM) or phenylephrine.[5][7]
-
-
Application of this compound:
-
Once a stable plateau of contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 30 µM).
-
Allow the tissue to stabilize after each addition before adding the next concentration.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction tension.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: Investigating the Role of Kv7 Channels using a Channel Blocker
To confirm that the relaxant effect of this compound is mediated through Kv7 channels, a selective Kv7 channel blocker such as linopirdine or XE991 can be used.[2][5]
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
After equilibration and viability testing, incubate the aortic rings with a Kv7 channel blocker (e.g., 10 µM linopirdine or 10 µM XE991) for 20-30 minutes before adding the pre-contraction agent.[2][5]
-
Induce a stable contraction with methoxamine.
-
Add this compound cumulatively as described in Protocol 1.
-
Compare the concentration-response curve of this compound in the presence and absence of the blocker. A rightward shift in the curve and a reduction in the maximal relaxation in the presence of the blocker would indicate that the effects of this compound are mediated by Kv7 channels.[5]
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the organ bath is minimal (e.g., <0.1%) to avoid solvent-induced effects. Run a vehicle control to account for any effects of the solvent.
-
Tissue Viability: Ensure proper handling of the tissue during dissection and mounting to maintain its viability. Regular changes of the Krebs solution during equilibration are crucial.
-
Stable Pre-contraction: A stable and reproducible pre-contraction is essential for obtaining reliable concentration-response curves. The choice and concentration of the contracting agent may need to be optimized for different tissues.
-
Cumulative vs. Single Dosing: The protocols described use a cumulative addition of this compound. Alternatively, single additions can be made to separate tissues for each concentration, which is more time-consuming but can avoid potential desensitization.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of Kv7 channels in the regulation of smooth muscle tone in a variety of isolated organ systems.
References
- 1. Vasorelaxant effects of novel Kv 7.4 channel enhancers this compound and NS15370 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KV7 Channel Pharmacological Activation by the Novel Activator this compound: Role for Heteromeric KV7.4/KV7.5 Channels in Guinea Pig Detrusor Smooth Muscle Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 7. Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of KCNQ2/Kv7.2 Channel Modulators Using ML213 in Automated Electrophysiology Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2 (Kv7.2), are crucial regulators of neuronal excitability.[1][2][3] Their activation leads to a hyperpolarizing M-current, which dampens repetitive firing and stabilizes the resting membrane potential.[2] Dysfunction of KCNQ2 channels is linked to neurological disorders such as epilepsy, making them a key target for therapeutic intervention.[1][4] ML213 is a potent and selective activator of KCNQ2 and KCNQ4 channels.[5][6] It enhances channel currents by shifting the voltage-dependence of activation to more hyperpolarized potentials.[1][5] This application note provides a detailed protocol for utilizing this compound as a reference compound in automated patch-clamp systems to screen for novel KCNQ2 modulators. Automated electrophysiology platforms offer the throughput and data quality required for efficient compound screening in drug discovery.[7][8][9]
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of KCNQ2 and KCNQ4 channels.[5][10] It binds to a hydrophobic pocket near the channel pore, stabilizing the open conformation of the channel.[11] This results in a significant leftward shift in the voltage-dependence of channel activation, meaning the channels are more likely to be open at hyperpolarized membrane potentials.[1][5] This leads to an increased potassium efflux and hyperpolarization of the cell membrane, thereby reducing neuronal excitability.
Data Presentation
Table 1: Electrophysiological Properties of this compound
| Parameter | KCNQ2 (Kv7.2) | KCNQ4 (Kv7.4) | Selectivity vs. KCNQ1, 3, 5 | Reference |
| EC50 (Automated Electrophysiology) | 230 nM | 510 nM | >80-fold | [1][5] |
| EC50 (Thallium Flux Assay) | 359 nM | 2400 nM | >80-fold | [1] |
| Maximal V1/2 Shift | -37.4 mV | -34.2 mV | - | [5][6] |
| EC50 for V1/2 Shift | 340 nM | 3.8 µM | - | [1][6] |
Experimental Protocols
This protocol is designed for a generic high-throughput automated patch-clamp system. Specific parameters may need to be optimized for different platforms.
Cell Line and Culture
-
Cell Line: HEK293 cells stably expressing human KCNQ2 (HEK-hKCNQ2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Preparation for Automated Electrophysiology
-
Wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Dissociate cells using a non-enzymatic cell dissociation solution to ensure cell surface protein integrity.
-
Resuspend cells in an extracellular solution at a density of 1-2 x 106 cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature with gentle agitation before use.
Solutions
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH and osmolality to ~290 mOsm.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolality to ~310 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Working Solutions: Serially dilute the this compound stock solution in the extracellular solution to achieve final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be ≤ 0.1%.
Automated Patch-Clamp Electrophysiology Protocol
References
- 1. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments on KCNQ Potassium Channel Openers: Ingenta Connect [ingentaconnect.com]
- 4. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Thallium Flux Assay Using ML213
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the K_V_7 family, particularly K_V_7.2 (KCNQ2) and K_V_7.4 (KCNQ4), are critical regulators of neuronal excitability. Their activation leads to a hyperpolarizing M-current, which stabilizes the neuronal membrane potential and dampens repetitive firing.[1][2] Dysregulation of these channels is implicated in various neurological disorders, making them attractive therapeutic targets. ML213 is a potent and selective opener of K_V_7.2 and K_V_7.4 channels.[2][3][4][5]
The thallium flux assay is a robust, fluorescence-based, high-throughput screening (HTS) method ideal for identifying and characterizing modulators of potassium channels.[6] This assay leverages the permeability of potassium channels to thallium ions (Tl⁺), a surrogate for K⁺.[6] Cells expressing the target channels are loaded with a thallium-sensitive fluorescent dye. Upon channel opening, Tl⁺ flows into the cell, binds to the dye, and elicits a fluorescent signal that is proportional to channel activity.[7] These application notes provide a detailed protocol for utilizing this compound in a thallium flux assay to characterize the activity of K_V_7.2 and K_V_7.4 channels.
Data Presentation: Potency and Selectivity of this compound
The following table summarizes the potency of this compound on K_V_7 channel subtypes as determined by thallium flux assays.
| Target Channel | This compound EC₅₀ (nM) | Reference |
| K_V_7.2 (KCNQ2) | 230 | [2][3][4][5] |
| K_V_7.4 (KCNQ4) | 510 | [2][3][4][5] |
This compound displays over 80-fold selectivity for K_V_7.2 and K_V_7.4 over other K_V_7 family members (K_V_7.1, K_V_7.3, and K_V_7.5) in thallium-based fluorescence assays.[2][4]
Assay Performance Metrics
The following table outlines typical performance metrics for a thallium flux assay for K_V_7.4 (KCNQ4) openers, which can be expected to be similar for K_V_7.2.
| Parameter | Typical Value | Reference |
| Signal-to-Background (S/B) Ratio | 8.82 | [6] |
| Z' Factor | 0.63 | [6] |
Signaling Pathway and Experimental Workflow
K_V_7.2/K_V_7.4 Signaling Pathway in Neuronal Excitability
Caption: K_V_7.2/K_V_7.4 channel activation and its effect on neuronal excitability.
Thallium Flux Assay Experimental Workflow
Caption: Step-by-step workflow for the thallium flux assay.
Experimental Protocol
This protocol is designed for a 384-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cell Line: A stable cell line expressing human K_V_7.2 or K_V_7.4 channels (e.g., CHO or HEK293 cells).
-
This compound: Prepare a stock solution in DMSO.
-
Control Compounds:
-
Positive Control: Retigabine (a known K_V_7 channel opener).
-
Negative Control: XE991 (a potent K_V_7 channel blocker).
-
-
Thallium-sensitive dye kit: (e.g., FluxOR™, Thallos™) containing:
-
Thallium-sensitive dye (e.g., FluxOR™ AM ester)
-
PowerLoad™ concentrate
-
Probenecid (optional, aids dye retention)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Stimulus Buffer components
-
-
Thallium(I) Sulfate (Tl₂SO₄): EXTREMELY TOXIC. Handle with extreme caution. Prepare a stock solution (e.g., 50 mM) in water.[8]
-
Potassium Sulfate (K₂SO₄)
-
DMSO
-
384-well, black, clear-bottom assay plates
-
Kinetic plate reader with appropriate excitation and emission filters for the chosen dye.
Procedure
-
Cell Plating: a. Culture cells expressing the target K_V_7 channel under standard conditions. b. On the day before the assay, seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment (typically 8,000-12,000 cells per well). c. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: a. Prepare the dye-loading buffer according to the manufacturer's instructions. This typically involves diluting the thallium-sensitive dye and PowerLoad™ concentrate in Assay Buffer. Probenecid can be added to prevent dye leakage. b. Carefully remove the culture medium from the cell plates. c. Add 20-25 µL of the dye-loading buffer to each well. d. Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Compound Preparation and Addition: a. Prepare serial dilutions of this compound, retigabine (positive control), and XE991 (negative control) in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer). b. After the dye-loading incubation, carefully wash the cells with Assay Buffer to remove excess dye. c. Add 20 µL of the compound dilutions to the respective wells. d. Incubate at room temperature for 15-30 minutes.
-
Thallium Stimulation and Fluorescence Reading: a. Prepare the Thallium/Potassium Stimulus Buffer. The final concentration of Tl⁺ and K⁺ needs to be optimized for the specific cell line and channel, but a starting point is typically 2-5 mM Tl₂SO₄ and 5-10 mM K₂SO₄. b. Set up the kinetic plate reader to measure fluorescence at the appropriate wavelengths for the dye (e.g., Ex/Em ≈ 490/525 nm). c. Record a baseline fluorescence for 10-20 seconds. d. Using the plate reader's injection system, add 10 µL of the Thallium/Potassium Stimulus Buffer to each well. e. Continue to record the fluorescence signal every 1-2 seconds for 2-3 minutes.
-
Data Analysis: a. The rate of thallium influx is determined by the initial slope of the fluorescence increase after the addition of the stimulus buffer. b. Normalize the data to the vehicle control. c. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ for this compound and the positive control.
Safety Precautions for Handling Thallium
Thallium and its compounds are extremely toxic and represent a cumulative poison. [9] Exposure can occur through ingestion, inhalation, or skin absorption.[9] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle solid thallium compounds and concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A dedicated, disposable lab coat should be worn.
-
Respiratory Protection: When handling solid thallium compounds, a NIOSH-approved respirator with a P100 filter is essential.
-
-
Handling:
-
Avoid direct contact with skin and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Thoroughly wash hands after handling thallium compounds, even if gloves were worn.
-
-
Waste Disposal:
-
All thallium-containing waste (liquid and solid) must be collected in clearly labeled, sealed, and leak-proof containers.
-
Dispose of thallium waste as hazardous waste according to your institution's and local regulations. Do not pour thallium waste down the drain.
-
-
Spill Response:
-
In case of a spill, evacuate the area immediately and notify your institution's safety office.
-
Only personnel trained in hazardous material cleanup should handle thallium spills.
-
By following this detailed protocol and adhering to the stringent safety precautions, researchers can effectively utilize this compound in thallium flux assays to investigate the function of K_V_7.2 and K_V_7.4 channels.
References
- 1. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Kv7 (KCNQ) K+ Channel Open Probability by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Kv7 (KCNQ) K+ Channel Open Probability by Phosphatidylinositol 4,5-Bisphosphate | Journal of Neuroscience [jneurosci.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Figure 4, this compound activation of KCNQ2 channels in a Tl+ flux assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML213 Administration in Mouse Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the administration of ML213, a potent and selective activator of KCNQ2/Kv7.2 and KCNQ4/Kv7.4 potassium channels, in mouse models of epilepsy. This document offers guidance on administration routes, dosage, and vehicle preparation, alongside experimental protocols for common seizure induction models including the Maximal Electroshock (MES), Pentylenetetrazol (PTZ), and Kainic Acid models. The information is intended to facilitate preclinical research into the anticonvulsant properties of this compound.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability. Voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 and Kv7.3, are crucial regulators of neuronal firing rates. Activation of these channels leads to membrane hyperpolarization, thereby increasing the threshold for action potential generation and reducing neuronal excitability. This mechanism makes Kv7 channel openers a promising therapeutic strategy for epilepsy.
This compound is a small molecule activator of KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) channels.[1] It demonstrates high potency and selectivity, making it a valuable tool for investigating the therapeutic potential of Kv7 channel activation in epilepsy. These notes provide practical guidance for the in vivo application of this compound in established mouse models of epilepsy.
This compound: Mechanism of Action
This compound acts as a positive allosteric modulator of KCNQ2 and KCNQ4 channels.[1] By binding to the channel protein, it shifts the voltage dependence of channel activation to more hyperpolarized potentials.[1] This means the channels are more likely to be open at resting membrane potential, leading to an increased outward potassium current. This enhanced potassium efflux hyperpolarizes the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential, thus suppressing hyperexcitability and seizure activity.
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Studying Detrusor Smooth Muscle Contractility with ML213
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ML213, a selective activator of KCNQ (Kv7) potassium channels, for the investigation of detrusor smooth muscle (DSM) contractility. This document includes detailed experimental protocols, quantitative data for this compound, and diagrams of the relevant signaling pathways.
Introduction to this compound and Detrusor Smooth Muscle Function
The detrusor smooth muscle, the main component of the bladder wall, plays a critical role in the urinary storage and voiding cycle.[1] Its contractility is regulated by a complex interplay of excitatory and inhibitory signals. Excitatory pathways, primarily mediated by acetylcholine acting on muscarinic receptors, lead to DSM contraction and urination.[2] Conversely, inhibitory mechanisms promote bladder relaxation and urine storage.
Voltage-gated potassium channels of the Kv7 family (encoded by the KCNQ genes) are key regulators of DSM excitability.[1] Activation of these channels leads to membrane potential hyperpolarization, which in turn reduces the opening of voltage-gated Ca²⁺ channels, decreases intracellular Ca²⁺ concentration, and ultimately causes smooth muscle relaxation.[3]
This compound is a potent and selective activator of Kv7.2, Kv7.4, and Kv7.5 channel subtypes.[3][4] Its ability to modulate DSM contractility makes it a valuable pharmacological tool for studying the physiological roles of these specific Kv7 channel subtypes in bladder function and for investigating their potential as therapeutic targets for bladder disorders such as overactive bladder.[5]
Quantitative Data: Pharmacological Profile of this compound
The following tables summarize the potency of this compound on various Kv7 channel subtypes and its effects on vascular smooth muscle, which shares some physiological properties with detrusor smooth muscle.
Table 1: Potency of this compound on Human Kv7 Channel Subtypes
| Channel Subtype | Assay Type | EC₅₀ (µM) | Reference |
| Kv7.2 | Thallium Influx | 0.359 | [4] |
| Kv7.2 | Electrophysiology | 0.230 | [4] |
| Kv7.4 | Electrophysiology | 0.510 | [4] |
| Kv7.5 | Electrophysiology | >30 | [3] |
| Kv7.2/7.3 | Electrophysiology | 0.370 | [3] |
| Kv7.4/7.5 | Electrophysiology | 1.1 ± 0.6 | [6] |
Table 2: Functional Effects of this compound on Smooth Muscle
| Tissue | Pre-contraction Agent | Effect | EC₅₀ (µM) | Reference |
| Rat Mesenteric Artery | Methoxamine (10 µM) | Relaxation | 0.74 | [7][8] |
| Rat Thoracic Aorta | Phenylephrine (1 µM) | Relaxation | ~1 | [7][8] |
| Rat Renal Artery | Methoxamine (10 µM) | Relaxation | ~1 | [7][8] |
| Guinea Pig Detrusor | Carbachol | Relaxation | Not specified | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in detrusor smooth muscle contraction and the mechanism of action of this compound.
Caption: Excitatory signaling pathway in detrusor smooth muscle.
Caption: Inhibitory signaling pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on detrusor smooth muscle contractility.
Isometric Tension Studies
This protocol is used to measure the contractile force of isolated DSM strips in response to pharmacological agents.
Materials:
-
Guinea pig or human bladder tissue
-
Krebs-bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 D-glucose)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath system with force-displacement transducers
-
This compound stock solution (in DMSO)
-
Contractile agents: Carbachol, KCl
-
Nerve stimulation: Electrical Field Stimulation (EFS) electrodes
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional protocols.
-
Excise the urinary bladder and place it in ice-cold Krebs-bicarbonate solution.
-
Remove the urothelium and surrounding connective tissue under a dissecting microscope.
-
Cut the detrusor muscle into longitudinal strips (approximately 2-3 mm wide and 5-7 mm long).
-
-
Mounting:
-
Mount the DSM strips in organ baths containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.
-
-
Equilibration:
-
Allow the strips to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.
-
During equilibration, wash the strips with fresh Krebs solution every 15-20 minutes.
-
-
Viability Check:
-
Contract the strips with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability.
-
Wash the strips and allow them to return to baseline tension.
-
-
Experimental Protocol:
-
Spontaneous Contractions: Record spontaneous contractile activity before and after the cumulative addition of this compound (e.g., 0.1 µM to 30 µM).
-
Induced Contractions:
-
Pre-contract the strips with a submaximal concentration of carbachol (e.g., 1 µM) or KCl (e.g., 20 mM).
-
Once a stable contraction is achieved, add this compound in a cumulative manner to generate a concentration-response curve for relaxation.
-
-
Nerve-Evoked Contractions:
-
Induce contractions using EFS (e.g., 10-20 Hz, 0.5 ms pulse duration, 80 V for 5 seconds).
-
Record the contractile response in the absence and presence of increasing concentrations of this compound.
-
-
-
Data Analysis:
-
Measure the amplitude and frequency of spontaneous contractions.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by carbachol or KCl.
-
Calculate the IC₅₀ value for this compound's inhibitory effect.
-
Caption: Workflow for isometric tension studies.
Intracellular Calcium Imaging
This protocol allows for the measurement of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in isolated DSM cells.
Materials:
-
Isolated detrusor smooth muscle cells
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Physiological salt solution (PSS) (in mM: 130 NaCl, 5 KCl, 1.2 MgCl₂, 1.5 CaCl₂, 10 glucose, 10 HEPES; pH 7.4)
-
Fluorescence microscopy system with a ratiometric imaging setup
-
This compound stock solution
Procedure:
-
Cell Isolation:
-
Isolate single DSM cells using enzymatic digestion (e.g., collagenase and papain) from bladder tissue.
-
-
Dye Loading:
-
Incubate the isolated cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in PSS for 30-45 minutes at room temperature in the dark.
-
Wash the cells with PSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Place the coverslip with dye-loaded cells in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with PSS at 37°C.
-
Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
-
Experimental Protocol:
-
Establish a baseline [Ca²⁺]i recording.
-
Apply this compound (e.g., 10 µM) to the perfusion solution and record the change in [Ca²⁺]i.
-
To investigate the effect of this compound on agonist-induced Ca²⁺ responses, first stimulate the cells with an agonist like carbachol (e.g., 1 µM) to induce a Ca²⁺ transient, then apply this compound and observe the effect on the Ca²⁺ signal.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀).
-
The change in this ratio is proportional to the change in [Ca²⁺]i.
-
Quantify the baseline [Ca²⁺]i and the amplitude and duration of any Ca²⁺ transients.
-
Patch-Clamp Electrophysiology
This technique is used to directly measure the activity of Kv7 channels in isolated DSM cells.
Materials:
-
Isolated detrusor smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes (borosilicate glass)
-
Extracellular solution (in mM: 134 NaCl, 6 KCl, 1 MgCl₂, 2 CaCl₂, 10 glucose, 10 HEPES; pH 7.4)
-
Pipette solution (in mM: 110 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 10 EGTA; pH 7.2)
-
This compound stock solution
Procedure:
-
Cell Preparation:
-
Use freshly isolated DSM cells as described for calcium imaging.
-
Place the cells in a recording chamber on the stage of an inverted microscope.
-
-
Pipette Preparation:
-
Pull micropipettes to a resistance of 3-5 MΩ when filled with the pipette solution.
-
-
Recording:
-
Use the whole-cell patch-clamp configuration.
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -60 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit outward K⁺ currents.
-
Record the currents before and after the application of this compound (e.g., 10 µM).
-
-
Current-Clamp Protocol:
-
Record the resting membrane potential of the cell.
-
Apply this compound and measure the change in membrane potential. Hyperpolarization is expected.
-
-
Data Analysis:
-
In voltage-clamp mode, construct current-voltage (I-V) relationships to show the effect of this compound on the outward currents.
-
In current-clamp mode, quantify the change in resting membrane potential induced by this compound.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of Kv7.2, Kv7.4, and Kv7.5 channels in the regulation of detrusor smooth muscle contractility. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of bladder physiology and pathophysiology. The ability of this compound to induce relaxation in DSM suggests that activators of these specific Kv7 channel subtypes may hold therapeutic potential for the treatment of overactive bladder and other voiding dysfunctions.
References
- 1. Functional expression of KCNQ (Kv7) channels in guinea pig bladder smooth muscle and their contribution to spontaneous activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Detrusor Smooth Muscle KV7 Channels: Emerging New Regulators of Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bladder contractility is modulated by Kv7 channels in pig detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ML213 precipitation in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML213, with a specific focus on addressing challenges related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective activator of the voltage-gated potassium channels Kv7.2 and Kv7.4.[1][2][3] These channels are critical in regulating neuronal excitability, and their activation by this compound leads to hyperpolarization of the cell membrane.[1][2] This mechanism makes this compound a valuable tool for research in areas such as epilepsy and neuropathic pain.[4]
Q2: Why does my this compound precipitate when I dilute it in my aqueous experimental buffer?
A2: this compound has low intrinsic solubility in aqueous solutions. Precipitation typically occurs due to a phenomenon known as "solvent-shifting." When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to fall out of solution.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing this compound stock solutions.[5][6] It is crucial to use anhydrous (water-free) solvents to prepare the initial stock solution.
Q4: What is the recommended storage procedure for this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] Stock solutions in DMSO or ethanol should be aliquoted into single-use volumes and stored at -20°C for up to one month or -80°C for longer-term storage.[1][6] It is recommended to prepare fresh aqueous working solutions for each experiment.[2][6]
Troubleshooting Guide: Precipitation Issues
This guide provides a structured approach to resolving common precipitation issues encountered during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Precipitation immediately upon dilution of DMSO stock in aqueous buffer. | 1. High Final Concentration: The intended final concentration exceeds the solubility limit of this compound in the aqueous buffer. | 1a. Reduce Final Concentration: If experimentally feasible, lower the final working concentration of this compound. 1b. Optimize Solvent System: For in vivo studies, consider using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to improve solubility.[1][2] For in vitro assays, ensure the final DMSO concentration is kept as low as possible (typically <0.5%) to minimize cytotoxicity, while still maintaining solubility. |
| 2. Improper Mixing Technique: Rapid addition of the DMSO stock to the aqueous buffer can create localized areas of high concentration, leading to immediate precipitation. | 2a. Gradual Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[7][8] 2b. Stepwise Dilution: Create an intermediate dilution in a smaller volume of the aqueous buffer before adding it to the final volume. | |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | 1. Supersaturation: The initial solution may be in a temporary, supersaturated state that is not stable over time. | 1a. Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use.[2][6] 1b. Reduce Final Concentration: The working concentration may be too high for long-term stability in the specific aqueous medium. Consider lowering the concentration. |
| 2. Temperature Fluctuations: Changes in temperature can affect the solubility of this compound in the aqueous solution. | 2a. Maintain Constant Temperature: Ensure that your experimental solutions are maintained at a constant and appropriate temperature throughout the experiment. | |
| 3. Interaction with Media Components: Components in complex media (e.g., proteins in serum) can sometimes interact with the compound and reduce its solubility over time. | 3a. Test Different Media Formulations: If possible, test the solubility of this compound in different base media or with reduced serum concentrations. |
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Table 1: Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Weight | 257.37 g/mol | [1][5] |
| Molecular Formula | C₁₇H₂₃NO | [1][5] |
| Solubility in DMSO | ≥ 36.67 mg/mL (142.48 mM) | [1] |
| 50 mM | [5][6] | |
| Solubility in Ethanol | 50 mM | [5][6] |
| In Vivo Solubility (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.75 mg/mL (10.69 mM) | [1][2] |
| In Vivo Solubility (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 2.75 mg/mL (10.69 mM) | [1] |
| In Vivo Solubility (10% DMSO, 90% corn oil) | ≥ 2.75 mg/mL (10.69 mM) | [1] |
Table 2: Biological Activity
| Target | EC₅₀ | Source |
| Kv7.2 Channel | 230 nM | [1][2][3][9] |
| Kv7.4 Channel | 510 nM | [1][2][3][9] |
| Kv7.5 Channel | 0.7 ± 0.2 µM | [1] |
| Kv7.4/7.5 Channels | 1.1 ± 0.6 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.57 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium or buffer. For example, add 1 µL of the 10 mM stock to 99 µL of medium to make a 100 µM solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of your experimental medium while vortexing or gently mixing. Ensure the final DMSO concentration is below the cytotoxic level for your cell type (typically <0.5%).
-
Use Immediately: Use the prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: Signaling pathway of this compound as a Kv7.2/7.4 channel activator.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tocris.com [tocris.com]
- 4. Kv7 Channel Activators Flupirtine and this compound Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. ML 213 | Kv7.2 channel activator | Hello Bio [hellobio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
ML213 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and use of ML213, a selective activator of Kv7.2 and Kv7.4 potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a selective activator of the voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4).[1][2] It enhances the activity of these channels, leading to hyperpolarization of the cell membrane, which can reduce cellular excitability.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research to study the physiological roles of Kv7.2 and Kv7.4 channels in various tissues. Its vasorelaxant properties make it a tool for investigating cardiovascular physiology, and its ability to modulate neuronal excitability is relevant for neuroscience research, including studies on epilepsy and neuropathic pain.[3][4]
Q3: Is this compound selective for specific Kv7 channel subtypes?
A3: this compound displays significant selectivity for Kv7.2 and Kv7.4 channels. It shows more than 80-fold selectivity against Kv7.1, Kv7.3, and Kv7.5 in some assays.[1] However, some studies have shown that it can also activate Kv7.5 and heteromeric Kv7.4/7.5 channels, indicating that its selectivity profile can be complex and may vary depending on the experimental system.[2][5]
Q4: What are the reported EC₅₀ values for this compound?
A4: The half-maximal effective concentration (EC₅₀) of this compound varies depending on the specific channel subtype and the assay being performed. Reported values are typically in the nanomolar range.
| Channel Subtype | Assay Type | Reported EC₅₀ |
| Kv7.2 (KCNQ2) | Thallium Flux | ~230 nM |
| Kv7.4 (KCNQ4) | Thallium Flux | ~510 nM |
| Kv7.2 (KCNQ2) | Electrophysiology (V₁/₂ shift) | ~340 nM |
| Kv7.4 | Electrophysiology (conductance) | ~0.8 µM |
| Kv7.5 | Electrophysiology (conductance) | ~0.7 µM |
| Kv7.4/7.5 | Electrophysiology (conductance) | ~1.1 µM |
This table summarizes data from multiple sources and should be used as a general guide.[2][5]
Stability and Storage
Proper storage and handling of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | ≥ 4 years |
| +4°C | Up to 6 months | |
| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 1 month |
| -80°C | Not explicitly specified, but lower temperatures generally improve long-term stability. |
It is recommended to prepare fresh solutions for experiments whenever possible. If storing solutions, aliquot to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound is precipitating out of my aqueous experimental media.
-
Cause: this compound is a hydrophobic compound with low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous buffer can cause it to precipitate.
-
Solution:
-
Pre-warm the media: Ensure your cell culture media or buffer is pre-warmed to 37°C before adding the this compound stock solution.
-
Use a higher concentration stock: This minimizes the volume of DMSO added to the media, reducing the chances of precipitation. The final DMSO concentration should ideally be below 0.5%.
-
Rapid mixing: Add the this compound stock solution to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Consider a different solvent system for in vivo studies: For animal studies, co-solvents such as PEG300, Tween-80, or corn oil can be used to improve solubility.
-
Sonication: If precipitation occurs, brief sonication of the diluted solution may help to redissolve the compound. However, be cautious as this can potentially damage components in the media.
-
Issue 2: I am not observing the expected electrophysiological effect of this compound.
-
Cause: Several factors could contribute to a lack of effect, including compound degradation, incorrect concentration, or issues with the experimental setup.
-
Solution:
-
Verify Compound Integrity: Ensure that the this compound has been stored correctly and is within its recommended shelf life. If in doubt, use a fresh vial or lot.
-
Confirm Concentration: Double-check all calculations for the preparation of your stock and working solutions.
-
Check Channel Expression: Confirm that the cells or tissues you are using express the target Kv7.2 and/or Kv7.4 channels.
-
Review Experimental Protocol: Ensure that the voltage protocols used are appropriate for observing the effects of a channel activator. This compound typically causes a leftward shift in the voltage-dependence of activation.[6][7]
-
Consider Off-Target Effects: While relatively selective, high concentrations of this compound could have off-target effects. It has been tested against a panel of other receptors and channels with minimal activity, but this possibility should not be entirely ruled out.[7]
-
Issue 3: My experimental results with this compound are inconsistent.
-
Cause: Inconsistent results can arise from variability in solution preparation, experimental conditions, or biological preparations.
-
Solution:
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a recently prepared stock solution.
-
Standardize Protocols: Ensure that all experimental parameters, such as temperature, pH, and incubation times, are kept consistent between experiments.
-
Control for Solvent Effects: Always include a vehicle control (e.g., the same concentration of DMSO used to dissolve this compound) in your experiments to account for any effects of the solvent itself.
-
Monitor Cell/Tissue Health: Ensure that the cells or tissues used in your experiments are healthy and viable.
-
Experimental Protocols
1. Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is a general guideline for recording Kv7 currents in cultured cells expressing the channels.
-
Cell Preparation: Plate cells expressing Kv7.2 and/or Kv7.4 onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.
-
Establish a stable baseline recording.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record currents in the presence of the compound.
-
Analyze the data to determine the effect of this compound on current amplitude and voltage-dependence of activation.[6]
-
2. Thallium Flux Assay
This high-throughput assay is used to screen for potassium channel activators.
-
Principle: Potassium channels are permeable to thallium ions (Tl⁺). A Tl⁺-sensitive fluorescent dye is loaded into the cells. Channel opening allows Tl⁺ to enter the cell, bind to the dye, and increase its fluorescence.
-
Procedure:
-
Seed cells expressing the target Kv7 channel into a 96-well or 384-well black, clear-bottom plate.
-
Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Add this compound at various concentrations to the wells and incubate.
-
Add a stimulus buffer containing Tl⁺ and a depolarizing concentration of K⁺ to activate the voltage-gated channels.
-
Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in the rate of fluorescence indicates channel activation.[8][9][10]
-
3. Vasorelaxation Assay
This assay measures the effect of this compound on the contractility of isolated blood vessels.
-
Tissue Preparation: Dissect segments of an artery (e.g., mesenteric artery) and mount them in a wire myograph chamber containing physiological salt solution (PSS) at 37°C and gassed with 95% O₂/5% CO₂.[3][11]
-
Procedure:
-
Allow the arterial rings to equilibrate.
-
Pre-contract the vessels with an agonist such as phenylephrine or methoxamine to induce a stable contraction.[11][12]
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in tension. A decrease in tension indicates vasorelaxation.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Visualizations
Signaling Pathway of Kv7.2/Kv7.4 Channel Modulation
Caption: Modulation of Kv7.2/Kv7.4 channels by Gq/11-coupled receptors and this compound.
General Experimental Workflow for Testing this compound
Caption: A generalized workflow for in vitro experiments involving this compound.
References
- 1. ML 213 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasorelaxant effects of novel Kv 7.4 channel enhancers this compound and NS15370 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 5, this compound effects on voltage-dependent activation of KCNQ2 channels using automated electrophysiology - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 10. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ML213 Electrophysiology Recordings
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ML213 in electrophysiology experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate and resolve common issues encountered during your recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a selective positive allosteric modulator of Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4) voltage-gated potassium channels.[1][2] Its primary mechanism of action is to shift the voltage-dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of these channels at physiological membrane potentials.[3] This leads to an enhancement of potassium currents, which can hyperpolarize the resting membrane potential and reduce cellular excitability.[1][2]
Q2: I am not observing the expected effect of this compound on my cells. What are the possible reasons?
There are several potential reasons for a lack of this compound effect. Consider the following troubleshooting steps:
-
Target Channel Expression: Confirm that your cell type or expression system expresses Kv7.2 and/or Kv7.4 channels. The effect of this compound is dependent on the presence of these specific channel subtypes. While initially reported to be highly selective for Kv7.2 and Kv7.4, some studies have also shown it to be a potent activator of Kv7.5 and heteromeric Kv7.4/7.5 channels.[4]
-
Compound Integrity and Concentration:
-
Solubility: this compound is soluble in DMSO and ethanol.[2] Ensure your stock solution is fully dissolved. For working solutions in aqueous buffers like artificial cerebrospinal fluid (aCSF), it is crucial to first dissolve this compound in a suitable solvent like DMSO and then dilute it to the final concentration. Precipitation can occur if the final DMSO concentration is too low or if the compound is added directly to the aqueous buffer.
-
Concentration: The effective concentration (EC50) of this compound can vary depending on the specific channel subtype and the experimental conditions. For Kv7.2, the EC50 is approximately 230 nM, and for Kv7.4, it is around 510 nM.[1][2] Ensure you are using a concentration within the expected effective range.
-
Stability: Prepare fresh working solutions daily from a frozen stock. While stable when stored properly, prolonged exposure to aqueous solutions at room temperature may lead to degradation.
-
-
Electrophysiological Setup:
-
Voltage Protocol: The effect of this compound is voltage-dependent. A leftward shift in the voltage-activation curve is a key indicator of its activity.[3] Use a voltage protocol that allows you to assess changes in the activation threshold and current amplitude over a range of potentials.
-
Recording Quality: A stable giga-ohm seal and low access resistance are crucial for high-quality recordings. An unstable recording can mask the effects of the drug.
-
Q3: The magnitude of the this compound effect is inconsistent between my experiments. What could be causing this variability?
Variability in the response to this compound can arise from several factors:
-
Cell Health and Passage Number: The expression levels of ion channels can vary with cell health and the number of times the cells have been passaged. Use cells that are healthy and within a consistent passage number range for your experiments.
-
Temperature: Ion channel kinetics are temperature-sensitive. Ensure that your recording temperature is consistent across all experiments.
-
Incomplete Washout: If you are performing multiple applications on the same cell, ensure complete washout of the previous application before applying the next.
-
Differential Subunit Expression: The precise subunit composition of the Kv7 channels in your cells can influence the potency of this compound. For instance, the presence of heteromeric channels (e.g., Kv7.2/7.3 or Kv7.4/7.5) can alter the pharmacological response compared to homomeric channels.[4]
Q4: Are there any known off-target effects of this compound that I should be aware of?
This compound has been shown to be highly selective for Kv7.2 and Kv7.4 channels over other Kv7 family members like Kv7.1, Kv7.3, and Kv7.5 in some assays.[1][2] It also shows selectivity against other potassium channels such as hERG and Kir2.1.[3][5] However, it's important to note that some studies have demonstrated potent activation of Kv7.5 and heteromeric Kv7.4/7.5 channels.[4] When interpreting your results, especially in native tissues with a complex mixture of ion channels, it is crucial to use appropriate controls.
Q5: What are the recommended control experiments when using this compound?
To ensure the specificity of the observed effects, the following controls are recommended:
-
Vehicle Control: Apply the vehicle (e.g., DMSO) at the same final concentration used to dissolve this compound to ensure that the solvent itself is not causing any effects.
-
Negative Control (Channel Blocker): Use a known Kv7 channel blocker, such as XE991, to confirm that the effects of this compound are indeed mediated by Kv7 channels. The effects of this compound should be prevented or reversed by the application of XE991.[6]
-
Positive Control: If you are establishing a new experimental system, using a well-characterized Kv7 activator, such as retigabine, can help validate your setup and confirm that the target channels are functional.[7]
Quantitative Data Summary
The following table summarizes the reported potency of this compound on various Kv7 channel subtypes.
| Channel Subtype | EC50 (nM) | Assay Type | Reference |
| Kv7.2 (KCNQ2) | 230 | Electrophysiology | [1][3] |
| Kv7.4 (KCNQ4) | 510 | Electrophysiology | [1][3] |
| Kv7.5 | ~700 | Electrophysiology | [4] |
| Kv7.4/7.5 | ~1100 | Electrophysiology | [4] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C for long-term storage.[8]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in the extracellular recording solution (e.g., aCSF) to the desired final concentration. It is recommended to prepare the working solution fresh for each experiment. Ensure the final DMSO concentration in the recording chamber is low (typically ≤ 0.1%) to avoid solvent effects.
Whole-Cell Patch-Clamp Protocol for Assessing this compound Activity
-
Cell Preparation: Culture cells expressing the target Kv7 channels on glass coverslips suitable for electrophysiological recordings.
-
Recording Solutions:
-
Extracellular Solution (aCSF): Composition can vary, but a typical solution contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.[9]
-
Intracellular Solution: A typical potassium-based internal solution contains (in mM): 140 K-gluconate, 10 HEPES, 10 KCl, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.
-
-
Data Acquisition:
-
Establish a stable whole-cell recording with a giga-ohm seal (>1 GΩ).
-
Record baseline currents in the absence of the drug.
-
Apply this compound via a perfusion system.
-
Record currents in the presence of this compound after the effect has reached a steady state.
-
Perform a washout with the drug-free extracellular solution to check for reversibility.
-
-
Voltage Protocol: To assess the effect of this compound on channel activation, a voltage-step protocol is typically used. For example, from a holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).[10] The effect of this compound will be observed as an increase in current amplitude and a leftward shift in the voltage at which the channels begin to activate.
Visualizations
References
- 1. ML 213 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 6, Selectivity of this compound for activation of KCNQ2 channels compared with activation or block of other potassium channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. hellobio.com [hellobio.com]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of ML213 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML213 in in vivo research. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent activator of voltage-gated potassium channels, specifically showing selectivity for KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) subtypes.[1][2][3] Its mechanism involves causing a hyperpolarizing shift in the voltage-dependence of channel activation, which means the channels open at more negative membrane potentials.[1][4] This leads to an increase in potassium current, which can reduce neuronal excitability.
Q2: What are the known off-target effects of this compound?
While this compound is reported to be highly selective, it's crucial to consider potential off-target activities, especially at higher concentrations. Some studies have indicated that this compound can also activate KCNQ3 and KCNQ5 channels, as well as heteromeric KCNQ2/KCNQ3 channels, although with lower potency compared to KCNQ2 and KCNQ4.[1][4] Additionally, due to the presence of KCNQ channels in various tissues, effects on smooth muscle, such as vasorelaxation, have been observed.[2][5]
Q3: Has this compound been tested for activity against other receptors and channels?
Yes, this compound has been screened against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. In a Lead Profiling Screen of 68 targets, this compound showed no significant activity at a concentration of 10 µM.[1] Furthermore, it was found to be inactive against a range of cytochrome P450 (CYP) enzymes, including CYP3A4, 2D6, 2C9, and 1A2, at concentrations up to 30 µM.[1]
Troubleshooting Guide
Issue 1: I'm observing unexpected cardiovascular effects (e.g., changes in blood pressure) in my animal model after this compound administration.
-
Potential Cause: this compound can cause vasorelaxation by activating KCNQ channels in vascular smooth muscle.[2][5] This can lead to a decrease in blood pressure.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response study to determine the minimal effective dose for your desired on-target effect while minimizing cardiovascular side effects.
-
Cardiovascular Monitoring: Continuously monitor cardiovascular parameters (e.g., blood pressure, heart rate) in a subset of your animals to quantify the effect of this compound.
-
Alternative Compounds: Consider using a more selective KCNQ2/4 activator if cardiovascular effects confound your experimental results.
-
Issue 2: My in vivo results are inconsistent or show a high degree of variability.
-
Potential Cause: The formulation and administration of this compound can impact its bioavailability and, consequently, its efficacy and off-target effects.
-
Troubleshooting Steps:
-
Solubility and Formulation: Ensure this compound is fully dissolved in a suitable vehicle. It is soluble in DMSO and ethanol.[3] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[2]
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous) will significantly affect the pharmacokinetic profile of the compound. Ensure the chosen route is appropriate for your experimental goals and is performed consistently.
-
Pharmacokinetic Studies: If feasible, conduct pilot pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model.
-
Quantitative Data Summary
The following table summarizes the reported EC50 values of this compound for various KCNQ channel subtypes, providing a quantitative overview of its selectivity.
| Channel Subtype | EC50 (Thallium Flux Assay) | EC50 (Electrophysiology) | Reference(s) |
| KCNQ2 (Kv7.2) | 359 nM | 230 nM | [1] |
| KCNQ4 (Kv7.4) | 2400 nM | 510 nM | [1] |
| KCNQ2/Q3 | Not Determined | 370 nM | [1] |
| KCNQ5 (Kv7.5) | >30 µM | 700 nM | [1][5] |
| KCNQ1 (Kv7.1) | >30 µM | >30 µM | [1] |
| KCNQ1/KCNE1 | >30 µM | Not Determined | [1] |
| KCNQ3 (Kv7.3) | >30 µM | Not Determined | [1] |
Key Experimental Protocols
Protocol 1: Thallium Flux Assay for KCNQ Channel Activation
This high-throughput fluorescent assay is used to measure the activity of KCNQ channels.
-
Cell Culture: Stably express the KCNQ channel of interest in a suitable cell line (e.g., HEK-293).
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
-
Compound Addition: Add this compound at various concentrations to the cells.
-
Thallium Influx: Stimulate thallium influx into the cells. The influx of thallium through open KCNQ channels leads to an increase in fluorescence.
-
Data Analysis: Measure the fluorescence intensity and plot a dose-response curve to determine the EC50 value.
Protocol 2: Electrophysiological Recording of KCNQ Channel Currents
Patch-clamp electrophysiology provides a direct measure of ion channel activity.
-
Cell Preparation: Use cells expressing the KCNQ channel of interest.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit KCNQ channel currents.
-
Compound Application: Perfuse the cells with a solution containing this compound.
-
Current Measurement: Record the changes in current amplitude and voltage-dependence of activation.
-
Data Analysis: Analyze the current recordings to determine the effect of this compound on channel activity and calculate the EC50 value.[1]
Visualizations
Caption: Signaling pathway of this compound's on-target and potential off-target effects.
Caption: Troubleshooting workflow for unexpected in vivo effects of this compound.
References
- 1. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML 213 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML213 Metabolic Stability and Hepatic Clearance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability and hepatic clearance of ML213.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in liver microsomes?
A1: this compound has demonstrated high clearance in both human and rat liver microsomes.[1] This suggests that the compound is rapidly metabolized by liver enzymes, indicating poor metabolic stability. This characteristic makes this compound likely unsuitable for oral administration due to significant first-pass metabolism.[1]
Q2: What is the potential impact of this compound's high hepatic clearance on in vivo studies?
A2: The high hepatic clearance of this compound suggests a short in vivo half-life. Consequently, for in vivo experiments, alternative routes of administration that bypass first-pass metabolism, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections, are recommended to achieve and maintain effective concentrations in systemic circulation.[1]
Q3: Are there any known cytochrome P450 (CYP) enzymes that are inhibited by this compound?
A3: this compound has been shown to be "clean" against several major CYP enzymes. At concentrations greater than 30 μM, it did not significantly inhibit CYP3A4, CYP2D6, CYP2C9, or CYP1A2.[1] This suggests that this compound has a low potential for causing drug-drug interactions through the inhibition of these key metabolic enzymes.
Q4: My in vitro results show high variability. What are the common causes for this in metabolic stability assays?
A4: High variability in metabolic stability assays can stem from several factors. Common issues include:
-
Compound Solubility: Poor solubility of the test compound in the incubation buffer can lead to inconsistent concentrations and inaccurate results.
-
Microsome Quality: The activity of liver microsomes can vary between lots and can be affected by storage and handling. Ensure proper thawing and handling procedures are followed.
-
Cofactor Degradation: The stability of NADPH is critical for enzyme activity. Prepare the NADPH regenerating system fresh and keep it on ice.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
Assay Conditions: Inconsistent incubation times, temperatures, or shaking speeds can affect the rate of metabolism.
Q5: The metabolic clearance of my compound is much higher in rat liver microsomes compared to human. Is this expected?
A5: Significant inter-species differences in drug metabolism are common. The expression levels and specific isoforms of metabolic enzymes, particularly CYPs, can vary considerably between rats and humans. It is crucial to characterize metabolic stability in the relevant species for your preclinical studies and to be cautious when extrapolating animal data to humans.
Data Presentation
Table 1: Metabolic Stability of this compound in Human and Rat Liver Microsomes
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Intrinsic Clearance (Clint) | High (Near hepatic blood flow) | High (Near hepatic blood flow) |
| Half-life (t1/2) | Short | Short |
Data is based on the qualitative description from Yu et al. (2011), which states that this compound showed high clearance in both human and rat liver microsomes.[1] Specific quantitative values were not available in the provided search results.
Experimental Protocols
Protocol 1: this compound Metabolic Stability Assay in Liver Microsomes
This protocol outlines the procedure to assess the metabolic stability of this compound using liver microsomes.
1. Materials and Reagents:
-
This compound
-
Pooled Human or Rat Liver Microsomes (e.g., from a commercial vendor)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Dextromethorphan, Midazolam)
-
Acetonitrile (ACN) containing an internal standard (for quenching the reaction and protein precipitation)
-
96-well incubation plates
-
Incubator with shaking capability (set to 37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in potassium phosphate buffer to a final concentration of 1 µM.
-
Prepare working solutions of positive control compounds in the same manner.
-
-
Prepare Microsome Suspension: Thaw the liver microsomes on ice. Dilute the microsomes in cold potassium phosphate buffer to a final concentration of 0.5 mg/mL.
-
Pre-incubation: Add the this compound working solution and the microsome suspension to the wells of the 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of this compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg/mL of microsomal protein).
Protocol 2: General Hepatocyte Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a compound using cryopreserved hepatocytes.
1. Materials and Reagents:
-
Test Compound (e.g., this compound)
-
Cryopreserved Human or Rat Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E with supplements)
-
Organic Solvent (e.g., DMSO or Methanol) for stock solutions
-
Positive Control Compounds
-
Quenching Solution (e.g., Acetonitrile)
-
Multi-well plates (e.g., 12-well or 24-well)
-
Orbital shaker in an incubator (37°C, 5% CO2)
-
LC-MS/MS system
2. Procedure:
-
Prepare Hepatocyte Suspension: Thaw the cryopreserved hepatocytes according to the supplier's instructions and dilute to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.
-
Prepare Compound Working Solution: Prepare a working solution of the test compound in the incubation medium at twice the final desired concentration.
-
Initiate Incubation: Add equal volumes of the hepatocyte suspension and the compound working solution to the wells of the plate.
-
Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation wells and mix with a quenching solution to stop the metabolic activity.
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
3. Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance based on the rate of disappearance of the parent compound over time.
Visualizations
References
Technical Support Center: Optimizing ML213 Concentration for Maximal Channel Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ML213 to achieve maximal activation of KCNQ2 and KCNQ4 channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule activator of the voltage-gated potassium channels KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4).[1][2][3] Its primary mechanism of action is to shift the voltage-dependence of channel opening to more hyperpolarized potentials, meaning the channels open at lower membrane potentials.[1][2][3] This leads to an increased potassium current and a decrease in neuronal excitability. This compound interacts with a tryptophan residue (W236 in KCNQ2) located in the channel pore.[4]
Q2: What are the reported EC50 values for this compound on KCNQ2 and KCNQ4 channels?
The half-maximal effective concentration (EC50) of this compound varies depending on the specific assay and experimental conditions. Below is a summary of reported values:
| Channel | Assay Type | Reported EC50 | Reference |
| KCNQ2 (Kv7.2) | Electrophysiology (IonWorks) | 230 nM | [3] |
| KCNQ2 (Kv7.2) | Thallium Flux Assay | 359 nM | [3] |
| KCNQ2 (Kv7.2) | Voltage-Activation Shift (V1/2) | 340 ± 70 nM | [3][5] |
| KCNQ4 (Kv7.4) | Electrophysiology (IonWorks) | 510 nM | [3] |
| KCNQ4 (Kv7.4) | Thallium Flux Assay | 2.4 µM | [3] |
| KCNQ4 (Kv7.4) | Electrophysiology (Maximal Conductance) | 0.8 ± 0.3 µM | [5][6] |
| KCNQ4 (Kv7.4) | Voltage-Activation Shift (V1/2) | 1.6 ± 0.2 µM | [6] |
| KCNQ2/KCNQ3 | Electrophysiology (IonWorks) | 370 nM | [3] |
Q3: How selective is this compound for KCNQ2 and KCNQ4 channels?
This compound demonstrates high selectivity for KCNQ2 and KCNQ4 over other KCNQ family members (KCNQ1, KCNQ3, and KCNQ5).[1][2][3] It has been shown to be over 80-fold selective against KCNQ1, KCNQ1/KCNE1, KCNQ3, and KCNQ5.[3] Furthermore, this compound has been screened against a large panel of other ion channels, G protein-coupled receptors (GPCRs), and transporters and was found to have no significant off-target binding at concentrations up to 10 µM.[1][2][3]
Q4: What is the effect of this compound on the voltage-dependence of channel activation?
This compound causes a concentration-dependent leftward (hyperpolarizing) shift in the voltage of half-maximal activation (V1/2) for KCNQ2 and KCNQ4 channels. For KCNQ2, a concentration of 5 µM this compound can induce a maximal hyperpolarizing shift of approximately 37 mV.[1][2][3] This shift is a key component of its channel-activating effect.
Troubleshooting Guide
Issue 1: Little to no channel activation observed after applying this compound.
-
Possible Cause 1: Incorrect this compound concentration.
-
Solution: Verify the final concentration of this compound in your experiment. Prepare fresh dilutions from a validated stock solution. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup. A good starting range for KCNQ2 is 100 nM to 1 µM, and for KCNQ4 is 500 nM to 5 µM.
-
-
Possible Cause 2: Poor compound solubility.
-
Possible Cause 3: Degraded this compound stock solution.
-
Possible Cause 4: Issues with the expression system.
-
Solution: Confirm the expression and proper trafficking of KCNQ2/KCNQ4 channels to the plasma membrane in your chosen cell line (e.g., HEK293T, CHO cells) via methods like immunocytochemistry or by using a fluorescently tagged channel protein.
-
Issue 2: High variability in the response to this compound between experiments.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Solution: Standardize all experimental parameters, including cell passage number, plating density, temperature, and recording solutions. Ensure consistent timing of compound application and data acquisition.
-
-
Possible Cause 2: Voltage-dependence of this compound action.
Issue 3: Off-target effects observed at higher concentrations.
-
Possible Cause: Use of excessively high this compound concentrations.
-
Solution: While this compound is highly selective, using concentrations significantly above the EC90 may increase the risk of non-specific effects.[1][3] Try to use the lowest concentration that produces a robust and maximal activation. If you suspect off-target effects, perform control experiments in cells that do not express KCNQ2/KCNQ4 channels.
-
Experimental Protocols
1. Electrophysiological Recording of KCNQ2/KCNQ4 Currents
This protocol is adapted for whole-cell patch-clamp recordings from HEK293T cells transiently expressing KCNQ2 or KCNQ4 channels.
-
Cell Culture and Transfection:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
One day before transfection, plate cells onto glass coverslips in a 6-well dish to reach 70-90% confluency on the day of transfection.
-
Transfect cells with KCNQ2 or KCNQ4 plasmid DNA using a suitable transfection reagent. Co-transfection with a GFP plasmid can help identify transfected cells.
-
Record from cells 24-48 hours post-transfection.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 5 ATP-Mg (pH 7.2 with KOH).
-
-
Electrophysiology:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.
-
Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit currents, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).
-
Establish a stable baseline recording in the vehicle control solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Once the effect of this compound has reached a steady state, repeat the voltage protocol.
-
To determine the EC50, apply a range of this compound concentrations to different cells and measure the current at a specific voltage step (e.g., -10 mV).[3][7]
-
2. Thallium Flux Assay for KCNQ2/KCNQ4 Activation
This is a high-throughput fluorescence-based assay to measure KCNQ channel activity.
-
Principle: Thallium (Tl+) can pass through open potassium channels and cause an increase in the fluorescence of a Tl+-sensitive dye pre-loaded into the cells.
-
Materials:
-
Cells stably expressing the KCNQ channel of interest.
-
Tl+-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer (e.g., Hank's Balanced Salt Solution).
-
Stimulus buffer containing Tl+ sulfate.
-
This compound compound plate.
-
-
Procedure:
-
Plate cells in a 96- or 384-well plate.
-
Load cells with the Tl+-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add this compound at various concentrations to the wells and incubate.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the Tl+-containing stimulus buffer to initiate the flux.
-
Immediately measure the fluorescence intensity over time.
-
The rate of fluorescence increase is proportional to the channel activity. Calculate the dose-response curve to determine the EC50.
-
Visualizations
Caption: Mechanism of this compound action on KCNQ2/KCNQ4 channels.
References
- 1. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A small molecule activator of KCNQ2 and KCNQ4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 5, this compound effects on voltage-dependent activation of KCNQ2 channels using automated electrophysiology - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML213 Experimental Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML213, a selective activator of Kv7.2 and Kv7.4 potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective activator of the voltage-gated potassium channels Kv7.2 and Kv7.4.[1] It enhances the activity of these channels by causing a hyperpolarizing shift in the voltage-dependence of activation, increasing the maximal conductance, and slowing the channel's deactivation rate. This leads to an increased potassium ion efflux, which can hyperpolarize the cell membrane and reduce cellular excitability.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can be prepared in solvents like DMSO or ethanol. Once dissolved, it is advisable to aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles. For in-vitro experiments, it is best to prepare fresh dilutions from the stock solution for each experiment.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound will depend on the specific cell type and the experimental endpoint. Based on its reported EC50 values, a good starting point for most cell-based assays is a concentration range of 100 nM to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my experiment.
Possible Causes & Troubleshooting Steps:
-
Incorrect Compound Concentration:
-
Verify Calculations: Double-check all calculations for preparing stock solutions and working dilutions.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 10 nM to 30 µM) to determine the optimal effective concentration for your specific cell line and assay.
-
-
Low or Absent Target Expression:
-
Confirm Target Expression: Verify the expression of Kv7.2 and/or Kv7.4 channels in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot) levels. If expression is low, consider using a cell line known to endogenously express these channels or a system with overexpression of the target channels.
-
-
Compound Instability or Degradation:
-
Proper Storage: Ensure that the solid compound and stock solutions have been stored correctly at the recommended temperatures.
-
Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Assay Sensitivity:
-
Optimize Assay Conditions: The assay may not be sensitive enough to detect the effects of this compound. Optimize assay parameters such as incubation time, cell density, and detection reagents.
-
Alternative Assays: Consider using a more direct functional assay, such as electrophysiology (patch-clamp), to measure the effect of this compound on channel activity.
-
Issue 2: High background or inconsistent results in my cell viability assay.
Possible Causes & Troubleshooting Steps:
-
Solvent Toxicity:
-
Vehicle Control: Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound treatment to assess the effect of the solvent on cell viability. The final DMSO concentration should typically be kept below 0.5%.
-
-
Compound Precipitation:
-
Solubility Limits: this compound has limited solubility in aqueous solutions. Visually inspect the media after adding this compound for any signs of precipitation. If precipitation occurs, consider reducing the final concentration or using a different formulation if available.
-
-
Uneven Cell Seeding:
-
Proper Cell Plating: Ensure a homogenous single-cell suspension before seeding and use proper pipetting techniques to distribute the cells evenly across the wells of the microplate.
-
-
Edge Effects in Microplates:
-
Avoid Outer Wells: To minimize evaporation and temperature fluctuations, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media.
-
Issue 3: Unexpected or off-target effects observed.
Possible Causes & Troubleshooting Steps:
-
High Compound Concentration:
-
Use the Lowest Effective Concentration: Using excessively high concentrations of this compound can lead to interactions with other cellular targets. Determine the lowest concentration that elicits the desired on-target effect through careful dose-response studies.
-
-
Selectivity Profile:
-
Consider Other Kv7 Subtypes: While this compound is selective for Kv7.2 and Kv7.4, it may have effects on other Kv7 family members at higher concentrations. Be aware of the full selectivity profile of the compound.
-
-
Functional Controls:
-
Use a Negative Control: Employ an inactive structural analog of this compound, if available, to confirm that the observed effects are due to its specific activity.
-
Use a Blocker: Co-treatment with a known Kv7 channel blocker, such as XE991, can help to confirm that the observed effects are mediated through Kv7 channel activation.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 15,000 cells/well (optimize for cell line) |
| This compound Concentration Range | 0.01 - 30 µM (for dose-response) |
| Incubation Time | 24 - 72 hours |
| MTT Incubation | 2 - 4 hours |
| Wavelength | 570 nm |
Western Blot for Target Engagement
This protocol can be used to assess changes in downstream signaling pathways following this compound treatment as an indirect measure of target engagement.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated and total forms of downstream signaling proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound or vehicle for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
| Parameter | Recommendation |
| Cell Confluency | 70 - 80% |
| This compound Concentration | Determined from dose-response experiments |
| Treatment Time | 15 min - 24 hours (optimize for pathway) |
| Protein Loading | 20 - 40 µg per lane |
| Blocking Time | 1 hour |
| Primary Antibody Incubation | Overnight at 4°C |
Visualizations
Caption: Signaling pathway of this compound activation of Kv7.2/7.4 channels.
Caption: General experimental workflow for using this compound.
References
ML213 & Cell Viability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of ML213 on cell viability, particularly at high concentrations. It offers troubleshooting guidance and answers to frequently asked questions to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective opener of the KCNQ4 (Kv7.4) potassium channel. The KCNQ family of voltage-gated potassium channels plays a crucial role in regulating neuronal excitability and is also expressed in other tissues, including cancer cells. By opening these channels, this compound can modulate cellular membrane potential.
Q2: Does this compound impact cell viability?
Yes, studies have shown that this compound can significantly impact cell viability, often in a dose-dependent manner. At higher concentrations, it has been observed to induce apoptosis and other forms of cell death in various cell lines, particularly in cancer cells.
Q3: At what concentrations does this compound typically exhibit cytotoxic effects?
The cytotoxic concentrations of this compound can vary depending on the cell line and the duration of exposure. For instance, in A549 lung cancer cells, this compound has been shown to inhibit proliferation and induce apoptosis at concentrations in the micromolar range. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration range and the IC50 value.
Q4: What are the observed cellular effects of this compound at high concentrations?
At high concentrations, this compound has been reported to cause:
-
Induction of Apoptosis: Characterized by cell shrinkage, membrane blebbing, and activation of caspases.
-
Cell Cycle Arrest: this compound can cause cells to arrest at specific phases of the cell cycle, such as the G0/G1 phase.
-
Induction of Ferroptosis: In some cancer cells, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death.
Q5: How does this compound induce apoptosis?
In A549 lung cancer cells, this compound has been found to induce apoptosis through the upregulation of p53. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately triggering the apoptotic cascade.
Troubleshooting Guide
Problem: I am observing a significant decrease in cell viability even at what I consider to be low concentrations of this compound.
-
Possible Cause 1: Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. Different cell lines have varying expression levels of KCNQ channels and different sensitivities to potassium channel modulators.
-
Troubleshooting Step: Perform a comprehensive dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the precise IC50 value for your specific cell line.
-
Possible Cause 2: Compound Stability: The this compound stock solution may have degraded or been improperly stored.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound and ensure it is stored under the recommended conditions (typically at -20°C or -80°C).
-
Possible Cause 3: Off-Target Effects: At certain concentrations, this compound might have off-target effects that contribute to cytotoxicity.
-
Troubleshooting Step: Review the literature for known off-target effects of this compound. Consider using another KCNQ4 opener as a control to see if the effect is specific to this compound or a general consequence of KCNQ4 channel opening.
Problem: My cell viability results with this compound are inconsistent across experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses to drug treatment.
-
Troubleshooting Step: Standardize your cell culture and experimental protocols. Ensure you use cells within a specific passage number range and seed them at a consistent density for each experiment.
-
Possible Cause 2: Inaccurate Drug Dilutions: Errors in preparing serial dilutions of this compound can lead to variability in the final concentrations.
-
Troubleshooting Step: Carefully prepare fresh dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing.
-
Possible Cause 3: Variable Incubation Times: The duration of this compound exposure can significantly impact cell viability.
-
Troubleshooting Step: Use a precise and consistent incubation time for all experiments.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the viability of a specific cancer cell line.
| Cell Line | Compound | Concentration Range | Incubation Time | Observed Effect |
| A549 (Lung Cancer) | This compound | 10-40 µM | 24-72 hours | Dose-dependent inhibition of cell proliferation and induction of apoptosis. |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability using a colorimetric MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detecting Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Visualizations
Caption: A flowchart of the experimental workflow for assessing this compound cytotoxicity.
Caption: A diagram of the proposed p53-mediated apoptosis pathway induced by this compound.
Caption: A decision tree for troubleshooting inconsistent this compound cell viability results.
ML213 Technical Support Center: Preventing Degradation in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of ML213 in experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound powder and stock solutions?
A1: Proper storage is crucial for maintaining the stability of this compound.
-
Powder: Store this compound powder at +4°C for short-term storage and -20°C for long-term storage (up to 3 years).[1]
-
Stock Solutions: Prepare stock solutions in high-purity, anhydrous DMSO or ethanol.[2][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for longer-term storage (up to 2 years).[3][4] Before use, equilibrate the vial to room temperature and ensure any precipitate is fully dissolved.[3]
Q2: What is the primary cause of this compound degradation in aqueous experimental buffers?
A2: The primary degradation pathway for this compound, an N-aryl-bicyclo[2.2.1]heptane-2-carboxamide, in aqueous solutions is likely hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions, leading to the cleavage of the molecule and loss of activity. Therefore, maintaining a stable, near-neutral pH is the most critical factor in preventing degradation.
Q3: Which buffer system is recommended for experiments with this compound?
A3: Based on published literature, HEPES-based buffers are recommended for experiments involving this compound, particularly in electrophysiology studies. These buffers have been successfully used in multiple studies without reported issues of compound instability. A typical HEPES-based extracellular solution is maintained at a pH of 7.3-7.4.
Q4: Are there any buffer systems I should avoid when working with this compound?
A4: While specific studies on the compatibility of this compound with all buffer types are not available, caution is advised with the following:
-
Phosphate Buffers: Some studies suggest that phosphate ions can catalyze the hydrolysis of amides.
-
Tris Buffers: Tris contains a primary amine that could potentially interact with other components in the experimental system.[5] While direct incompatibility with this compound is not documented, its reactivity makes it a less ideal choice if a more inert buffer like HEPES is available.
-
Buffers with extreme pH: Avoid using buffers with a pH significantly deviating from the neutral range (pH 6.8-8.2) to minimize acid or base-catalyzed hydrolysis of the amide bond in this compound.
Q5: What is the maximum recommended final concentration of DMSO in the experimental buffer?
A5: To avoid solvent-induced artifacts and potential cytotoxicity, the final concentration of DMSO in your aqueous experimental buffer should be kept as low as possible, ideally below 0.5% , and not exceeding 1%.[6] High concentrations of DMSO can also affect the stability of some proteins and interactions.
Troubleshooting Guide: this compound Instability
If you suspect degradation of this compound in your experiments, consult the following guide for potential causes and solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no biological activity of this compound | 1. Degraded this compound stock solution. 2. Hydrolysis in experimental buffer. 3. Incorrect final concentration. | 1. Prepare a fresh stock solution from powder. Ensure the use of anhydrous DMSO and proper storage of aliquots at -20°C or -80°C.2. Switch to a HEPES-based buffer system and ensure the pH is maintained between 7.2 and 7.4. Prepare fresh working solutions immediately before each experiment.3. Verify all dilution calculations and ensure accurate pipetting. |
| Precipitation of this compound in the experimental buffer | 1. Exceeded solubility limit. 2. Interaction with buffer components. 3. Low temperature of the buffer. | 1. Ensure the final concentration of this compound does not exceed its aqueous solubility. The solubility in PBS has been determined to be 38.6 μM.2. Use a recommended HEPES-based buffer. Avoid phosphate buffers where precipitation with certain cations can occur.3. Ensure your experimental buffer is at the intended experimental temperature (e.g., room temperature or 37°C) before adding the this compound stock solution. |
| Inconsistent results between experiments | 1. Inconsistent preparation of this compound working solutions. 2. pH drift of the experimental buffer. 3. Repeated freeze-thaw cycles of stock solution. | 1. Standardize the protocol for preparing working solutions. Always add the DMSO stock to the final volume of buffer and mix thoroughly. Prepare fresh for each experiment.2. Check the pH of your buffer before each experiment. If necessary, prepare fresh buffer.3. Use single-use aliquots of the this compound stock solution to avoid degradation from multiple freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.57 mg of this compound (MW: 257.37 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to two years).
-
Preparation of HEPES-Based Extracellular Solution for Electrophysiology
-
Materials:
-
NaCl
-
KCl
-
CaCl₂
-
MgCl₂
-
HEPES
-
Glucose
-
NaOH (for pH adjustment)
-
High-purity water
-
-
Procedure:
-
For 1 liter of solution, dissolve the following salts in approximately 800 mL of high-purity water:
-
137 mM NaCl (8.01 g)
-
4 mM KCl (0.298 g)
-
1.8 mM CaCl₂ (0.199 g)
-
1 mM MgCl₂ (0.095 g)
-
10 mM HEPES (2.38 g)
-
10 mM Glucose (1.80 g)
-
-
Stir until all components are fully dissolved.
-
Adjust the pH to 7.4 with NaOH.
-
Bring the final volume to 1 liter with high-purity water.
-
Filter-sterilize the solution if necessary for your application.
-
Store the buffer at 4°C.
-
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A flowchart outlining the steps to troubleshoot potential this compound degradation.
Signaling Pathway of this compound Action on KCNQ Channels
Caption: Simplified signaling pathway of this compound activating KCNQ2/4 channels.
References
- 1. Oxidation of Aqueous Dimethyl Sulfoxide (DMSO) Using UV, O3, and UV/O3 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of protein structures containing HEPES and MES molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to ML213 and Retigabine: Kv7 Channel Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Kv7 potassium channel activators: ML213 and retigabine (also known as ezogabine). Both compounds are positive allosteric modulators of the voltage-gated potassium channel subfamily Q (Kv7 or KCNQ), which are critical in regulating neuronal excitability. Their activation leads to hyperpolarization of the neuronal membrane, thereby reducing the likelihood of action potential firing. This mechanism has established them as valuable research tools and therapeutic agents for conditions involving neuronal hyperexcitability, such as epilepsy.
Mechanism of Action and Binding Site
Both this compound and retigabine function by binding to a hydrophobic pocket within the pore domain of the Kv7 channel, specifically at the interface between the S5 and S6 transmembrane segments.[1][2] This binding stabilizes the open conformation of the channel, resulting in a hyperpolarizing shift in the voltage-dependence of activation.[3][4] This means the channels are more likely to be open at or near the resting membrane potential of neurons.
A critical residue for the binding of both compounds is a tryptophan located in the S5 segment (Trp236 in Kv7.2 and Trp265 in Kv7.3).[2][5][6] This tryptophan residue is conserved across the retigabine-sensitive Kv7 subtypes (Kv7.2-Kv7.5) but is absent in the insensitive Kv7.1 subtype.[2] The interaction with this tryptophan is crucial for the stabilizing effect of these activators on the open channel state.[5] While both drugs target this key residue, subtle differences in their interaction with the surrounding pocket likely contribute to their distinct pharmacological profiles.[7]
Quantitative Comparison of this compound and Retigabine
The following table summarizes the quantitative data on the potency (EC50) and efficacy of this compound and retigabine on various Kv7 channel subtypes. Data is compiled from multiple electrophysiological studies.
| Kv7 Subtype | Parameter | This compound | Retigabine |
| Kv7.2 | EC50 (Potency) | ~0.23 µM[8] | ~1-6 µM[9] |
| Efficacy (% increase in current) | ~445%[8] | Modest increase[5] | |
| ΔV½ (Shift in half-activation voltage) | -37.4 mV[8] | Significant negative shift[2] | |
| Kv7.2/7.3 | EC50 (Potency) | Potent activator[10] | 0.92 - 1.6 µM[4] |
| Efficacy | Potentiation of currents[10] | Increases open probability[3] | |
| Kv7.4 | EC50 (Potency) | ~0.51 µM[8] | Broadly active[4] |
| Efficacy (% increase in conductance) | ~212%[11] | Activator[12] | |
| ΔV½ (Shift in half-activation voltage) | -25.0 mV[11] | - | |
| Kv7.5 | EC50 (Potency) | ~0.7 µM[11] | Broadly active[4] |
| Efficacy (% increase in conductance) | ~181%[11] | Activator[12] | |
| ΔV½ (Shift in half-activation voltage) | -43.9 mV[11] | - |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Subtype Selectivity
Retigabine is considered a broad-spectrum opener of neuronal Kv7 channels, activating subtypes Kv7.2 through Kv7.5.[12] In contrast, this compound was initially identified as a selective activator of Kv7.2 and Kv7.4 channels.[8] However, subsequent research has demonstrated that this compound is also a potent activator of Kv7.5 channels and a stronger activator of Kv7.3 than retigabine.[11][13] Notably, neither compound significantly affects the cardiac Kv7.1 channel, which contributes to their favorable safety profile concerning cardiac function.[6][12]
Experimental Protocols
A typical experimental approach to characterize and compare Kv7 channel activators like this compound and retigabine involves whole-cell patch-clamp electrophysiology on mammalian cell lines (e.g., CHO or HEK293 cells) stably or transiently expressing specific Kv7 channel subunits.
Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Transfect cells with plasmids encoding the desired human Kv7 channel subunits (e.g., Kv7.2, Kv7.3, or co-transfection for heteromers) using a suitable transfection reagent.
-
A reporter gene such as GFP can be co-transfected to identify successfully transfected cells.
-
Allow 24-48 hours for channel expression.
-
-
Electrophysiological Recording:
-
Prepare extracellular (bath) solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4.
-
Prepare intracellular (pipette) solution containing (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, with pH adjusted to 7.2.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with the extracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a selected cell, and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
-
Voltage-Clamp Protocol and Data Acquisition:
-
To elicit Kv7 currents, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) from a holding potential of -80 mV.
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
-
To determine the voltage-dependence of activation, measure the tail current amplitude at a subsequent hyperpolarizing step (e.g., -60 mV) and plot it against the preceding test potential. Fit the data with a Boltzmann function to determine the half-activation voltage (V½).
-
-
Compound Application and Analysis:
-
After obtaining stable baseline recordings, perfuse the bath with the extracellular solution containing the desired concentration of this compound or retigabine.
-
Repeat the voltage-clamp protocol to record currents in the presence of the compound.
-
To determine the EC50, apply a range of compound concentrations and measure the potentiation of the current at a specific voltage (e.g., -40 mV). Plot the concentration-response curve and fit it with a Hill equation.
-
To assess the effect on voltage-dependence, compare the V½ values obtained in the absence and presence of the compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Kv7 channel activation pathway by this compound and retigabine.
Caption: Experimental workflow for evaluating Kv7 channel activators.
References
- 1. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 2. One man's side effect is another man's therapeutic opportunity: targeting Kv7 channels in smooth muscle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jneurosci.org [jneurosci.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kv7 Channel Activators Flupirtine and this compound Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action of ML213 and ICA-069673
This guide provides a detailed comparison of the mechanisms of action of two prominent KCNQ potassium channel activators, ML213 and ICA-069673. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance and pharmacological profiles of these two compounds.
Differentiated Mechanisms of KCNQ Channel Activation
This compound and ICA-069673 are both positive allosteric modulators of the KCNQ (Kv7) family of voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability. However, their distinct selectivity profiles and binding sites lead to different functional consequences.
This compound is recognized as a potent activator of KCNQ2 and KCNQ4 channels.[1][2][3] It also demonstrates activity on KCNQ2/Q3 heteromers and KCNQ5 channels.[1][4] The primary mechanism of action for this compound involves a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation.[1][2] This means that the channels are more likely to be open at more negative membrane potentials, leading to a suppression of neuronal firing. Evidence suggests that this compound targets the pore domain of the KCNQ channel.[5][6][7]
ICA-069673 , in contrast, is a selective opener of KCNQ2/Q3 channels.[8][9][10][11] Its mechanism of action is multifaceted, characterized by a hyperpolarizing shift in the voltage-dependent activation, an increase in the maximal channel conductance, accelerated activation kinetics, and a notable slowing of deactivation.[8][12][13][14] Crucially, ICA-069673 is a voltage-sensor targeted activator, interacting with the S1-S4 voltage-sensing domain (VSD) of the KCNQ2 subunit.[5][8][15] This distinction in binding site underlies the differential effects observed between the two compounds.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative data for this compound and ICA-069673, providing a clear comparison of their potency and selectivity.
| Parameter | This compound | ICA-069673 |
| Primary Targets | KCNQ2, KCNQ4[1][2][3] | KCNQ2/Q3[8][9][10] |
| EC50 (KCNQ2) | 230 nM (electrophysiology)[1][2][4], 359 nM (Tl+ influx)[1] | - |
| EC50 (KCNQ4) | 510 nM (electrophysiology)[1][2][4], 2400 nM (Tl+ influx)[1] | Robustly activates, but EC50 not consistently reported in direct comparisons[16][17] |
| EC50 (KCNQ2/Q3) | 370 nM (electrophysiology)[1] | 0.69 µM (rubidium efflux)[8][9][10], 0.52 µM (electrophysiology)[8][13] |
| EC50 (KCNQ3/Q5) | >30 µM[1] | 14.3 µM[9][10] |
| Selectivity | >80-fold selective for KCNQ2/4 over KCNQ1, KCNQ3, and KCNQ5[1] | 20-fold selective for KCNQ2/Q3 over KCNQ3/Q5[8] |
| Maximal V1/2 Shift (KCNQ2) | -37.4 mV[1][2] | -25.5 mV (in nodose neurons)[13] |
| Effect on Maximal Conductance | Increases maximal conductance of KCNQ4, KCNQ5, and KCNQ4/7.5 channels[4][16] | Increases maximal conductance of KCNQ2/3 channels[8][13] |
| Binding Site | Pore Domain[5][6][7] | Voltage-Sensing Domain (VSD)[5][8][15] |
Signaling Pathways and Mechanisms of Action
The distinct binding sites of this compound and ICA-069673 on the KCNQ channel lead to different allosteric modulations of channel gating.
Caption: Comparative binding sites of this compound and ICA-069673 on the KCNQ channel.
Experimental Protocols
The characterization of this compound and ICA-069673 has predominantly relied on two key experimental techniques: electrophysiology (specifically patch-clamp) and ion flux assays (typically using thallium as a surrogate for potassium).
Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures the ion flow through channels in the cell membrane, providing detailed information about channel gating kinetics and the effects of compounds.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Cells (e.g., HEK293 or CHO) stably or transiently expressing the KCNQ channel subtype of interest are cultured on glass coverslips.
-
Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with a cell to form a high-resistance seal. The cell membrane under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is controlled by the amplifier. A series of voltage steps are applied to elicit channel opening and closing.
-
Data Acquisition: The resulting ionic currents are recorded. For KCNQ activators, an increase in outward potassium current is expected.
-
Compound Application: The compound of interest (this compound or ICA-069673) is applied to the cell via perfusion of the extracellular solution.
-
Data Analysis: Currents recorded before and after compound application are compared. Conductance-voltage (G-V) relationships are plotted to determine the voltage of half-maximal activation (V1/2) and the slope factor. Changes in activation and deactivation kinetics are also analyzed.[1][18][19][20][21]
Ion Flux Assay: Thallium Flux Assay
This is a high-throughput screening method that uses the flux of thallium ions (Tl+), a surrogate for K+, through potassium channels to measure channel activity.
Caption: Workflow for a thallium flux-based ion channel assay.
Methodology:
-
Cell Plating: Cells expressing the target KCNQ channel are plated in multi-well plates (e.g., 96- or 384-well).
-
Dye Loading: The cells are loaded with a fluorescent dye that is sensitive to thallium ions.[22][23][24]
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (this compound or ICA-069673).
-
Stimulation and Thallium Addition: A stimulus buffer containing thallium is added to the wells. If the potassium channels are open, thallium will flow into the cells.
-
Fluorescence Measurement: The influx of thallium into the cells leads to an increase in the fluorescence of the dye, which is measured using a plate reader. The intensity of the fluorescence is proportional to the number of open channels.[22][23][25]
-
Data Analysis: The fluorescence signal is used to generate concentration-response curves and determine the EC50 value for the compound.[26]
Conclusion
This compound and ICA-069673 are valuable pharmacological tools for studying the function of KCNQ channels. While both act as positive allosteric modulators, their distinct mechanisms of action, stemming from different binding sites, result in varied selectivity and functional effects. This compound, a pore-binding agent, displays a broader activation profile across KCNQ subtypes, particularly KCNQ2 and KCNQ4. In contrast, ICA-069673 exhibits greater selectivity for KCNQ2/Q3-containing channels through its interaction with the voltage-sensing domain. A thorough understanding of these differences, supported by the experimental data and protocols outlined in this guide, is essential for the design of targeted therapeutic strategies and for elucidating the specific physiological roles of different KCNQ channel subtypes.
References
- 1. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. search.lib.utexas.edu [search.lib.utexas.edu]
- 15. Pore- and voltage sensor–targeted KCNQ openers have distinct state-dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential activation of vascular smooth muscle Kv7.4, Kv7.5, and Kv7.4/7.5 channels by this compound and ICA-069673 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Figure 5, this compound effects on voltage-dependent activation of KCNQ2 channels using automated electrophysiology - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The Voltage Activation of Cortical KCNQ Channels Depends on Global PIP2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 21. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. ionbiosciences.com [ionbiosciences.com]
- 26. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
A Comparative Guide to Utilizing XE991 for the Blockade of ML213-Induced KCNQ Channel Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of XE991 and alternative KCNQ channel blockers in their ability to counteract the effects of the KCNQ channel activator, ML213. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.
Introduction to XE991 and this compound
XE991 is a potent and selective antagonist of the KCNQ (Kv7) family of voltage-gated potassium channels. It is widely used in research to probe the physiological roles of these channels, which are critical regulators of neuronal excitability. XE991 exhibits inhibitory activity across several KCNQ subtypes, including KCNQ1, KCNQ2, and KCNQ3, and effectively blocks the associated M-current.[1] Its mechanism of action is state-dependent, showing a preference for the activated state of the channel.[2][3]
This compound is a selective activator of KCNQ2 and KCNQ4 potassium channels.[4][5][6] It enhances channel activity by causing a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials.[4][7] This leads to increased potassium efflux and cellular hyperpolarization, thereby reducing neuronal excitability.
The opposing actions of XE991 and this compound on KCNQ channels make them valuable tools for studying the physiological consequences of KCNQ channel modulation. This guide focuses on the use of XE991 to block the effects induced by this compound.
Comparative Efficacy of KCNQ Channel Blockers
The selection of an appropriate antagonist is crucial for dissecting the specific effects of KCNQ channel modulation. Below is a comparison of XE991 with other commonly used KCNQ channel blockers.
Data Presentation: Potency of KCNQ Channel Blockers
| Compound | Target KCNQ Subtype(s) | IC50 (μM) | Key Characteristics |
| XE991 | KCNQ1, KCNQ2, KCNQ2/3 (M-current) | 0.75 (KCNQ1)[1], 0.71 (KCNQ2)[1], 0.6 - 0.98 (M-current)[1] | Potent and widely used KCNQ blocker. State-dependent inhibition.[2][3] |
| Linopirdine | KCNQ2/3 (M-current), KCNQ1 | 2.4 - 7[8][9] | Less potent than XE991. Also shows activity at other receptors.[8][10] |
| Chromanol 293B | KCNQ1 | ~18 (in murine portal vein)[11] | More selective for KCNQ1.[12][13][14] |
Experimental Evidence: XE991 Blocks this compound Effects
Functional studies have demonstrated the ability of XE991 to antagonize the physiological effects of this compound. For instance, in rabbit corporal smooth muscle, pretreatment with XE991 significantly inhibited the relaxation induced by this compound.[15] This antagonistic relationship confirms that the effects of this compound are indeed mediated by the activation of KCNQ channels, which are then blocked by XE991.
Experimental Protocols
To investigate the antagonistic interaction between XE991 and this compound, standard electrophysiological techniques are employed.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells.
Objective: To quantify the inhibitory effect of XE991 on this compound-activated KCNQ currents.
Cell Preparation:
-
HEK293 cells stably expressing the KCNQ subtype of interest (e.g., KCNQ2 or KCNQ4) are cultured on glass coverslips.
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
Recording Procedure:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on the headstage of a patch-clamp amplifier.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
KCNQ currents are elicited by depolarizing voltage steps (e.g., to +20 mV for 500 ms).
-
A stable baseline current is recorded before the application of any compounds.
-
This compound is applied to the external solution at a concentration that elicits a submaximal activation of the KCNQ current (e.g., its EC50 value).
-
Once the this compound effect has reached a steady state, increasing concentrations of XE991 are co-applied to generate a dose-response curve for the inhibition of the this compound-activated current.
-
The current amplitude is measured at each concentration of XE991, and the data are fitted with a Hill equation to determine the IC50 of XE991 in the presence of this compound.
Signaling Pathways and Logical Relationships
The interplay between this compound and XE991 can be visualized as a direct modulation of the KCNQ channel, leading to downstream effects on cellular excitability.
References
- 1. XE-991 dihydrochloride, KCNQ channel blocker; blocks M current (CAS 122955-42-4) | Abcam [abcam.com]
- 2. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Linopirdine - Wikipedia [en.wikipedia.org]
- 9. Linopirdine dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromanol 293B, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A kinetic study on the stereospecific inhibition of KCNQ1 and I(Ks) by the chromanol 293B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation of ML213 selectivity against other potassium channels
A comparative guide to the selectivity profile of ML213, a potent activator of KCNQ2 and KCNQ4 potassium channels.
This guide provides a comprehensive analysis of the selectivity of the small molecule this compound against various potassium channels. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting specific potassium channel subtypes.
Selectivity Profile of this compound
This compound has been identified as a potent and selective activator of the KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) voltage-gated potassium channels.[1][2] Extensive screening against a panel of related and unrelated potassium channels has demonstrated its high degree of selectivity.
The following table summarizes the quantitative data on the activity of this compound against various potassium channels, as determined by thallium (Tl+) influx fluorescence assays and automated electrophysiology (IonWorks).
| Channel | Assay Type | This compound Activity (EC50 in nM) | Fold Selectivity vs. KCNQ2 | Reference |
| KCNQ2 (Kv7.2) | Tl+ Influx | 359 | - | [1] |
| KCNQ2 (Kv7.2) | Electrophysiology | 230 | - | [1][3] |
| KCNQ4 (Kv7.4) | Tl+ Influx | 2400 | ~6.7 | [1] |
| KCNQ4 (Kv7.4) | Electrophysiology | 510 | ~2.2 | [1][3] |
| KCNQ1 (Kv7.1) | Tl+ Influx | >30,000 | >83 | [1] |
| KCNQ1/KCNE1 | Tl+ Influx | >30,000 | >83 | [1] |
| KCNQ3 (Kv7.3) | Tl+ Influx | >30,000 | >83 | [1] |
| KCNQ5 (Kv7.5) | Tl+ Influx | >30,000 | >83 | [1] |
| KCNQ2/KCNQ3 | Electrophysiology | 370 | ~1.6 | [1] |
| hERG | Electrophysiology | >10,000 | >43 | [1] |
| Kir2.1 | Electrophysiology | >10,000 | >43 | [1] |
Note: Fold selectivity is calculated based on the EC50 value from the electrophysiology assay for KCNQ2.
In addition to the channels listed above, this compound was tested against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 μM and showed no significant activity.[1] This broad screening demonstrates the high selectivity of this compound for the KCNQ2 and KCNQ4 channels.[1]
Mechanism of Action
This compound enhances KCNQ2 and KCNQ4 channel activity by causing a hyperpolarizing shift in the voltage-dependence of activation.[1][3] In the presence of this compound, the voltage required for half-maximal activation (V1/2) of the KCNQ2 channel is shifted to more negative potentials, leading to an increase in channel open probability at physiological membrane potentials.[1][2] For KCNQ2, this compound produces a concentration-dependent shift in the V1/2 with an EC50 of 340 ± 70 nM and a maximal shift of 37.4 mV.[1][3][4]
Experimental Protocols
The selectivity of this compound was primarily determined using two key experimental methodologies: a thallium-based fluorescence assay for initial high-throughput screening and automated electrophysiology for more detailed characterization.
Thallium (Tl+) Influx Fluorescence Assay
This assay provides a high-throughput method for measuring the activity of potassium channels.
-
Cell Culture: Cells stably expressing the potassium channel of interest are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Thallium Stimulation: A stimulus solution containing thallium is added to the wells.
-
Fluorescence Reading: The influx of thallium through open potassium channels leads to an increase in fluorescence, which is measured using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence is proportional to the number of open channels. EC50 values are calculated from the concentration-response curves.[1]
Automated Electrophysiology (IonWorks)
Automated electrophysiology provides a direct measure of ion channel function by recording the currents flowing through the channels.
-
Cell Preparation: Cells expressing the target potassium channel are prepared for patch-clamp recording.
-
Patch-Clamping: The automated system establishes a giga-seal between the cell membrane and a recording electrode.
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit channel opening and closing.
-
Current Recording: The resulting ion currents are recorded.
-
Compound Application: this compound is applied to the cells, and the current recordings are repeated.
-
Data Analysis: The effect of the compound on the current amplitude and channel gating properties (e.g., V1/2 of activation) is analyzed to determine potency and mechanism of action.[1][5]
Logical Relationship of this compound Selectivity
The following diagram illustrates the established selectivity profile of this compound.
References
- 1. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Figure 5, this compound effects on voltage-dependent activation of KCNQ2 channels using automated electrophysiology - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to KCNQ2/4 Channel Openers: ML213 vs. Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of ML213, a potent KCNQ2/4 potassium channel opener, with other notable alternatives such as Retigabine and ICA-069673. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for neuroscience research and drug discovery.
Potassium channels of the KCNQ family, particularly KCNQ2 and KCNQ4, are critical regulators of neuronal excitability. Their activation can hyperpolarize neurons, thereby reducing firing rates, which makes them attractive therapeutic targets for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. This guide focuses on the comparative efficacy of this compound and other key KCNQ2/4 openers.
Quantitative Comparison of KCNQ2/4 Openers
The following table summarizes the key quantitative parameters of this compound, Retigabine, and ICA-069673, focusing on their potency (EC50) and efficacy (maximal voltage shift) on KCNQ2 and KCNQ4 channels.
| Compound | Target | EC50 (Potency) | Efficacy (Maximal Effect) | Selectivity Profile |
| This compound | KCNQ2 | 230 nM[1] | Causes a concentration-dependent leftward shift in the V1/2 for KCNQ2 activation with a maximal shift of 37 mV.[2] | Potent activator of KCNQ2 and KCNQ4; selective against KCNQ1, KCNQ3, and KCNQ5.[1] |
| KCNQ4 | 510 nM[1] | - | ||
| Retigabine | KCNQ2 | 2.5 µM[2] | Induces a leftward shift in the voltage dependence of channel activation.[3][4] | Potentiates KCNQ2, KCNQ3, KCNQ4, and KCNQ5. KCNQ1 is insensitive.[5] |
| KCNQ4 | 5.2 µM[2] | - | ||
| ICA-069673 | KCNQ2/3 | 0.69 µM (for KCNQ2/3) | Induces a large hyperpolarizing shift of the voltage-dependence of activation and enhances peak current in KCNQ2 channels.[4] | Selective for KCNQ2/3 over KCNQ3/5.[6] |
| KCNQ4 | Less effective on KCNQ4. | - |
Mechanism of Action and Signaling Pathway
KCNQ2/4 channel openers are positive allosteric modulators that bind directly to the channel protein. This binding event stabilizes the open conformation of the channel, leading to an increased probability of channel opening at more hyperpolarized membrane potentials. This leftward shift in the voltage-dependence of activation is a hallmark of these compounds. The increased potassium efflux through the opened channels drives the membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization and a subsequent decrease in neuronal excitability.
References
- 1. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances: ML213's Differential Effects on Homomeric vs. Heteromeric Kv7 Channels
A Comparative Guide for Researchers and Drug Development Professionals
The voltage-gated potassium channel subfamily KQT (Kv7) plays a crucial role in regulating cellular excitability, making them attractive therapeutic targets for a range of disorders, including epilepsy and chronic pain. ML213, a potent Kv7 channel opener, has emerged as a valuable pharmacological tool for dissecting the physiological roles of different Kv7 channel subtypes. This guide provides a comprehensive comparison of the differential effects of this compound on homomeric versus heteromeric Kv7 channels, supported by experimental data and detailed protocols.
Quantitative Comparison of this compound's Effects
Electrophysiological studies have revealed that this compound exerts distinct effects on homomeric Kv7.4 and Kv7.5 channels compared to their heteromeric counterparts, Kv7.4/7.5. While initially reported as a selective activator of Kv7.2 and Kv7.4 channels, subsequent research has demonstrated its potent activity on Kv7.5 and heteromeric Kv7.4/7.5 channels as well.[1]
The following tables summarize the key quantitative data on the effects of this compound on these channel subtypes, as determined by whole-cell patch-clamp electrophysiology in A7r5 vascular smooth muscle cells.[1]
Table 1: Effect of this compound on Maximal Conductance [1]
| Channel Subtype | Maximal Increase in Conductance (% of control) | EC50 (µM) |
| Homomeric Kv7.4 | 212 ± 27% | 0.8 ± 0.3 |
| Homomeric Kv7.5 | 181 ± 17% | 0.7 ± 0.2 |
| Heteromeric Kv7.4/7.5 | 204 ± 11% | 1.1 ± 0.6 |
Table 2: Effect of this compound on Voltage-Dependence of Activation [1]
| Channel Subtype | Maximal Negative Shift of Activation Curve (mV) | EC50 (µM) |
| Homomeric Kv7.4 | -25.0 ± 2.5 | 1.6 ± 0.2 |
| Homomeric Kv7.5 | -43.9 ± 7.7 | 4.6 ± 2.0 |
| Heteromeric Kv7.4/7.5 | -34.2 ± 3.3 | 3.8 ± 1.2 |
Table 3: Effect of this compound on Current Deactivation [1][2]
| Channel Subtype | Fold Reduction in Deactivation Rate (at 10 µM this compound) |
| Homomeric Kv7.4 | 4.6-fold |
| Homomeric Kv7.5 | 5.9-fold |
| Heteromeric Kv7.4/7.5 | Data not explicitly quantified in fold-change, but noted as reduced. |
These data highlight that while this compound potently enhances the activity of all three channel combinations, there are notable differences. For instance, this compound induces a significantly larger maximal negative shift in the activation curve of homomeric Kv7.5 channels compared to Kv7.4 channels.[1] The heteromeric Kv7.4/7.5 channels exhibit an intermediate response in terms of the voltage shift.[1]
Mechanism of Action and Binding Site
This compound is classified as a pore-targeted Kv7 channel activator.[3] Its mechanism of action involves binding to a hydrophobic pocket within the channel pore, which is formed by residues from the S5 and S6 transmembrane segments of adjacent subunits.[4] A critical residue for the action of this compound is a tryptophan in the S5 segment (W242 in Kv7.4 and W235 in Kv7.5).[1] Mutation of this tryptophan to leucine renders the channels insensitive to this compound.[1] This shared binding site leads to competitive interactions with pore-targeted Kv7 channel inhibitors like ML252.[3][5]
Caption: Competitive binding of this compound and ML252 to the Kv7 channel pore.
Experimental Protocols
The following is a summary of the key experimental protocols used to characterize the effects of this compound on Kv7 channels.
Cell Culture and Transfection
-
Cell Line: A7r5 vascular smooth muscle cells were used for exogenous expression of human Kv7.4 and Kv7.5 channels.[1]
-
Transfection: Cells were transiently transfected with cDNA encoding human Kv7.4 and/or Kv7.5. For heteromeric channel expression, a 1:1 ratio of Kv7.4 and Kv7.5 cDNA was used.[1]
Electrophysiology
-
Technique: Whole-cell patch-clamp electrophysiology was employed to record Kv7 channel currents.[1][6][7]
-
Voltage Protocol: To assess the voltage-dependence of activation, a 5-second voltage step protocol was used. From a holding potential of -74 mV, test potentials ranging from -114 mV to -4 mV were applied, followed by a 1-second step to -114 mV to record tail currents.[1]
-
Data Analysis:
-
Conductance-Voltage Relationship: The instantaneous tail-current amplitude was converted to conductance (G) using the equation: G = I_tail / (V_test - E_K), where I_tail is the tail current, V_test is the test potential, and E_K is the potassium equilibrium potential.[1]
-
Activation Curves: Conductance-voltage data were fitted with a Boltzmann function to determine the half-maximal activation voltage (V0.5) and the slope factor.[1]
-
EC50 Determination: Concentration-response curves for the increase in maximal conductance and the negative shift in V0.5 were fitted with the Hill equation to determine EC50 values.[1]
-
Caption: Experimental workflow for electrophysiological analysis of this compound.
Conclusion
This compound is a potent activator of homomeric Kv7.4, homomeric Kv7.5, and heteromeric Kv7.4/7.5 channels. While it increases the maximal conductance and slows the deactivation of all three channel types, it exhibits notable differential effects on the voltage-dependence of activation, with a more pronounced hyperpolarizing shift on Kv7.5-containing channels. This detailed understanding of this compound's activity profile is crucial for its use as a pharmacological probe and for the development of next-generation Kv7 channel modulators with improved subtype selectivity. The provided data and protocols serve as a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.
References
- 1. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. KV7 Channel Pharmacological Activation by the Novel Activator this compound: Role for Heteromeric KV7.4/KV7.5 Channels in Guinea Pig Detrusor Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Unveiling the Selectivity of ML213: A Comparative Guide for Ion Channel Researchers
For Immediate Release
This guide provides a comprehensive comparison of the potassium channel opener ML213, focusing on its cross-reactivity with other ion channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective analysis of this compound's selectivity profile. By presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant signaling pathways, this guide serves as an essential resource for evaluating the utility of this compound as a selective pharmacological tool.
Executive Summary
This compound is a potent and selective activator of the voltage-gated potassium channels KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4), with EC50 values of approximately 230 nM and 510 nM, respectively, as determined by electrophysiological assays.[1] Its selectivity is a key attribute, demonstrating minimal activity against other members of the KCNQ family, including KCNQ1, KCNQ3, and KCNQ5, where it is reported to be over 80-fold selective.[1] Furthermore, broad screening panels have confirmed its low affinity for a wide range of other ion channels, G-protein coupled receptors (GPCRs), and transporters, solidifying its status as a highly selective chemical probe. This high degree of selectivity makes this compound an invaluable tool for elucidating the physiological and pathological roles of KCNQ2 and KCNQ4 channels.
Comparative Analysis of this compound Cross-Reactivity
To facilitate a clear comparison of this compound's potency and selectivity, the following table summarizes its activity across a panel of KCNQ and other potassium channels. The data is compiled from studies utilizing two primary methodologies: Thallium (Tl+) flux assays, a fluorescence-based method for assessing ion channel activity, and automated electrophysiology (IonWorks), which directly measures ion currents.
| Ion Channel | Assay Type | This compound Activity (EC50/IC50 in µM) | Fold Selectivity vs. KCNQ2 (Electrophysiology) | Reference |
| KCNQ2 (Kv7.2) | Tl+ Flux | 0.359 | - | [1] |
| Electrophysiology (IW) | 0.230 | 1 | [1] | |
| KCNQ4 (Kv7.4) | Tl+ Flux | 2.4 | - | [1] |
| Electrophysiology (IW) | 0.510 | 2.2 | [1] | |
| KCNQ1 (Kv7.1) | Tl+ Flux | >30 | - | [1] |
| Electrophysiology (IW) | >30 | >130 | [1] | |
| KCNQ1/KCNE1 | Tl+ Flux | >30 | - | [1] |
| Electrophysiology (IW) | >30 | >130 | [1] | |
| KCNQ3 (Kv7.3) | Electrophysiology (IW) | >30 | >130 | [1] |
| KCNQ2/KCNQ3 | Electrophysiology (IW) | 0.370 | 1.6 | [1] |
| KCNQ5 (Kv7.5) | Electrophysiology (IW) | >30 | >130 | [1] |
| Kir2.1 | Tl+ Flux | >10 (Inhibition) | >43 (vs. KCNQ2 activation) | [1] |
| hERG | Electrophysiology (IW) | >10 (Inhibition) | >43 (vs. KCNQ2 activation) | [1] |
IW: IonWorks automated electrophysiology platform. Fold selectivity is calculated based on the EC50 value from the IonWorks electrophysiology assay for KCNQ2.
In addition to the channels listed above, this compound was evaluated at a concentration of 10 µM against a panel of 68 GPCRs, ion channels, and transporters, where it exhibited no significant binding activity. Furthermore, in a large-scale screen of 247 different assays, this compound was found to be active in only one assay that was not dependent on KCNQ2 channels, highlighting its broad selectivity.
Signaling Pathway of KCNQ2/KCNQ4 Activation
KCNQ2 and KCNQ4 channels are critical regulators of neuronal excitability. Their activation by this compound leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane. This hyperpolarization raises the threshold for action potential firing, thereby reducing overall neuronal excitability. This mechanism is central to the potential therapeutic applications of KCNQ2/KCNQ4 openers in conditions characterized by neuronal hyperexcitability, such as epilepsy. The activity of these channels is also modulated by intracellular signaling pathways, notably through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) following G-protein coupled receptor (GPCR) activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thallium (Tl+) Flux Assay (e.g., FLIPR Potassium Assay Kit)
This assay provides a high-throughput method for measuring potassium channel activity by using thallium as a surrogate for potassium ions.
1. Cell Preparation:
-
Plate cells expressing the ion channel of interest in 96- or 384-well black-walled, clear-bottom microplates.
-
Culture the cells overnight at 37°C in a 5% CO2 incubator to allow for adherence and recovery.
2. Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., as provided in the FLIPR Potassium Assay Kit).
-
Add an equal volume of the loading buffer to each well containing the cells.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the dye to enter the cells.
3. Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.
-
Add the compound solutions to the cell plate.
4. Signal Detection:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Place the cell plate into a fluorescence imaging plate reader (e.g., a FLIPR instrument).
-
Initiate fluorescence reading and, after a short baseline reading, add the thallium-containing stimulus buffer to all wells.
-
Continue to record the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of thallium through the open potassium channels.
5. Data Analysis:
-
The rate of fluorescence increase is proportional to the ion channel activity.
-
Plot the rate of fluorescence increase against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Automated Electrophysiology (e.g., IonWorks Barracuda)
This technique allows for the direct measurement of ion channel currents in a higher-throughput format compared to traditional manual patch-clamp electrophysiology.
1. Cell Preparation:
-
Harvest cells expressing the target ion channel and prepare a single-cell suspension in an appropriate external buffer solution.
-
The cell concentration should be optimized for the specific instrument and plate type.
2. Instrument Setup:
-
Prime the fluidics system of the automated patch-clamp instrument (e.g., IonWorks Barracuda) with the appropriate internal and external buffer solutions.
-
Load a new PatchPlate (a planar electrode substrate) into the instrument.
3. Cell Sealing and Whole-Cell Configuration:
-
The instrument automatically adds the cell suspension to the PatchPlate.
-
Negative pressure is applied to position individual cells over the apertures in the plate, forming a high-resistance "gigaseal".
-
A perforating agent (e.g., amphotericin B) in the internal solution is used to gain electrical access to the cell's interior, establishing the whole-cell recording configuration.
4. Compound Application and Data Acquisition:
-
Prepare compound plates with serial dilutions of this compound.
-
The instrument's robotic liquid handling system applies the compounds to the cells.
-
A defined voltage protocol is applied to the cells to elicit ion channel currents, which are recorded before and after compound application.
5. Data Analysis:
-
The recorded currents are analyzed to determine the effect of the compound on channel activity (e.g., potentiation or inhibition).
-
Dose-response curves are generated by plotting the change in current against the compound concentration to determine EC50 or IC50 values.
Conclusion
The data presented in this guide unequivocally establish this compound as a highly selective activator of KCNQ2 and KCNQ4 potassium channels. Its minimal off-target activity, as demonstrated by its high EC50 values against other KCNQ isoforms and its inactivity in broad screening panels, underscores its value as a precise pharmacological tool. For researchers investigating the roles of KCNQ2 and KCNQ4 in neuronal function and disease, this compound offers a reliable means to probe these channels with a high degree of confidence that observed effects are not confounded by off-target interactions. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings.
References
A Comparative Analysis of ML213 and Flupirtine: Next-Generation Kv7 Channel Modulation
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is paramount. This guide provides a detailed comparison of ML213, a novel Kv7 channel activator, and flupirtine, a clinically used but subsequently withdrawn analgesic. This objective analysis, supported by experimental data, aims to highlight the potential advantages of this compound in the ongoing development of targeted neurological therapies.
Flupirtine, a centrally acting, non-opioid analgesic, was the first compound identified as a Kv7 channel activator and has been used for various pain states.[1][2] However, its clinical use was marred by significant hepatotoxicity, leading to its withdrawal from the European market.[2][3] This has spurred the development of novel Kv7 channel modulators with improved safety and selectivity. This compound has emerged as a potent and selective activator of specific Kv7 channel subtypes, offering a promising alternative with potentially fewer off-target effects.[4][5][6]
Mechanism of Action: Targeting Neuronal Excitability
Both this compound and flupirtine exert their primary therapeutic effects by activating Kv7 (KCNQ) voltage-gated potassium channels, which are crucial regulators of neuronal excitability.[1][7] Activation of these channels leads to an M-current, which hyperpolarizes the neuronal membrane, making it less likely to fire action potentials.[2] This mechanism underlies their analgesic and muscle-relaxant properties.[1][8]
Flupirtine is considered a pan-activator of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels.[2] In contrast, this compound was initially characterized as a selective activator of Kv7.2 and Kv7.4 channels, but has since been shown to also potently activate Kv7.5 and heteromeric Kv7.4/Kv7.5 channels.[4][5][9] This differential selectivity may contribute to a more targeted therapeutic effect and a potentially improved side-effect profile.
Below is a diagram illustrating the general signaling pathway of Kv7 channel activation by a small molecule activator.
Caption: General signaling pathway of Kv7 channel activation.
Potency and Selectivity: A Quantitative Comparison
Experimental data demonstrates the superior potency and selectivity of this compound for specific Kv7 channel subtypes compared to the broader activity of flupirtine. The half-maximal effective concentrations (EC50) from various studies are summarized below.
| Compound | Target Channel | EC50 (nM) | Reference |
| This compound | Kv7.2 | 230 | [6] |
| Kv7.4 | 510 | [6] | |
| Kv7.5 | 700 | [9] | |
| Kv7.4/7.5 | 1100 | [9] | |
| Flupirtine | Kv7.2-7.5 | Pan-activator (specific EC50 values not consistently reported) | [2] |
Preclinical Efficacy: Evidence from In Vivo Models
Both this compound and flupirtine have demonstrated analgesic effects in preclinical models of neuropathic pain. A study using the streptozotocin (STZ) rat model of diabetic neuropathy showed that both compounds attenuated mechanical hypersensitivity.[10][11][12] Notably, the anti-allodynic effects of both this compound and flupirtine were prevented by the Kv7 channel blocker XE991, confirming their mechanism of action.[10][13] In this model, this compound was effective at a lower dose (5 mg/kg) compared to flupirtine (10 mg/kg), suggesting greater in vivo potency.[10][11][12]
Safety and Tolerability: A Critical Advantage for this compound
The most significant advantage of this compound over flupirtine lies in its safety profile. Flupirtine's clinical use was terminated due to a high risk of severe hepatotoxicity, including cases of liver failure.[3][14][15] This is believed to be caused by the formation of toxic quinone diimine metabolites.[16][17] The chemical structure of this compound is distinct from flupirtine and has been designed to avoid the metabolic pathways that lead to the formation of these reactive metabolites.[17][18] While extensive clinical safety data for this compound is not yet available, its design principles suggest a significantly lower risk of drug-induced liver injury.
Common side effects of flupirtine included dizziness, drowsiness, nausea, and dry mouth.[1][19][20] Preclinical studies with this compound at effective analgesic doses have not reported significant adverse effects, although higher doses have been associated with effects on locomotor activity.[10][13]
Experimental Protocols
Electrophysiological Assessment of Kv7 Channel Activation
Objective: To determine the potency and efficacy of a compound in activating specific Kv7 channel subtypes.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired Kv7 channel subunits (e.g., Kv7.2, Kv7.4).
-
Whole-Cell Patch-Clamp Recording: Transfected cells are identified (e.g., by co-expression of a fluorescent protein) and subjected to whole-cell patch-clamp electrophysiology.
-
Voltage Protocol: A voltage-step protocol is applied to elicit Kv7 currents. For example, cells are held at -80 mV and then depolarized to various potentials (e.g., from -100 mV to +40 mV in 10 mV increments).
-
Compound Application: The test compound (e.g., this compound) is applied at increasing concentrations to the bath solution.
-
Data Analysis: The current amplitude at each voltage step is measured before and after compound application. The increase in current and the leftward shift in the voltage-dependence of activation are quantified to determine the EC50 value.[6][9]
Caption: Workflow for electrophysiological analysis.
In Vivo Assessment of Analgesia in a Neuropathic Pain Model
Objective: To evaluate the analgesic efficacy of a compound in a preclinical model of neuropathic pain.
Methodology:
-
Induction of Neuropathy: Diabetic neuropathy is induced in rats by a single intraperitoneal injection of streptozotocin (STZ).
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined.
-
Drug Administration: After the development of neuropathy (typically 4-5 weeks post-STZ), animals are administered the test compound (e.g., this compound or flupirtine) or vehicle via intraperitoneal injection.
-
Post-treatment Behavioral Testing: The PWT is measured at various time points after drug administration (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: The change in PWT from baseline is calculated for each treatment group. A significant increase in PWT indicates an anti-allodynic (analgesic) effect.[10][11]
Conclusion
This compound represents a significant advancement over flupirtine in the development of Kv7 channel activators. Its enhanced potency and selectivity, coupled with a chemical structure designed to avoid the hepatotoxic metabolites associated with flupirtine, position it as a highly promising candidate for the treatment of neuropathic pain and other conditions characterized by neuronal hyperexcitability. Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of this compound in humans. This comparative analysis underscores the importance of targeted drug design in creating safer and more effective therapies.
References
- 1. Flupirtine in pain management: pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flupirtine - Wikipedia [en.wikipedia.org]
- 4. KV7 Channel Pharmacological Activation by the Novel Activator this compound: Role for Heteromeric KV7.4/KV7.5 Channels in Guinea Pig Detrusor Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kv7 Channel Activators Flupirtine and this compound Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kv7 Channel Activators Flupirtine and this compound Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. What are the side effects of Flupirtine Maleate? [synapse.patsnap.com]
- 15. Flupirtine drug-induced liver injury in a patient developing acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and potassium KV7 channel opening activity of thioether analogues of the analgesic flupirtine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Flupirtine | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 20. Flupirtine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
Confirming the Binding Site of ML213: A Comparative Guide to KCNQ Channel Activators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KCNQ potassium channel activator ML213 with alternative compounds. It details the use of site-directed mutagenesis to confirm its binding site and presents supporting experimental data and protocols.
This compound is a potent and selective activator of the voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4), which play a crucial role in regulating neuronal excitability.[1] Understanding the precise binding site and mechanism of action of this compound is critical for the development of next-generation therapeutics targeting these channels for conditions such as epilepsy and neuropathic pain. This guide outlines the experimental evidence, primarily through site-directed mutagenesis, that has elucidated the binding pocket of this compound and compares its performance with other known KCNQ channel activators.
Performance Comparison of KCNQ Channel Activators
The following table summarizes the key performance metrics of this compound and its alternatives. This compound demonstrates high potency and selectivity for KCNQ2 and KCNQ4 channels.
| Compound | Target(s) | EC50 (KCNQ2) | EC50 (KCNQ4) | Mechanism of Action | Key Characteristics |
| This compound | KCNQ2, KCNQ4 | 230 nM[1][2] | 510 nM[1][2] | Pore Domain Activator | Selective for KCNQ2/4 over KCNQ1/3/5.[2] |
| Retigabine | KCNQ2-5 | ~1.6 µM[3] | Active | Pore Domain Activator | First-in-class KCNQ activator, but with less selectivity.[4] |
| ICA-069673 | KCNQ2/3 | 0.69 µM (KCNQ2/3)[5] | Less active | Voltage-Sensing Domain (VSD) Modulator | Selective for KCNQ2/3 heteromers.[5][6] |
| ztz240 | KCNQ2, KCNQ3, KCNQ4 | 5.62 - 6.1 µM[7][8] | 12.2 µM[7] | Voltage-Sensing Domain (VSD) Modulator | Binds to the VSD to stabilize the activated state.[8][9] |
Confirming the this compound Binding Site with Site-Directed Mutagenesis
Structural and mutagenesis studies on the related KCNQ channel activator, retigabine, have provided a strong foundation for understanding the binding site of this compound. These studies have identified a conserved tryptophan residue within the S5 transmembrane segment (W236 in KCNQ2) as a critical determinant for the activity of pore-targeting activators.[10] Mutation of this residue to a leucine (W236L) has been shown to abolish the effects of retigabine.[11]
Given that this compound shares a similar mechanism of action with retigabine, targeting the channel's pore, it is highly probable that the W236 residue is also a key component of the this compound binding pocket. Experiments utilizing the KCNQ2-W236L mutant are essential to confirm this hypothesis. The expected outcome is that the W236L mutation will significantly reduce or eliminate the activating effect of this compound on KCNQ2 channels, as measured by electrophysiology. While a direct publication confirming this for this compound is pending, the evidence from analogous compounds is compelling.
Experimental Workflow for Binding Site Confirmation
The following diagram illustrates the typical workflow to confirm the binding site of a KCNQ channel activator like this compound using site-directed mutagenesis.
Caption: Workflow for site-directed mutagenesis and functional validation.
Signaling Pathway of KCNQ2/4 Channels
KCNQ2 and KCNQ4 channels are key regulators of neuronal excitability. They generate the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and prevents repetitive firing. Their activity is modulated by various signaling pathways, including those involving G-protein coupled receptors (GPCRs).
Caption: Simplified signaling pathway of KCNQ2/4 channel modulation.
Experimental Protocols
Site-Directed Mutagenesis of KCNQ2 (W236L)
This protocol is based on commercially available site-directed mutagenesis kits.
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation (TGG to TTG for W236L). The primers should be 25-45 bases in length with the mutation in the center and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase with the wild-type KCNQ2 plasmid as a template and the mutagenic primers. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 30 seconds.
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.[12]
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the W236L mutation by Sanger sequencing.[13]
Electrophysiological Recording (Automated Patch-Clamp)
This protocol is adapted for use with an automated patch-clamp system like the IonWorks Barracuda.
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., CHO or HEK293) and transiently transfect with either wild-type or W236L mutant KCNQ2 channel constructs.
-
Cell Preparation: After 24-48 hours of expression, harvest the cells and prepare a single-cell suspension in the external recording solution.
-
Automated Patch-Clamp:
-
Load the cell suspension and internal/external recording solutions onto the instrument.
-
The instrument will automatically establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit KCNQ2 currents. A typical protocol involves a holding potential of -80 mV, followed by depolarizing steps to various voltages (e.g., from -100 mV to +40 mV in 10 mV increments) to construct a current-voltage (I-V) relationship and a conductance-voltage (G-V) curve.[14]
-
Apply this compound at various concentrations and record the changes in current amplitude and the shift in the G-V curve.[15]
-
-
Data Analysis: Analyze the data to determine the EC50 of this compound for the wild-type and mutant channels and to quantify the voltage shift (ΔV1/2) in the G-V curve.
Fluorescence-Based Thallium Flux Assay
This high-throughput assay uses the influx of thallium ions (Tl+) as a surrogate for K+ flux.
-
Cell Plating: Seed cells stably expressing the KCNQ2 channel (wild-type or mutant) into 96- or 384-well plates.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating with the dye loading buffer for 60-90 minutes at room temperature.[16][17]
-
Compound Addition: Add this compound or other test compounds at various concentrations to the wells and incubate for a specified period (e.g., 10-30 minutes).
-
Thallium Stimulation and Fluorescence Reading: Add a stimulus buffer containing Tl+ to the wells and immediately measure the fluorescence intensity over time using a fluorescence plate reader.[16] An increase in fluorescence indicates Tl+ influx through open KCNQ2 channels.
-
Data Analysis: Calculate the fluorescence change in response to the compound and determine the EC50 for channel activation.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine | Journal of Neuroscience [jneurosci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Retigabine: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dyshomeostatic modulation of Ca2+-activated K+ channels in a human neuronal model of KCNQ2 encephalopathy | eLife [elifesciences.org]
- 15. Figure 5, this compound effects on voltage-dependent activation of KCNQ2 channels using automated electrophysiology - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for ML213
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive guide to the proper disposal procedures for ML213, a selective KCNQ2 and KCNQ4 potassium channel opener.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. The table below summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO | [1] |
| Molecular Weight | 257.37 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥99% | [1] |
| Solubility | Soluble to 50 mM in DMSO and 50 mM in ethanol. | [1] |
| Storage (Powder) | Store at +4°C for up to 2 years or -20°C for up to 3 years. | [2] |
| Storage (In solvent) | Store at -80°C for up to 2 years or -20°C for up to 1 year. | |
| CAS Number | 489402-47-3 | [1] |
Experimental Protocols: Safe Disposal Workflow
The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for chemical waste disposal and information derived from available safety data sheets.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Waste Collection:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the solvents used to dissolve this compound (e.g., if dissolved in DMSO or ethanol, a chemically resistant plastic or glass container is appropriate).
-
The container label should clearly state "Hazardous Waste" and include the full chemical name: "N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide (this compound)".
4. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from heat sources or incompatible chemicals.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following workflow diagram has been created.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling ML213
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like ML213. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, a selective activator of Kv7.2 and Kv7.4 potassium channels. Adherence to these procedures is critical for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. Before handling the compound, it is crucial to review the Safety Data Sheet (SDS) for detailed information.[1] All personnel must be trained in the proper use and disposal of PPE.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., Nitrile or Butyl rubber). | To prevent skin contact with the chemical.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and potential vapors.[1][2] |
| Lab Coat | Standard laboratory coat. | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To minimize inhalation exposure.[1] |
Safe Handling and Operational Plan
Proper handling procedures are essential to minimize the risk of exposure and to maintain the integrity of the compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]
-
Consult the supplier's data sheet for specific storage temperature recommendations.
Preparation of Solutions
This compound is often supplied as a solid and needs to be dissolved in a suitable solvent for experimental use. Dimethyl sulfoxide (DMSO) and ethanol are common solvents.
Step-by-Step Protocol for Preparing a Solution:
-
Work in a Ventilated Area: All handling of solid this compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[1]
-
Don Appropriate PPE: Wear the recommended gloves, eye protection, and lab coat.
-
Weighing the Compound: Carefully weigh the desired amount of solid this compound using an analytical balance. Use appropriate tools like spatulas to avoid direct contact.
-
Dissolving the Compound:
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to the solid this compound in a suitable container.
-
If necessary, sonication or gentle heating can be used to aid dissolution.
-
Ensure the container is properly sealed after dissolution.
-
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and to comply with regulations.
Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste in a designated, labeled hazardous waste container.[3][5]
-
Liquid Waste:
-
Solutions of this compound in organic solvents like DMSO should be collected in a labeled container for flammable liquid waste.[6][7] Do not pour down the drain.
-
Aqueous solutions containing low concentrations of this compound may have specific disposal requirements based on local regulations. Consult your institution's Environmental Health and Safety (EHS) office.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of as hazardous waste.[7]
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name(s) of the contents.[5]
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arranging for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.
Experimental Protocols
While specific experimental protocols will vary depending on the research, the safety and handling procedures outlined in this guide are universally applicable. Always perform a risk assessment before starting any new experiment involving this compound.
Signaling Pathways and Workflows
To visualize the safe handling and disposal workflow for this compound, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
